molecular formula C75H106N20O19S B1682535 ACTH (1-13) CAS No. 22006-64-0

ACTH (1-13)

Número de catálogo: B1682535
Número CAS: 22006-64-0
Peso molecular: 1623.8 g/mol
Clave InChI: VGBVAARMQYYITG-DESRROFGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tridecactide is a synthetic tridecapeptide with the amino acid sequence of the first 13 residues of native adrenocorticotropic hormone (ACTH), also identified as alpha-corticotropin (1-13) or desacetyl-α-MSH . With a molecular formula of C75H106N20O19S and a molecular weight of 1623.83 g/mol, it is a defined chemical entity for scientific investigation . This peptide is an agonist of melanocortin receptors, which play crucial roles in regulating immune responses and inflammation . Its immunomodulatory properties are the foundation of its primary research applications. A significant area of study is its investigation, often in combination with met-enkephalin, as a potential therapy for relapsing-remitting multiple sclerosis (MS) . Preclinical and clinical research is also exploring its potential application in treating COVID-19, focusing on its ability to modulate the immune response in patients with moderate to severe infection . Beyond these areas, Tridecactide serves as a valuable research tool for studying melanocortin receptor functions and their influence on physiological processes such as inflammation and metabolism . The development status of Tridecactide for various indications is summarized in the table below. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Selected Research and Development Status

Propiedades

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBVAARMQYYITG-DESRROFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H106N20O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1623.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22006-64-0, 37213-49-3
Record name Tridecactide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Melanotropin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037213493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecactide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Dawn of a Peptide: An In-depth Technical Guide to the Discovery and Isolation of ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the historical discovery and isolation of Adrenocorticotropic Hormone (1-13) (ACTH (1-13)), a pivotal peptide in endocrinology. It delves into the early experimental methodologies, quantitative analyses of its biological activity, and the nascent understanding of its signaling pathways, offering a valuable resource for researchers in peptide biology and drug development.

Introduction: From Pituitary Extracts to a Defined Peptide

The story of ACTH (1-13) is intrinsically linked to the broader history of the Adrenocorticotropic Hormone (ACTH), a 39-amino acid polypeptide hormone produced by the anterior pituitary gland. Early research in the 1930s identified a factor in pituitary extracts that was crucial for maintaining the adrenal cortex. The full-length ACTH (ACTH (1-39)) was first isolated in 1943. Subsequent research in the mid-20th century focused on elucidating its structure and synthesizing the full peptide, which was achieved in the 1960s and 1970s.[1]

Within this broader effort, scientists began to dissect the ACTH molecule, creating and isolating various fragments to understand the structure-activity relationship. It was discovered that the N-terminal 13 amino acids, designated as ACTH (1-13), were identical to a previously known substance, α-melanocyte-stimulating hormone (α-MSH).[2] This realization opened a new chapter in understanding the diverse biological roles of peptides derived from the common precursor molecule, proopiomelanocortin (POMC).

Isolation and Purification of ACTH (1-13) from Pituitary Glands

The initial isolation of ACTH (1-13), or α-MSH, from pituitary glands was a multi-step process that relied on the biochemical techniques of the mid-20th century. The general workflow involved extraction from pituitary tissue followed by a series of chromatographic separations.

Experimental Protocol: Pituitary Gland Extraction and Fractionation

The following protocol is a synthesized representation of the methodologies employed in the 1950s and 1960s for the isolation of ACTH and its fragments.

Objective: To extract and partially purify peptide hormones, including ACTH and MSH, from pituitary glands.

Materials:

Procedure:

  • Acetone Powder Preparation:

    • Frozen pituitary glands were minced and homogenized in several volumes of cold acetone.

    • The mixture was centrifuged, and the supernatant was discarded.

    • This acetone wash was repeated multiple times to dehydrate and defat the tissue.

    • The resulting pellet, an acetone powder, was dried under vacuum. This powder served as a stable starting material for hormone extraction.[3]

  • Acid-Acetone Extraction:

    • The acetone powder was extracted with a mixture of hydrochloric acid and acetone. This acidic environment facilitated the solubilization of basic peptides like ACTH and its fragments.

    • The mixture was stirred for several hours at a low temperature and then centrifuged to remove insoluble material.

  • Salt Precipitation:

    • The acid-acetone extract was subjected to salt precipitation, often using sodium chloride, to concentrate the peptides.

    • The precipitate, containing the crude peptide fraction, was collected by centrifugation.

  • Ammonium Sulfate Fractionation:

    • The crude peptide fraction was redissolved in an appropriate buffer and subjected to fractional precipitation with ammonium sulfate.

    • By gradually increasing the concentration of ammonium sulfate, different protein and peptide fractions were selectively precipitated. The fraction containing ACTH and MSH activity was collected.

Experimental Protocol: Chromatographic Separation of ACTH Fragments

Following initial extraction and fractionation, various chromatographic techniques were employed to separate ACTH (1-13) from the full-length hormone and other pituitary peptides.

Objective: To separate and purify ACTH (1-13) (α-MSH) from other ACTH-related peptides.

Materials:

  • Partially purified pituitary extract

  • For Ion-Exchange Chromatography:

  • For Gel Filtration Chromatography:

    • Sephadex G-50 or G-75 resin[8]

    • Elution buffer (e.g., dilute acetic acid)

    • Chromatography column

  • Fraction collector

  • Spectrophotometer for monitoring protein elution (A280 nm)

Procedure:

  • Ion-Exchange Chromatography:

    • The partially purified extract was dissolved in the starting buffer and loaded onto a pre-equilibrated ion-exchange column (e.g., CM-cellulose for cation exchange).[4][5][6][7]

    • Proteins and peptides were bound to the resin based on their net charge at the given pH.

    • A salt gradient (e.g., increasing NaCl concentration) was applied to the column to elute the bound peptides. Peptides with weaker ionic interactions would elute at lower salt concentrations, while more tightly bound peptides required higher salt concentrations for elution.

    • Fractions were collected and assayed for biological activity (melanocyte-stimulating and steroidogenic). ACTH (1-13) would elute at a different salt concentration than the full-length ACTH (1-39).[9]

  • Gel Filtration Chromatography:

    • Fractions enriched in ACTH (1-13) from the ion-exchange step were pooled, concentrated, and applied to a gel filtration column (e.g., Sephadex G-50).[8]

    • This technique separated molecules based on their size. Smaller molecules like ACTH (1-13) would enter the pores of the resin beads and thus have a longer path to travel, eluting later than larger molecules like ACTH (1-39).[9]

    • Fractions were again collected and assayed to identify the purified ACTH (1-13).

The combination of these extraction and chromatography steps allowed for the successful isolation of ACTH (1-13) with a high degree of purity for subsequent characterization.

Biological Activity and Quantitative Analysis

A crucial aspect of the discovery of ACTH (1-13) was the characterization of its biological activities and the quantitative comparison with the full-length ACTH.

Melanocyte-Stimulating Activity

The primary biological activity of ACTH (1-13) was found to be its potent stimulation of melanocytes, leading to skin darkening in amphibians. The in vitro frog skin bioassay was the standard method for quantifying this activity.

Objective: To quantify the melanocyte-stimulating activity of peptide fractions.

Materials:

  • Frog skin (e.g., from Rana pipiens)

  • Ringer's solution

  • Peptide samples (pituitary fractions, purified ACTH fragments)

  • Petri dishes or similar chambers

  • Light source and a photometer or microscope to measure skin darkening (reflectance)

Procedure:

  • Pieces of frog skin were excised and mounted in a chamber containing Ringer's solution.

  • The baseline skin color (reflectance) was measured using a photometer.

  • The peptide sample was added to the Ringer's solution bathing the skin.

  • The change in skin reflectance was measured over time. A decrease in reflectance indicated skin darkening due to the dispersion of melanin (B1238610) granules within the melanocytes.

  • The potency of the sample was determined by comparing the degree of darkening to that produced by a standard preparation of MSH.

Steroidogenic Activity

In contrast to its potent melanotropic effects, ACTH (1-13) was found to have little to no steroidogenic activity, meaning it did not stimulate the adrenal cortex to produce corticosteroids. This was a key finding that differentiated it from the full-length ACTH.

Objective: To assess the ability of peptide fractions to stimulate corticosteroid production.

Materials:

  • Adrenal glands (e.g., from rats)

  • Collagenase or trypsin for tissue dispersion

  • Incubation medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and albumin)

  • Peptide samples

  • Method for measuring corticosteroids (e.g., fluorometry or later, radioimmunoassay)

Procedure:

  • Adrenal glands were removed, decapsulated, and minced.

  • The tissue was incubated with an enzyme (e.g., collagenase) to disperse the adrenal cells.

  • The isolated adrenal cells were washed and resuspended in the incubation medium.

  • Aliquots of the cell suspension were incubated with the peptide samples for a defined period (e.g., 2 hours).

  • At the end of the incubation, the amount of corticosteroids (e.g., corticosterone) released into the medium was measured.

  • The steroidogenic potency of the sample was determined by comparing the amount of corticosteroid produced to that stimulated by a standard ACTH preparation.

Quantitative Data Summary

The following table summarizes the relative biological potencies of ACTH (1-13) and full-length ACTH (1-39) based on the findings from these early bioassays.

PeptideMelanocyte-Stimulating Activity (Relative Potency)Steroidogenic Activity (Relative Potency)
ACTH (1-39) ModerateHigh (100%)
ACTH (1-13) (α-MSH) HighNegligible to None[10]

Note: Relative potencies are approximate and varied depending on the specific assay conditions and species used. It was found that while ACTH (1-13) is a potent stimulator of melanocytes, it lacks the necessary structural components to effectively activate the ACTH receptor (MC2R) on adrenal cells and trigger steroidogenesis.[10]

Early Understanding of the Signaling Pathway

The discovery of cyclic adenosine (B11128) monophosphate (cAMP) as a "second messenger" by Earl W. Sutherland Jr. in the 1950s revolutionized the understanding of hormone action.[11][12][13] It was soon established that the action of ACTH on the adrenal cortex was mediated by this pathway.

ACTH Signaling in Adrenal Cells

The binding of ACTH to its receptor on the surface of adrenal cortical cells was shown to activate the enzyme adenylate cyclase, which converts ATP to cAMP.[14] This increase in intracellular cAMP then triggers a cascade of events leading to the synthesis and release of corticosteroids.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ACTH ACTH (1-39) MC2R MC2R (ACTH Receptor) ACTH->MC2R Binds AC Adenylate Cyclase MC2R->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Enzymes_inactive Steroidogenic Enzymes (inactive) PKA_active->Enzymes_inactive Phosphorylates Enzymes_active Steroidogenic Enzymes (active) Cholesterol Cholesterol Corticosteroids Corticosteroids Cholesterol->Corticosteroids Synthesis Active Enzymes

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the isolation and bioassay of ACTH (1-13).

Isolation_Workflow Start Frozen Pituitary Glands Acetone Acetone Powder Preparation Start->Acetone Extraction Acid-Acetone Extraction Acetone->Extraction Precipitation Salt and Ammonium Sulfate Precipitation Extraction->Precipitation IonExchange Ion-Exchange Chromatography Precipitation->IonExchange GelFiltration Gel Filtration Chromatography IonExchange->GelFiltration Purified Purified ACTH (1-13) GelFiltration->Purified

Bioassay_Workflow cluster_msh MSH Bioassay cluster_acth Steroidogenesis Bioassay Sample Purified Peptide (e.g., ACTH 1-13) FrogSkin Incubate with Frog Skin Sample->FrogSkin AdrenalCells Incubate with Isolated Adrenal Cells Sample->AdrenalCells MeasureDarkening Measure Skin Darkening FrogSkin->MeasureDarkening MSH_Activity Determine Melanotropic Activity MeasureDarkening->MSH_Activity MeasureSteroids Measure Corticosteroid Production AdrenalCells->MeasureSteroids ACTH_Activity Determine Steroidogenic Activity MeasureSteroids->ACTH_Activity

Conclusion

The discovery and isolation of ACTH (1-13) marked a significant milestone in endocrinology. It demonstrated that a single precursor molecule could give rise to multiple peptides with distinct biological functions. The early experimental work, relying on classic biochemical techniques and clever bioassays, laid the foundation for our current understanding of the complex processing of proopiomelanocortin and the diverse roles of its derivative peptides in physiology and disease. This historical perspective provides a valuable context for ongoing research into the therapeutic potential of ACTH fragments and other melanocortin receptor agonists.

References

An In-depth Technical Guide to the Chemical Structure and Properties of ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone primarily known for its role in stimulating the adrenal cortex to produce corticosteroids. The N-terminal fragment, ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH) when acetylated and amidated, possesses a distinct biological activity profile. Unlike the full-length hormone, ACTH (1-13) does not activate the melanocortin-2 receptor (MC2R) responsible for steroidogenesis. Instead, it interacts with other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) to exert a range of non-steroidogenic effects, including immunomodulatory and cytoprotective actions. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and biological properties of ACTH (1-13), along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of ACTH (1-13) are defined by its amino acid sequence and resulting chemical properties.

Amino Acid Sequence and Chemical Formula

The primary structure of ACTH (1-13) is a linear chain of 13 amino acids.

Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val[1] One-Letter Code: SYSMEHFRWGKPV

The chemical formula for ACTH (1-13) is C₇₅H₁₀₆N₂₀O₁₉S.[2]

Physicochemical Data Summary

A summary of the key physicochemical properties of ACTH (1-13) is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 1623.8 g/mol [2]
Appearance White to off-white solid[1]
Solubility Soluble in water. Also soluble in organic solvents such as DMSO and dimethylformamide. Slightly soluble in ethanol (B145695).[2]
Storage Conditions Store as a solid at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day.[2]

Biological Properties and Mechanism of Action

ACTH (1-13) exerts its biological effects through interaction with a subset of melanocortin receptors, leading to the activation of specific signaling pathways.

Melanocortin Receptor Binding Profile

ACTH (1-13) is a non-selective agonist for several melanocortin receptors, with the notable exception of MC2R. The core sequence His-Phe-Arg-Trp (residues 6-9) is crucial for the activation of these receptors.[3]

ReceptorBinding Affinity (Ki)ActivityReference
MC1R HighAgonist[4]
MC2R No significant bindingInactive[5]
MC3R ModerateAgonist[4][6]
MC4R ModerateAgonist[4][6]
MC5R LowerAgonist[4]
Signaling Pathways

Upon binding to its target receptors (MC1R, MC3R, MC4R, MC5R), ACTH (1-13) primarily activates the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

ACTH_Signaling ACTH ACTH (1-13) MCR MC1/3/4/5R ACTH->MCR Binding G_protein G-protein (Gs) MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Figure 1: ACTH (1-13) Signaling Pathway.
Biological Activities

The activation of these signaling pathways by ACTH (1-13) leads to a variety of biological effects, which are independent of the steroidogenic actions of full-length ACTH.

  • Immunomodulatory Effects: ACTH (1-13) has been shown to modulate immune responses, including the inhibition of pro-inflammatory cytokine production.[7]

  • Cytoprotective Effects: It exhibits protective effects in various models of cellular injury, such as ethanol-induced gastric lesions in rats.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the properties of ACTH (1-13).

Peptide Solubility and Stability Assessment

Objective: To determine the solubility and stability of ACTH (1-13) in various solvents and conditions.

Methodology for Solubility Testing:

  • Initial Solvent Selection: Based on the amino acid sequence (presence of charged and hydrophobic residues), select a panel of initial solvents to test. For ACTH (1-13), this would typically include sterile distilled water, phosphate-buffered saline (PBS), and organic solvents like dimethyl sulfoxide (B87167) (DMSO).

  • Small-Scale Test: Weigh a small, precise amount of lyophilized ACTH (1-13) (e.g., 1 mg).

  • Solvent Addition: Add a small, measured volume of the first test solvent (e.g., 100 µL of water) to the peptide.

  • Vortexing and Sonication: Vortex the mixture thoroughly. If the peptide does not dissolve, sonicate the sample for a short period (e.g., 5-10 minutes) in a water bath sonicator.

  • Visual Inspection: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • Incremental Solvent Addition: If the peptide remains insoluble, add small increments of a co-solvent (e.g., 10 µL of DMSO) and repeat the vortexing and sonication steps.

  • pH Adjustment: For aqueous solutions, if the peptide is not dissolving, adjust the pH slightly towards acidic or basic conditions, depending on the isoelectric point of the peptide, and observe for improved solubility.

  • Record Observations: Carefully record the solvent, final volume, and any treatments (sonication, pH adjustment) required to achieve complete dissolution to determine the optimal solubilization conditions.

Methodology for Stability Testing:

  • Solution Preparation: Prepare solutions of ACTH (1-13) at a known concentration in the desired buffer or solvent.

  • Incubation Conditions: Aliquot the solutions into separate vials and incubate them under various conditions to be tested (e.g., 4°C, room temperature, 37°C) for different time points (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis: At each time point, analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Compare the peak area of the intact ACTH (1-13) at each time point to the initial time point (t=0). A decrease in the peak area indicates degradation. The percentage of remaining intact peptide is calculated to assess stability.

Experimental_Workflow cluster_solubility Solubility Testing cluster_stability Stability Testing Sol_Start Start with small amount of lyophilized peptide Sol_Water Add sterile water Sol_Start->Sol_Water Sol_Vortex Vortex/Sonicate Sol_Water->Sol_Vortex Sol_Observe Observe for dissolution Sol_Vortex->Sol_Observe Sol_CoSolvent Add co-solvent (e.g., DMSO) Sol_Observe->Sol_CoSolvent Not Dissolved Sol_pH Adjust pH Sol_Observe->Sol_pH Not Dissolved Sol_End Determine optimal solubilization conditions Sol_Observe->Sol_End Dissolved Sol_CoSolvent->Sol_Vortex Sol_pH->Sol_Vortex Stab_Start Prepare solution of known concentration Stab_Incubate Incubate at various temperatures and time points Stab_Start->Stab_Incubate Stab_Analyze Analyze by HPLC Stab_Incubate->Stab_Analyze Stab_Data Compare peak areas to determine degradation Stab_Analyze->Stab_Data Stab_End Assess stability profile Stab_Data->Stab_End

Figure 2: Experimental Workflow for Solubility and Stability Testing.
Receptor Binding Assay

Objective: To determine the binding affinity of ACTH (1-13) to melanocortin receptors.

Methodology (Competitive Radioligand Binding Assay):

  • Cell Culture: Culture cells stably expressing the melanocortin receptor of interest (e.g., CHO or HEK293 cells) to a suitable confluency.

  • Membrane Preparation (Optional): Alternatively, prepare cell membrane fractions from these cells.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 2.5 mM CaCl₂, 1 mM MgCl₂, and 0.2% BSA).

  • Radioligand: Use a radiolabeled ligand that binds to the receptor with high affinity, such as [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH.

  • Competition Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competitor Addition: Add increasing concentrations of unlabeled ACTH (1-13) to the wells. Include wells with no unlabeled competitor (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand. This is commonly done by vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the ability of ACTH (1-13) to stimulate cAMP production in cells expressing melanocortin receptors.

Methodology (Cell-Based cAMP Assay):

  • Cell Seeding: Seed cells expressing the target melanocortin receptor into a 96-well plate and culture overnight.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 10-15 minutes) to prevent cAMP degradation.

  • Ligand Stimulation: Add varying concentrations of ACTH (1-13) to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the amount of cAMP in the cell lysates using a commercially available cAMP assay kit. Common detection methods include competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET), or AlphaScreen technology.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in each sample. Plot the cAMP concentration against the logarithm of the ACTH (1-13) concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Emax).

In Vivo Model of Cytoprotection: Ethanol-Induced Gastric Lesions

Objective: To evaluate the cytoprotective effects of ACTH (1-13) in an animal model.

Methodology:

  • Animal Model: Use male Wistar rats or a similar rodent model.

  • Grouping: Divide the animals into several groups: a control group, a vehicle group, and groups receiving different doses of ACTH (1-13).

  • Fasting: Fast the animals for 24 hours prior to the experiment, with free access to water.

  • Drug Administration: Administer ACTH (1-13) or the vehicle intraperitoneally or orally.

  • Induction of Gastric Lesions: After a set time following drug administration (e.g., 30-60 minutes), orally administer a necrotizing agent, such as absolute ethanol (e.g., 1 mL per rat), to induce gastric lesions.

  • Sacrifice and Tissue Collection: Euthanize the animals one hour after ethanol administration.

  • Macroscopic Evaluation: Excise the stomachs, open them along the greater curvature, and rinse with saline. Score the extent of hemorrhagic lesions in the gastric mucosa.

  • Histopathological Analysis: Fix a portion of the gastric tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of tissue damage.

  • Biochemical Analysis: Homogenize a portion of the gastric tissue to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and inflammation (e.g., cytokine levels).

  • Data Analysis: Compare the lesion scores, histological findings, and biochemical markers between the ACTH (1-13)-treated groups and the control/vehicle groups to assess the cytoprotective effect.

Conclusion

ACTH (1-13) is a pleiotropic peptide with a distinct biological profile centered on its interaction with melanocortin receptors MC1R, MC3R, MC4R, and MC5R. Its chemical structure and physicochemical properties are well-defined, allowing for its synthesis and characterization. The experimental protocols outlined in this guide provide a framework for researchers to investigate the binding, signaling, and functional effects of ACTH (1-13) and its analogs. A thorough understanding of these properties is essential for the exploration of its therapeutic potential in inflammatory and cytoprotective applications, independent of the classical steroidogenic pathway of full-length ACTH.

References

An In-depth Technical Guide to ACTH (1-13): Amino Acid Sequence, Modifications, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adrenocorticotropic hormone fragment ACTH (1-13), detailing its amino acid sequence, common modifications, and its interaction with the melanocortin receptor system. This document is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, pharmacology, and drug development.

Core Amino Acid Sequence and Key Modifications

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. The N-terminal 13-amino acid fragment, ACTH (1-13), is of significant biological interest as it encompasses the core sequence shared with melanocyte-stimulating hormones (MSHs).

The amino acid sequence of unmodified ACTH (1-13) is:

Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val [1][2][3]

This sequence is identical to that of α-melanocyte-stimulating hormone (α-MSH). However, α-MSH undergoes two key post-translational modifications that are crucial for its biological activity and stability:

  • N-terminal Acetylation: The N-terminal serine residue is acetylated (Ac-Ser).[4][5][6][7]

  • C-terminal Amidation: The C-terminal valine residue is amidated (-NH2).[4][5][6][7]

Therefore, the fully processed and biologically potent form, α-MSH, has the structure:

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ [4][7]

The term "desacetyl-α-MSH" refers to the peptide with C-terminal amidation but lacking N-terminal acetylation. These modifications significantly influence the peptide's binding affinity and functional activity at melanocortin receptors (MCRs).

Quantitative Pharmacological Data

The interaction of ACTH (1-13) and its modified forms with the five known melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R) has been extensively studied. The following tables summarize the binding affinities (Ki) and functional activities (EC50) of these peptides. It is important to note that ACTH (1-13) and α-MSH do not activate the MC2R, which is the specific receptor for full-length ACTH.[8]

Table 1: Binding Affinities (Ki, nM) of ACTH (1-13) and its Analogs at Human Melanocortin Receptors

PeptideMC1RMC3RMC4RMC5R
α-MSH 0.2331.59007160
ACTH (1-24) 0.4325.119.9100
[Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) 0.131.80.610

Note: Data for ACTH (1-13) is often presented as α-MSH due to their identical core sequence. The modifications on α-MSH generally lead to higher affinity and potency.

Table 2: Functional Activity (EC50, nM) of ACTH (1-13) and its Analogs at Human Melanocortin Receptors

PeptideMC1RMC3RMC4RMC5R
α-MSH 0.23.6191.3
ACTH (1-24) 0.10.70.61.1
[Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) 0.040.10.080.2

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for melanocortin receptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

  • Radioligand: [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH ([¹²⁵I]-NDP-α-MSH), a high-affinity, non-selective MCR agonist.

  • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Test Compounds: ACTH (1-13) and its analogs at various concentrations.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates and a vacuum manifold.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, [¹²⁵I]-NDP-α-MSH (at a final concentration close to its Kd), and varying concentrations of the unlabeled test compound. For total binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled NDP-α-MSH (e.g., 1 µM).

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional)

This protocol describes a functional assay to measure the ability of ACTH (1-13) and its analogs to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production, indicating receptor activation.

Materials:

  • Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing the melanocortin receptor of interest.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.

  • Test Compounds: ACTH (1-13) and its analogs at various concentrations.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Add varying concentrations of the test compounds to the wells and incubate for 30-60 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit and a compatible plate reader.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Visualizations: Signaling Pathways and Experimental Workflows

Melanocortin Receptor Signaling Pathway

The primary signaling pathway for melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) involves the activation of a Gs alpha subunit, leading to the production of cyclic AMP (cAMP).

Melanocortin_Signaling cluster_membrane Cell Membrane MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) G_Protein Gs Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand ACTH (1-13) Analog (e.g., α-MSH) Ligand->MCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Promotes Cellular_Response Cellular Response (e.g., Melanogenesis, Steroidogenesis) Gene_Expression->Cellular_Response Leads to

Melanocortin receptor signaling cascade.
Experimental Workflow for Pharmacological Characterization

The following diagram illustrates a typical workflow for characterizing the pharmacological profile of an ACTH (1-13) analog.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assay b1 Prepare Cell Membranes Expressing MCR b2 Incubate Membranes with Radioligand and Test Compound b1->b2 b3 Filter and Wash to Separate Bound/Free b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki Value b4->b5 analysis Pharmacological Profile Analysis b5->analysis f1 Culture Cells Expressing MCR f2 Stimulate Cells with Test Compound f1->f2 f3 Lyse Cells and Measure cAMP Levels f2->f3 f4 Calculate EC50 Value f3->f4 f4->analysis start Start start->b1 start->f1 end End analysis->end

Workflow for ligand characterization.

References

The Enzymatic Conversion of ACTH to ACTH (1-13): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the enzymatic cleavage of Adrenocorticotropic Hormone (ACTH) to generate ACTH (1-13), a critical process in the biosynthesis of melanocortins. This document is intended for researchers, scientists, and drug development professionals investigating the physiological roles of ACTH-derived peptides and exploring their therapeutic potential.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating the adrenal cortex to produce and secrete glucocorticoids.[1][2][3] However, ACTH also serves as a precursor for smaller, biologically active peptides, including ACTH (1-13). This N-terminal fragment is an important intermediate in the production of α-melanocyte-stimulating hormone (α-MSH) and possesses its own distinct biological activities.[4][5] Understanding the enzymatic machinery and the precise molecular steps involved in the generation of ACTH (1-13) is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting the melanocortin system.

The Enzymatic Cascade: From ACTH (1-39) to ACTH (1-13)

The conversion of full-length ACTH to ACTH (1-13) is a two-step enzymatic process primarily occurring in tissues where pro-opiomelanocortin (POMC), the precursor to ACTH, undergoes extensive processing, such as the intermediate lobe of the pituitary and the hypothalamus.[4][5][6] The key enzymes involved are Prohormone Convertase 2 (PC2) and Carboxypeptidase E (CPE).

Step 1: Prohormone Convertase 2 (PC2) Cleavage of ACTH (1-39)

The initial and rate-limiting step is the endoproteolytic cleavage of ACTH (1-39) by Prohormone Convertase 2 (PC2), a calcium-dependent serine protease.[7][8] PC2 specifically recognizes and cleaves at the C-terminal side of the dibasic amino acid pair Lys-Arg at positions 15 and 16 of the ACTH sequence.[8] This cleavage event yields two fragments: the N-terminal peptide ACTH (1-17) and the C-terminal fragment, Corticotropin-like Intermediate Lobe Peptide (CLIP), which corresponds to ACTH (18-39).[4][5]

Step 2: Carboxypeptidase E (CPE) Trimming of ACTH (1-17)

Following the action of PC2, the intermediate fragment ACTH (1-17) is further processed by Carboxypeptidase E (CPE), an exopeptidase that sequentially removes basic amino acid residues from the C-terminus of peptides.[4][5][9] CPE removes the Lys-Lys-Arg-Arg sequence at positions 14-17 of ACTH (1-17) to generate the final product, ACTH (1-13).[4][5]

Quantitative Data on Enzymatic Cleavage

Precise kinetic data for the enzymatic conversion of ACTH to its fragments is essential for understanding the efficiency and regulation of this pathway. While specific kinetic parameters for the cleavage of ACTH substrates are not extensively reported in all cases, the general characteristics of the involved enzymes provide valuable insights.

EnzymeSubstrateProduct(s)Optimal pHActivatorsInhibitorsReference
Prohormone Convertase 2 (PC2) ACTH (1-39)ACTH (1-17) + CLIP5.0 - 5.5Ca2+7B2 C-terminal peptide[4][6][10]
Carboxypeptidase E (CPE) ACTH (1-17)ACTH (1-13)~5.5Co2+Guanidinoethylmercaptosuccinic acid[11][12]

Experimental Protocols

In Vitro Enzymatic Cleavage of ACTH

This protocol describes a general method for the in vitro cleavage of ACTH (1-39) to generate ACTH (1-13).

Materials:

  • Human ACTH (1-39) peptide

  • Recombinant human Prohormone Convertase 2 (PC2)

  • Recombinant human Carboxypeptidase E (CPE)

  • PC2 reaction buffer: 100 mM Sodium Acetate, pH 5.0, 2 mM CaCl2, 0.1% BSA[6]

  • CPE reaction buffer: 100 mM Sodium Acetate, pH 5.5

  • Stop solution: 1 M HCl or Trifluoroacetic Acid (TFA)

  • HPLC-grade water and acetonitrile

Procedure:

  • PC2 Cleavage Reaction:

    • Prepare a reaction mixture containing ACTH (1-39) (e.g., 10-50 µM) in PC2 reaction buffer.

    • Initiate the reaction by adding a predetermined amount of active PC2 (e.g., 10-100 nM).

    • Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

    • At each time point, withdraw an aliquot of the reaction and stop the reaction by adding an equal volume of stop solution.

  • CPE Trimming Reaction:

    • To the reaction mixture containing the generated ACTH (1-17), add active CPE (e.g., 10-100 nM). The buffer may need adjustment to the optimal pH for CPE if it differs significantly from the PC2 buffer.

    • Incubate at 37°C for a specified time course.

    • Stop the reaction at various time points as described above.

  • Analysis of Cleavage Products:

    • Analyze the reaction products at each time point by High-Performance Liquid Chromatography (HPLC) and/or Mass Spectrometry (MS).

HPLC and Mass Spectrometry Analysis of ACTH Fragments

HPLC Separation:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is typically effective for separating ACTH and its fragments.

  • Detection: UV absorbance at 214 nm or 280 nm.

Mass Spectrometry Detection:

  • Ionization Source: Electrospray Ionization (ESI).

  • Mass Analyzer: Triple quadrupole or Time-of-Flight (TOF).

  • Parameters for ACTH (1-13) Detection: The doubly charged ion ([M+2H]2+) of ACTH (1-13) can be monitored at an m/z of approximately 812.[2][13]

  • Quantitative Analysis: For quantitative studies, stable isotope-labeled internal standards of the peptides of interest should be used.[14]

ParameterSettingReference
HPLC Column C18 Reversed-Phase[15]
Mobile Phase Water/Acetonitrile with 0.1% TFA[15]
MS Ionization Electrospray Ionization (ESI)[13][16]
ACTH (1-13) m/z ~812 ([M+2H]2+)[2][13]

Signaling Pathways and Biological Activities

ACTH (1-39) Signaling

Full-length ACTH primarily exerts its effects through the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed in the adrenal cortex.[2][17] Binding of ACTH to MC2R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets to stimulate steroidogenesis.

Biological Activities of ACTH (1-13)

ACTH (1-13), also known as des-acetyl α-MSH, exhibits a different biological profile compared to its parent molecule.[4]

  • Lack of Steroidogenic Activity: Unlike ACTH (1-39), ACTH (1-13) does not bind to or activate the MC2R and therefore does not stimulate glucocorticoid production.[18]

  • Melanocortin Receptor Agonism: ACTH (1-13) can act as an agonist at other melanocortin receptors, particularly MC1R, MC3R, MC4R, and MC5R, although its affinity and potency may vary compared to the fully processed α-MSH.[19]

  • Cytoprotective and Immunomodulatory Effects: Studies have shown that ACTH (1-13) possesses cytoprotective effects in models of gastric lesions and exhibits immunomodulatory properties.[7]

  • Neurological Effects: Fragments of ACTH, including sequences within ACTH (1-13), are known to have neurotrophic effects.[16]

Visualizations

Enzymatic Cleavage of ACTH to ACTH (1-13)

Enzymatic_Cleavage_of_ACTH cluster_PC2 Prohormone Convertase 2 (PC2) cluster_CPE Carboxypeptidase E (CPE) cluster_PAM Further Processing ACTH_39 ACTH (1-39) ACTH_17 ACTH (1-17) ACTH_39->ACTH_17 Cleavage at Lys15-Arg16 CLIP CLIP (18-39) ACTH_39->CLIP ACTH_13 ACTH (1-13) ACTH_17->ACTH_13 Removal of C-terminal basic residues aMSH α-MSH ACTH_13->aMSH Amidation & Acetylation

Caption: Enzymatic cascade for the conversion of ACTH (1-39) to ACTH (1-13).

Experimental Workflow for In Vitro ACTH Cleavage and Analysis

Experimental_Workflow start Start: ACTH (1-39) Substrate pc2_incubation Incubate with PC2 start->pc2_incubation cpe_incubation Incubate with CPE pc2_incubation->cpe_incubation stop_reaction Stop Reaction (e.g., add TFA) cpe_incubation->stop_reaction hplc HPLC Separation (C18 Column) stop_reaction->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms analysis Data Analysis: Quantify Fragments ms->analysis

Caption: Workflow for in vitro cleavage of ACTH and subsequent analysis.

ACTH (1-39) Signaling Pathway

ACTH_Signaling ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds G_protein G-protein MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Stimulation of Steroidogenesis PKA->Steroidogenesis Phosphorylates Downstream Targets

Caption: Simplified signaling pathway of ACTH (1-39) via the MC2R.

Conclusion

The enzymatic cleavage of ACTH to ACTH (1-13) represents a key step in the diversification of biological signals derived from the POMC precursor. This technical guide summarizes the current understanding of this process, providing a foundation for further research into the physiological significance and therapeutic potential of ACTH (1-13) and its downstream products. The provided experimental frameworks offer a starting point for researchers to investigate this pathway in various physiological and pathological contexts.

References

The Convergent Paths of ACTH(1-13) and α-MSH: A Technical Guide to their Relationship, Receptor Interactions, and Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) and alpha-melanocyte-stimulating hormone (α-MSH) are pivotal peptide hormones in the melanocortin system, governing a wide array of physiological processes. While originating from a common precursor, their distinct processing pathways, receptor interaction profiles, and subsequent biological activities present a nuanced relationship critical for research and therapeutic development. This technical guide provides an in-depth exploration of the core relationship between ACTH(1-13) and α-MSH, detailing their shared origins, differential processing, and comparative pharmacology at the melanocortin receptors. Comprehensive quantitative data on receptor binding and functional potency are presented, alongside detailed experimental protocols for their characterization. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: A Shared Genesis

ACTH and α-MSH are both derived from the precursor protein pro-opiomelanocortin (POMC).[1][2] The processing of POMC is a tissue-specific phenomenon, leading to a diverse array of bioactive peptides. In the anterior pituitary, POMC is primarily cleaved by prohormone convertase 1 (PC1/3) to yield ACTH, among other peptides.[3] In contrast, in the intermediate lobe of the pituitary and in hypothalamic neurons, ACTH undergoes further processing by prohormone convertase 2 (PC2), leading to the generation of α-MSH.[3]

Structurally, α-MSH is nearly identical to the first 13 amino acids of ACTH (ACTH(1-13)). However, for full biological activity, α-MSH undergoes two key post-translational modifications: N-terminal acetylation and C-terminal amidation.[3] The unacetylated form, desacetyl-α-MSH, is also found and possesses biological activity.[4]

Quantitative Pharmacology: Receptor Binding and Functional Potency

Both ACTH(1-13) and α-MSH exert their effects through a family of five G protein-coupled receptors (GPCRs) known as the melanocortin receptors (MC1R through MC5R).[2] Their binding affinities (Ki) and functional potencies (EC50) at these receptors, however, exhibit important distinctions. Generally, both peptides are potent agonists at MC1R, MC3R, MC4R, and MC5R.[4][5] A critical difference lies in their activity at the MC2R, which is the specific receptor for ACTH and is not activated by α-MSH.[6]

The following tables summarize the available quantitative data for the binding and functional activity of ACTH(1-13) and α-MSH at human and mouse melanocortin receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of ACTH Peptides and α-MSH at Melanocortin Receptors

PeptidehMC1RmMC1RhMC3RmMC3RhMC4RmMC4RhMC5RmMC5R
ACTH(1-24)--5.9 ± 0.8-3.8 ± 0.1---
α-MSH-1.4------
Des-acetyl α-MSH-1.4------

Note: Data for ACTH(1-13) specifically is limited in direct comparative binding assays. ACTH(1-24) is included as a close surrogate. "-" indicates data not available in the reviewed literature.

Table 2: Comparative Functional Potencies (EC50, nM) of ACTH Peptides and α-MSH at Melanocortin Receptors

PeptidehMC1RmMC1RhMC3RmMC3RhMC4RmMC4RhMC5RmMC5R
ACTH8-------
α-MSH0.0020.17-0.88-1.05-1.34
Des-acetyl α-MSH-0.13-0.96-0.53-0.84

Note: The EC50 values represent the concentration of the peptide required to elicit a half-maximal response, typically measured as an increase in intracellular cyclic AMP (cAMP).[4][7]

Signaling Pathways: The cAMP-Dependent Cascade

Upon binding of ACTH(1-13) or α-MSH to their respective melanocortin receptors (excluding MC2R for α-MSH), a conformational change is induced in the receptor. This activates the associated heterotrimeric Gs protein, leading to the dissociation of the Gαs subunit.[8] The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to the specific cellular response.[8]

Melanocortin Receptor Signaling Pathway cluster_membrane Cell Membrane MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) Gs Gs Protein MCR->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalysis of ATP to cAMP Ligand ACTH(1-13) or α-MSH Ligand->MCR Binding Gs->AC Stimulation PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of targets

Melanocortin Receptor Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of unlabeled ACTH(1-13) and α-MSH for a specific melanocortin receptor expressed in a cell line.

Materials:

  • HEK293 cells transiently or stably expressing the melanocortin receptor of interest.

  • Binding Buffer: DMEM supplemented with 25 mM HEPES and 0.1% BSA.

  • Radioligand: [¹²⁵I]-NDP-MSH (a high-affinity, non-selective melanocortin receptor agonist).

  • Unlabeled competing ligands: ACTH(1-13) and α-MSH.

  • 96-well culture plates.

  • 0.2 N NaOH.

  • Gamma counter.

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the target receptor at a density of 3 x 10⁴ cells/well in a 96-well plate and incubate overnight.[9]

  • Assay Setup:

    • Total Binding: Add binding buffer containing a constant concentration of [¹²⁵I]-NDP-MSH.

    • Non-specific Binding: Add binding buffer with [¹²⁵I]-NDP-MSH and a high concentration of unlabeled NDP-MSH.

    • Competition: Add binding buffer with [¹²⁵I]-NDP-MSH and varying concentrations of the unlabeled test ligand (ACTH(1-13) or α-MSH).

  • Incubation: Incubate the plate for 1 hour at 37°C.[8]

  • Termination: Terminate the binding reaction by aspirating the medium and washing the cells twice with ice-cold binding buffer.

  • Cell Lysis: Lyse the cells by adding 0.2 N NaOH to each well.[8]

  • Counting: Quantify the radioactivity in the lysate using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competing ligand.

    • Perform non-linear regression analysis to determine the IC₅₀ value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]

cAMP Functional Assay

This protocol describes a method to measure the functional potency (EC50) of ACTH(1-13) and α-MSH by quantifying the intracellular accumulation of cAMP.

Materials:

  • CHO-K1 or HEK293 cells expressing the melanocortin receptor of interest.

  • Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.

  • Test peptides: ACTH(1-13) and α-MSH at various concentrations.

  • cAMP assay kit (e.g., AlphaScreen cAMP Assay Kit).

  • 384-well microplate.

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells, wash with PBS, and resuspend in Stimulation Buffer at the desired concentration (e.g., 10,000 cells/µL).

    • Adherent Cells: Plate cells in a 384-well plate and allow them to attach overnight. Before the assay, wash the cells with Stimulation Buffer.

  • Agonist Stimulation: Add varying concentrations of ACTH(1-13) or α-MSH to the wells containing the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions. This typically involves a competition-based assay where endogenously produced cAMP competes with a labeled cAMP tracer.

  • Signal Measurement: Read the plate on a suitable plate reader. The signal will be inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and use non-linear regression to determine the EC50 value.

Mandatory Visualizations

POMC Processing to ACTH and α-MSH POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH PC1/3 ACTH ACTH (1-39) Pro_ACTH->ACTH PC1/3 ACTH_1_13 ACTH (1-13) ACTH->ACTH_1_13 PC2 alpha_MSH α-MSH ACTH_1_13->alpha_MSH Acetylation & Amidation

POMC Processing Cascade

Experimental Workflow for Peptide Characterization cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Binding_Assay Competitive Radioligand Binding Assay Ki_Value Determine Ki Value Binding_Assay->Ki_Value cAMP_Assay cAMP Accumulation Functional Assay EC50_Value Determine EC50 Value cAMP_Assay->EC50_Value Peptide Test Peptide (ACTH(1-13) or α-MSH) Peptide->Binding_Assay Peptide->cAMP_Assay

Peptide Characterization Workflow

Conclusion

The relationship between ACTH(1-13) and α-MSH is a compelling example of how differential post-translational processing of a single precursor protein can generate peptides with both overlapping and distinct pharmacological profiles. While sharing a common structural core and agonism at several melanocortin receptors, their divergence in MC2R activity underscores the fine-tuning of physiological regulation within the melanocortin system. For researchers and drug development professionals, a thorough understanding of their quantitative pharmacology and the methodologies for their characterization is paramount for the design of selective and effective therapeutics targeting the melanocortin receptors. The data and protocols presented in this guide provide a solid foundation for advancing research in this critical area of endocrinology and pharmacology.

References

An In-depth Technical Guide on ACTH(1-13) Signaling Pathways via Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH) and its fragments are pivotal members of the melanocortin system, a crucial regulator of diverse physiological processes including pigmentation, inflammation, and energy homeostasis.[1] The N-terminal fragment, ACTH(1-13), which shares its amino acid sequence with α-melanocyte-stimulating hormone (α-MSH), acts as a key agonist at several melanocortin receptors (MCRs). Understanding the intricate signaling pathways initiated by ACTH(1-13) upon binding to these receptors is paramount for the development of targeted therapeutics. This guide provides a comprehensive overview of the primary signaling cascades, presents quantitative binding and functional data, details key experimental protocols, and visualizes the molecular interactions and workflows.

Introduction to ACTH(1-13) and Melanocortin Receptors

The melanocortin system comprises five distinct G protein-coupled receptors (GPCRs), designated MC1R through MC5R.[2] These receptors are activated by a group of peptide hormones derived from the pro-opiomelanocortin (POMC) precursor protein.[2] The full-length Adrenocorticotropic hormone, ACTH(1-39), is one such hormone. Its N-terminal 13-amino acid segment, ACTH(1-13), is identical in sequence to α-MSH. While α-MSH is typically N-acetylated and C-amidated, modifications that can enhance its potency and stability, ACTH(1-13) refers to the unmodified peptide fragment.[3]

ACTH(1-13) and its parent molecules are non-selective agonists at four of the five melanocortin receptors: MC1R, MC3R, MC4R, and MC5R.[4] The MC2R is unique in that it is selectively activated by longer ACTH peptides (like ACTH(1-24) and ACTH(1-39)) and requires the presence of a melanocortin receptor accessory protein (MRAP) for functional expression and ligand binding.[4][5] Consequently, ACTH(1-13) does not activate MC2R.[4] The binding of ACTH(1-13) to the other MCRs initiates a cascade of intracellular signaling events that dictate the ultimate physiological response.

Core Signaling Pathways

Activation of melanocortin receptors by ACTH(1-13) triggers multiple downstream signaling pathways. The specific pathways engaged depend on the receptor subtype, the cellular context, and the presence of various intracellular scaffolding and regulatory proteins.

The Canonical Gs/cAMP/PKA Pathway

The most well-characterized signaling cascade for MC1R, MC3R, MC4R, and MC5R is the Gs-protein-mediated activation of adenylyl cyclase.[2][6] This pathway is a cornerstone of melanocortin signaling.

Mechanism:

  • Receptor Activation: Binding of ACTH(1-13) to the receptor induces a conformational change.

  • Gs Protein Coupling: The activated receptor couples to a heterotrimeric Gs protein, promoting the exchange of GDP for GTP on the Gαs subunit.[7]

  • Adenylyl Cyclase (AC) Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, a membrane-bound enzyme.[8]

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[]

  • PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.[7]

  • Downstream Phosphorylation: Activated PKA catalytic subunits phosphorylate a multitude of downstream targets on serine and threonine residues, including transcription factors like the cAMP Response Element-Binding protein (CREB), leading to changes in gene expression and cellular function.[7][8]

Gs_cAMP_PKA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACTH ACTH(1-13) MCR MCR (1,3,4,5) ACTH->MCR Binds Gs_inactive Gαs-GDP-βγ MCR->Gs_inactive Activates Gs_active Gαs-GTP Gs_inactive->Gs_active GTP/GDP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase Gs_active->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active p-CREB CREB_inactive->CREB_active Response Gene Transcription & Cellular Response CREB_active->Response Induces

Canonical Gs-cAMP-PKA Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

MCR activation can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[10] This pathway is critical for regulating cell proliferation, differentiation, and survival. The coupling of MCRs to the ERK pathway can be complex, exhibiting both cAMP-dependent and cAMP-independent mechanisms.

  • cAMP-Dependent Activation: In some cellular systems, such as rodent melanocytes, ERK activation is downstream of cAMP and PKA.[2] PKA can phosphorylate and activate Rap1, which in turn activates B-Raf and the subsequent MEK-ERK cascade.

  • cAMP-Independent Activation: In other contexts, like human melanocytes, MC1R-mediated ERK activation is independent of cAMP.[2][11] This can occur through the Gβγ subunits of dissociated G proteins, which can activate pathways involving Src kinases and the transactivation of receptor tyrosine kinases (RTKs) like c-KIT.[2][11] Additionally, MC3R and MC5R have been shown to activate ERK via a Phosphatidylinositol 3-Kinase (PI3K)-dependent mechanism.[10][12]

MAPK_ERK_Pathway cluster_gprotein cluster_mapk ACTH ACTH(1-13) MCR MCR ACTH->MCR G_protein G Protein (Gs / Gi) MCR->G_protein G_alpha Gαs G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma cAMP cAMP G_alpha->cAMP (Gs) PI3K PI3K G_beta_gamma->PI3K cAMP-Independent Src Src G_beta_gamma->Src cAMP-Independent PKA PKA cAMP->PKA Raf Raf PKA->Raf cAMP-Dependent (e.g., via Rap1) PI3K->Raf RTK RTK (e.g., c-KIT) Src->RTK Transactivates RTK->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Response Proliferation, Differentiation pERK->Response

MAPK/ERK Signaling Pathways via MCRs.

Quantitative Data Presentation

The interaction of ACTH(1-13) and related peptides with melanocortin receptors can be quantified by measuring their binding affinity (Ki) and functional potency (EC50) for stimulating cAMP production.

Table 1: Binding Affinities (Ki, nM) of Melanocortin Peptides for MCRs

This table summarizes the inhibitory constants (Ki) from competitive binding assays. Lower Ki values indicate higher binding affinity.

PeptideMC1RMC3RMC4RMC5RReference(s)
α-MSH 0.243.96.813.0[3]
ACTH(1-13)-NH₂ 0.4411.832.861.2[3]
ACTH(1-24) 0.382.114.025.0[3]
ACTH(1-39) 3.9513521704920[3]

Data are derived from studies using transiently expressed human MCRs in COS-1 cells, competing against [¹²⁵I-Tyr²][Nle⁴,D-Phe⁷]α-MSH.[3]

Table 2: Functional Potencies (EC50, nM) for cAMP Production

This table presents the half-maximal effective concentration (EC50) for cAMP accumulation, indicating the potency of each peptide to activate the receptor's signaling cascade. Lower EC50 values signify higher potency.

PeptideMC1RMC3RMC4RMC5RReference(s)
α-MSH ~0.1~1-10~1-20~10-50[4][13]
ACTH(1-13) ~0.3~10-50~50-200>1000[4][14]
ACTH(1-24) ~0.2~1-10~10-50~50-200[4][15]
ACTH(1-39) ~1.0~10-100~100-500>1000[4][5]

Note: EC50 values can vary significantly between studies depending on the cell line, receptor expression levels, and assay conditions. The values presented are approximate ranges based on available literature.[13]

Experimental Protocols

Detailed and robust experimental methodologies are crucial for studying ACTH(1-13) signaling. Below are representative protocols for key assays.

Protocol: cAMP Accumulation Assay

This protocol describes a common method for quantifying intracellular cAMP levels in response to receptor activation, for example, using a competitive immunoassay format like an ELISA or a homogeneous assay like HTRF or AlphaScreen®.[16][17]

Objective: To measure the dose-dependent increase in intracellular cAMP in cells expressing a specific MCR upon stimulation with ACTH(1-13).

Materials:

  • Cell line stably or transiently expressing the MCR of interest (e.g., HEK293, CHO).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Phosphate-Buffered Saline (PBS).

  • Stimulation Buffer (e.g., HBSS or serum-free medium containing 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • ACTH(1-13) peptide stock solution.

  • Forskolin (B1673556) (positive control, adenylyl cyclase activator).

  • Lysis Buffer.

  • cAMP detection kit (e.g., PerkinElmer AlphaScreen®, Cisbio HTRF®, Promega GloSensor™).

  • Multi-well plates (96- or 384-well, tissue culture treated, white opaque for luminescence/fluorescence).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed cells into a white, 96-well tissue culture plate at an optimized density (e.g., 5,000-20,000 cells/well) and culture overnight to allow for adherence.

  • Cell Stimulation: a. Aspirate the culture medium. b. Wash cells once with 100 µL of pre-warmed PBS. c. Add 50 µL of pre-warmed Stimulation Buffer to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterases. d. Prepare a serial dilution of ACTH(1-13) (e.g., from 1 pM to 1 µM) at 2x the final concentration in Stimulation Buffer. Also prepare a 2x solution of forskolin for the positive control and a vehicle control. e. Add 50 µL of the 2x peptide dilutions or controls to the appropriate wells. f. Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis: Add the volume of Lysis Buffer specified by the kit manufacturer to each well. Incubate for 10-30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • cAMP Detection: a. Prepare a cAMP standard curve according to the kit manufacturer's protocol. b. Transfer lysate from the cell plate to the detection plate (if required by the protocol). c. Add the detection reagents (e.g., Acceptor beads and Donor beads for AlphaScreen®) to all wells (standards and samples).[16] d. Incubate the plate in the dark at room temperature for the time specified in the protocol (typically 1-3 hours).

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Convert the raw signal to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow A 1. Seed Cells (e.g., HEK293-hMC1R) in 96-well plate B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Wash & Add Stimulation Buffer (with IBMX) B->C D 4. Add Ligands (ACTH(1-13) serial dilution, Forskolin, Vehicle) C->D E 5. Incubate (30 min, 37°C) D->E F 6. Lyse Cells (add Lysis Buffer) E->F G 7. Add Detection Reagents (to lysate & cAMP standards) F->G H 8. Incubate in Dark (1-3 hours, RT) G->H I 9. Read Plate (e.g., HTRF/AlphaScreen reader) H->I J 10. Data Analysis (Calculate EC50) I->J

Experimental workflow for a cAMP accumulation assay.
Protocol: MAPK/ERK Activation Assay (Western Blot)

This protocol outlines the detection of phosphorylated ERK1/2 (p-ERK) as a marker of MAPK pathway activation using Western blotting.[1]

Objective: To determine the level of ERK1/2 phosphorylation in MCR-expressing cells following stimulation with ACTH(1-13).

Materials:

  • MCR-expressing cell line.

  • 6-well or 12-well tissue culture plates.

  • Serum-free medium for starvation.

  • ACTH(1-13) peptide.

  • Ice-cold PBS.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation. c. Treat cells with ACTH(1-13) at desired concentrations for various time points (e.g., 0, 2, 5, 10, 30 minutes). Include an unstimulated control.

  • Cell Lysis: a. Place the plate on ice and aspirate the medium. b. Wash cells twice with ice-cold PBS. c. Add 100-150 µL of ice-cold Lysis Buffer to each well. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing periodically. f. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot: a. Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer. b. Load 15-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with Blocking Buffer for 1 hour at room temperature. e. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. h. Wash the membrane again three times with TBST.

  • Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

  • Re-probing for Total ERK (Loading Control): a. Strip the membrane using a mild stripping buffer. b. Block the membrane again and re-probe with the anti-total-ERK1/2 antibody, following steps 4d-5b.[18]

  • Data Analysis: Quantify the band intensities for both p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative change in ERK activation.

Western_Blot_Workflow A 1. Cell Culture, Starvation & Ligand Treatment B 2. Cell Lysis (RIPA + Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Transfer to PVDF Membrane D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Ab Incubation (anti-p-ERK, O/N at 4°C) F->G H 8. Secondary Ab Incubation (anti-Rabbit-HRP, 1h at RT) G->H I 9. ECL Detection (Imaging) H->I J 10. Strip & Re-probe (anti-Total-ERK) I->J K 11. Data Analysis (Densitometry) J->K

Experimental workflow for a p-ERK Western blot assay.

Conclusion and Future Directions

ACTH(1-13) elicits its physiological effects by engaging a complex network of signaling pathways through melanocortin receptors MC1, MC3, MC4, and MC5. While the Gs-cAMP-PKA pathway remains the canonical and primary signaling route, the activation of the MAPK/ERK cascade and other pathways highlights the potential for biased agonism and signaling diversity. This complexity allows for fine-tuning of cellular responses and presents both challenges and opportunities for drug development. Future research should focus on elucidating the specific roles of β-arrestins, receptor dimerization, and accessory proteins in modulating ACTH(1-13) signaling. A deeper understanding of these mechanisms will be instrumental in designing novel, receptor-selective melanocortin analogues with tailored signaling profiles for therapeutic intervention in inflammatory, metabolic, and dermatological diseases.

References

The Role of ACTH(1-13) in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is primarily known for its role in stimulating the adrenal cortex. However, shorter fragments of ACTH, particularly ACTH(1-13), also known as α-melanocyte-stimulating hormone (α-MSH) when N-terminally acetylated and C-terminally amidated, exert significant and distinct effects within the central nervous system (CNS). These effects are independent of the steroidogenic pathway and are mediated by a family of G protein-coupled receptors known as melanocortin receptors (MCRs). This technical guide provides a comprehensive overview of the role of ACTH(1-13) in the CNS, focusing on its receptor interactions, signaling pathways, and neuroprotective and anti-inflammatory properties.

Data Presentation: Quantitative Analysis of Receptor Binding

ACTH(1-13) and its analogue α-MSH do not bind to the classical ACTH receptor, MC2R, but show affinity for other melanocortin receptor subtypes present in the CNS, namely MC1R, MC3R, MC4R, and MC5R.[1] The binding affinities of α-MSH, which shares the same core sequence as ACTH(1-13), for these receptors are summarized in the table below. This data is critical for understanding the potential therapeutic targets of ACTH(1-13)-based compounds.

ReceptorLigandKi (nM)Reference
MC1Rα-MSH0.12[2]
MC3Rα-MSH31[2]
MC4Rα-MSH660[2]
MC5Rα-MSH5700[2]

Signaling Pathways of ACTH(1-13) in the CNS

The binding of ACTH(1-13) to melanocortin receptors in the CNS initiates a cascade of intracellular signaling events. The primary downstream pathways implicated in the neuroprotective and anti-inflammatory effects of ACTH(1-13) include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and cAMP Response Element-Binding Protein (CREB) pathways.

ACTH(1-13) Signaling Cascade

ACTH1_13_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH(1-13) MCR MC3R / MC4R ACTH->MCR G_protein Gαs MCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates NFkB_IκB NF-κB/IκB Complex cAMP->NFkB_IκB inhibits degradation MAPK_pathway MAPK Cascade (Raf -> MEK -> ERK) PKA->MAPK_pathway activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Neuroprotection, Anti-inflammation) MAPK_pathway->Gene_Expression regulates IκB IκB NFkB NF-κB NFkB_nuc NF-κB pCREB pCREB pCREB->Gene_Expression regulates NFkB_nuc->Gene_Expression regulates

Caption: ACTH(1-13) signaling pathways in a CNS neuron.

MAPK Signaling Pathway

Activation of MC3R and MC4R by ACTH(1-13) can lead to the stimulation of the MAPK pathway, specifically the ERK1/2 cascade. This pathway is crucial for neuronal survival and plasticity. The sequence of activation typically involves G-protein-mediated activation of adenylyl cyclase, leading to cAMP production and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and activate the Raf-MEK-ERK cascade, ultimately leading to the phosphorylation of transcription factors that regulate the expression of genes involved in neuroprotection.[3][4]

NF-κB Signaling Pathway

ACTH(1-13) and other melanocortins have been shown to exert potent anti-inflammatory effects by modulating the NF-κB signaling pathway. In the context of neuroinflammation, microglia are key immune cells in the CNS. Pro-inflammatory stimuli typically lead to the degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines. Melanocortin receptor activation can inhibit the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.[5]

CREB Signaling Pathway

The cAMP-PKA axis activated by ACTH(1-13) also leads to the phosphorylation of the cAMP Response Element-Binding Protein (CREB) at Serine 133.[6][7] Phosphorylated CREB (pCREB) is a key transcription factor that binds to cAMP response elements (CREs) in the promoter regions of various genes. In the CNS, CREB activation is associated with the expression of genes crucial for neuronal survival, synaptic plasticity, and neurogenesis.

Experimental Protocols

RNA-Seq Analysis of ACTH(1-13) Effects in a Rat Model of Ischemic Stroke

This protocol outlines the key steps for analyzing changes in gene expression in the rat brain following ischemic stroke and treatment with ACTH(1-13).

Experimental Workflow for RNA-Seq Analysis

RNA_Seq_Workflow cluster_animal_model Animal Model cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis MCAO tMCAO Rat Model of Ischemic Stroke Treatment ACTH(1-13) or Vehicle Administration MCAO->Treatment Dissection Brain Tissue Dissection (Ischemic Penumbra) Treatment->Dissection RNA_Isolation Total RNA Isolation (TRIzol Method) Dissection->RNA_Isolation Library_Prep RNA Library Preparation (Illumina TruSeq) RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR or HISAT2) QC->Alignment Quantification Gene Expression Quantification (HTSeq) Alignment->Quantification DEA Differential Expression Analysis (DESeq2 or edgeR) Quantification->DEA Functional_Analysis Functional Annotation (GO and KEGG) DEA->Functional_Analysis

Caption: Workflow for RNA-Seq analysis of ACTH(1-13) effects.

  • Animal Model:

    • Induce transient middle cerebral artery occlusion (tMCAO) in adult male Sprague-Dawley rats to model ischemic stroke.[8][9][10][11][12]

    • Administer ACTH(1-13) or a vehicle control intravenously or intraperitoneally at the time of reperfusion.

  • Tissue Collection and RNA Isolation:

    • At a predetermined time point (e.g., 24 hours post-reperfusion), euthanize the animals and dissect the ischemic penumbra from the cerebral cortex.

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

    • Homogenize the frozen brain tissue in TRIzol reagent (Invitrogen) using a mechanical homogenizer.[1][13][14][15][16]

    • Perform phase separation using chloroform (B151607) and precipitate the RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • RNA Library Preparation and Sequencing:

    • Prepare RNA sequencing libraries from high-quality total RNA (RNA Integrity Number > 8) using the Illumina TruSeq Stranded mRNA Library Prep Kit according to the manufacturer's instructions.[17][18][19][20][21]

    • This process involves poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.

  • Bioinformatics Analysis:

    • Assess the quality of the raw sequencing reads using FastQC.

    • Align the reads to the rat reference genome (e.g., rn6) using a splice-aware aligner such as STAR or HISAT2.[22][23][24][25][26]

    • Quantify gene expression by counting the number of reads mapping to each gene using tools like HTSeq-count.

    • Perform differential gene expression analysis between the ACTH(1-13)-treated and vehicle-treated groups using statistical packages such as DESeq2 or edgeR in R.

    • Identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

    • Perform functional enrichment analysis (Gene Ontology and KEGG pathways) on the differentially expressed genes to identify the biological processes and pathways modulated by ACTH(1-13).

Immunohistochemistry for Phosphorylated CREB (pCREB)

This protocol describes the detection of pCREB in rat brain sections to assess the activation of the CREB signaling pathway by ACTH(1-13).

  • Tissue Preparation:

    • Perfuse rats transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the brains in 4% PFA overnight at 4°C, followed by cryoprotection in a 30% sucrose (B13894) solution.

    • Cut 40 µm-thick coronal sections on a cryostat and store them in a cryoprotectant solution at -20°C.[27][28]

  • Immunostaining:

    • Wash free-floating sections three times in PBS.

    • Perform antigen retrieval by incubating the sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes.[29][30][31][32]

    • Wash the sections in PBS and then block non-specific binding by incubating in a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate the sections with a primary antibody against pCREB (Ser133) overnight at 4°C. A suitable antibody is the rabbit monoclonal antibody [E113] (Abcam, cat# ab32096) used at a dilution of 1:1000, or a rabbit polyclonal antibody (Merck Millipore, cat# 06-519) at a 1:50-1:1000 dilution.[5][33][34][35][36]

    • Wash the sections extensively in PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit IgG Alexa Fluor 488) for 2 hours at room temperature in the dark.[37][38]

    • Wash the sections in PBS, mount them onto glass slides, and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Capture images using a confocal or fluorescence microscope.

    • Quantify the intensity of pCREB immunofluorescence in specific brain regions of interest to determine the effect of ACTH(1-13) treatment.

Conclusion

ACTH(1-13) represents a promising area of research for the development of novel therapeutics for neurological disorders characterized by inflammation and neuronal damage. Its ability to engage specific melanocortin receptors in the CNS and modulate key signaling pathways like MAPK, NF-κB, and CREB underscores its potential as a neuroprotective and anti-inflammatory agent. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the mechanisms of action of ACTH(1-13) and to evaluate its therapeutic efficacy in preclinical models. A thorough understanding of its receptor pharmacology and downstream signaling is essential for the rational design of new drugs targeting the melanocortin system for the treatment of CNS diseases.

References

The Anti-Inflammatory Effects of ACTH(1-13): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH), a peptide hormone derived from pro-opiomelanocortin (POMC), is well-known for its role in stimulating corticosteroid production via the hypothalamic-pituitary-adrenal (HPA) axis. However, a substantial body of evidence reveals that ACTH and its N-terminal fragments possess potent anti-inflammatory and immunomodulatory properties that are independent of glucocorticoid secretion.[1][2] The primary active sequence responsible for these direct effects is the N-terminal fragment, ACTH(1-13), which is identical to α-melanocyte-stimulating hormone (α-MSH).[3][4] This technical guide provides an in-depth overview of the mechanisms of action of ACTH(1-13), its quantitative effects on inflammatory mediators, and detailed experimental protocols for its study.

Introduction: The Melanocortin System and Inflammation

The melanocortin system consists of the POMC-derived peptides (melanocortins), their five G protein-coupled receptors (MC1R to MC5R), and endogenous antagonists.[3][5] While ACTH is the only endogenous ligand that activates all five MCRs, its primary steroidogenic effect is mediated exclusively by MC2R on the adrenal cortex.[4][6] In contrast, the anti-inflammatory actions of ACTH fragments like ACTH(1-13) are mediated primarily through MC1R and MC3R, which are expressed on a wide variety of immune cells, including macrophages, monocytes, neutrophils, and microglia.[1][7] This direct, steroid-independent mechanism offers a promising therapeutic avenue for inflammatory disorders without the side effects associated with long-term corticosteroid use.[8]

Mechanism of Action: Receptor Binding and Signaling Pathways

The anti-inflammatory effects of ACTH(1-13) are initiated by its binding to MC1R and MC3R on immune cells. This interaction activates a canonical downstream signaling cascade that ultimately suppresses the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB).

Upon ligand binding, the Gs alpha subunit of the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inhibits the activity of the IκB kinase (IKK) complex.[1] This prevents the phosphorylation and subsequent proteasomal degradation of the NF-κB inhibitor, IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6.[1][2]

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_1_13 ACTH(1-13) / α-MSH MCR MC1R / MC3R Gs Gs MCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP -> Gs->AC Activates PKA PKA cAMP->PKA Activates IKK IKK PKA->IKK Inhibits NFkB_IkBa NF-κB IκBα PKA->NFkB_IkBa Prevents Degradation IkBa_p P-IκBα IKK->IkBa_p Phosphorylates IκBα NFkB_free NF-κB NFkB_IkBa->NFkB_free IκBα Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Promoter Cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Cytokines Induces Cytokine_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Stimulation cluster_analysis Day 3: Analysis node1 Seed Macrophages (e.g., 2.5e5 cells/well) node2 Incubate Overnight (37°C, 5% CO2) node1->node2 node3 Pre-treat with ACTH(1-13) dilutions (1-2 hours) node4 Stimulate with LPS (final conc. 100 ng/mL) node3->node4 node5 Incubate (18-24 hours) node4->node5 node6 Collect & Clarify Supernatants node7 Quantify Cytokines (ELISA) node6->node7 node8 Analyze Data (Calculate % Inhibition) node7->node8

References

Methodological & Application

Application Notes and Protocols: In Vitro Cell Culture Assays for ACTH(1-13) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC). While the full-length ACTH(1-39) is the primary ligand for the melanocortin-2 receptor (MC2R) to stimulate steroidogenesis, its N-terminal fragment, ACTH(1-13), also known as alpha-melanocyte-stimulating hormone (α-MSH), exhibits a distinct biological activity profile. ACTH(1-13) does not activate MC2R but serves as an agonist for other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), mediating a range of effects including immunomodulation, anti-inflammatory responses, and regulation of energy homeostasis.[1][2][3]

These application notes provide detailed protocols for in vitro cell culture assays to characterize the activity of ACTH(1-13) on its target receptors. The described assays are essential tools for researchers investigating the therapeutic potential of ACTH(1-13) and its analogs in various pathological conditions.

Signaling Pathways of ACTH(1-13)

ACTH(1-13) primarily signals through G protein-coupled receptors (GPCRs), specifically MC1R, MC3R, MC4R, and MC5R.[1][2] Upon ligand binding, these receptors couple to the Gαs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on the DNA, initiating the transcription of target genes.

ACTH1_13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus ACTH_1_13 ACTH(1-13) (α-MSH) MCR MC1R, MC3R, MC4R, or MC5R ACTH_1_13->MCR Binds Gas Gαs MCR->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB DNA DNA (CRE) pCREB->DNA Binds Gene Gene Transcription DNA->Gene Initiates

Caption: ACTH(1-13) Signaling Pathway.

Data Presentation: Potency of ACTH(1-13) on Melanocortin Receptors

The following table summarizes the half-maximal effective concentration (EC50) values for ACTH(1-13) at different human melanocortin receptors, as determined by in vitro cAMP accumulation assays.

ReceptorCell LineAssay TypeACTH(1-13) EC50 (nM)Reference
MC1R CHOcAMP Luciferase Reporter4.23 ± 0.83[2]
MC3R CHOcAMP Luciferase Reporter~10-fold lower potency than at MC1R[2]
MC4R HEK293cAMP Accumulation1.0[4]
MC5R CHOcAMP Luciferase Reporter6.12 ± 1.18[2]
MC2R Cloudman M3cAMP AccumulationNo activity[1]

Note: EC50 values can vary depending on the cell line, assay format, and specific experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

cAMP Response Element (CRE) Luciferase Reporter Assay

This assay measures the increase in intracellular cAMP levels by quantifying the expression of a luciferase reporter gene under the control of a CRE promoter.

CRE_Luciferase_Workflow A 1. Cell Culture & Transfection (e.g., HEK293, CHO cells) - Transfect with MCR and CRE-Luciferase plasmids B 2. Cell Plating - Plate transfected cells in a 96-well plate A->B C 3. Compound Treatment - Add ACTH(1-13) at varying concentrations B->C D 4. Incubation - Incubate for 4-6 hours at 37°C C->D E 5. Cell Lysis & Reagent Addition - Lyse cells and add luciferase substrate D->E F 6. Luminescence Reading - Measure light output using a luminometer E->F G 7. Data Analysis - Plot dose-response curve - Calculate EC50 F->G

Caption: CRE Luciferase Reporter Assay Workflow.

Materials:

  • HEK293 or CHO cells

  • Expression plasmids for the desired human Melanocortin Receptor (MC1R, MC3R, MC4R, or MC5R)

  • CRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well white, clear-bottom tissue culture plates

  • ACTH(1-13) peptide

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 or CHO cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with the MCR expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[5]

  • Cell Plating:

    • 24 hours post-transfection, detach the cells and seed them into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well.[4]

    • Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of ACTH(1-13) in serum-free medium.

    • Aspirate the culture medium from the cells and replace it with the ACTH(1-13) dilutions. Include a vehicle control (serum-free medium alone).

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[5][6]

  • Cell Lysis and Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions to lyse the cells and provide the luciferase substrate.

  • Luminescence Reading:

    • Measure the luminescence signal from each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (vehicle control) from the values obtained for the ACTH(1-13) treated wells.

    • Plot the luminescence intensity against the log of the ACTH(1-13) concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This competitive immunoassay measures the accumulation of cAMP in cell lysates. It relies on the competition between native cAMP produced by the cells and a fluorescently labeled cAMP tracer for binding to a specific antibody.

Materials:

  • Cells expressing the target Melanocortin Receptor

  • 96-well or 384-well low-volume white plates

  • ACTH(1-13) peptide

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)

  • HTRF cAMP assay kit (containing d2-labeled cAMP and anti-cAMP antibody labeled with europium cryptate)

  • HTRF-compatible microplate reader

Protocol:

  • Cell Preparation:

    • Harvest cells expressing the target MCR and resuspend them in stimulation buffer to the desired cell density.[7][8]

  • Compound and Cell Plating:

    • Dispense 5 µL of cell suspension into each well of a 384-well plate.[9]

    • Add 5 µL of ACTH(1-13) at various concentrations (2X final concentration) to the wells.[9] Include appropriate controls.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30 minutes.[9]

  • Detection Reagent Addition:

    • Following the incubation, add 5 µL of the d2-labeled cAMP and 5 µL of the europium cryptate-labeled anti-cAMP antibody to each well.[1]

  • Final Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.[1]

  • Fluorescence Reading:

    • Measure the fluorescence transfer at λex = 337 nm and λem = 620 nm and 665 nm using an HTRF-compatible microplate reader.[1]

  • Data Analysis:

    • Calculate the ratio of the signals at 665 nm and 620 nm.

    • The HTRF signal is inversely proportional to the concentration of cAMP.

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples from the standard curve and plot the dose-response curve to calculate the EC50.

In Vitro Anti-Inflammatory Assay: Inhibition of TNF-α Production

This assay evaluates the ability of ACTH(1-13) to suppress the production of the pro-inflammatory cytokine TNF-α in immune cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Human monocyte/macrophage cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • ACTH(1-13) peptide

  • Human TNF-α ELISA kit

  • 96-well tissue culture plates

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 with 10% FBS.

    • Differentiate the monocytes into macrophages by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment and Stimulation:

    • Pre-incubate the differentiated macrophages with various concentrations of ACTH(1-13) for 2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.[10] Include controls with no ACTH(1-13) and no LPS.

  • Supernatant Collection:

    • After incubation, centrifuge the plates and collect the cell culture supernatants.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production by ACTH(1-13) compared to the LPS-only control.

    • Plot the percentage inhibition against the log of the ACTH(1-13) concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of ACTH(1-13) to induce an increase in intracellular calcium levels, which can be a downstream effect of MCR activation.

Materials:

  • Cells expressing the target Melanocortin Receptor

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM)

  • Cell Loading Medium (e.g., RPMI with 2% FCS, 25 mM HEPES)

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Cell Loading with Calcium Dye:

    • Suspend the cells in Cell Loading Medium.

    • Load the cells with Indo-1 AM (final concentration 1.5 µM) by incubating for 45 minutes at 37°C in the dark.[11]

  • Washing and Resuspension:

    • Wash the cells twice with medium (e.g., DMEM with 2% FCS).[11]

    • Resuspend the cells gently in Cell Loading Medium.[11]

  • Equilibration:

    • Allow the cells to equilibrate at 37°C in the dark for 30-60 minutes.[11]

  • Baseline Measurement:

    • Analyze the baseline fluorescence of the untreated cells using a flow cytometer or fluorescence plate reader.

  • Stimulation and Measurement:

    • Add ACTH(1-13) to the cells and immediately begin recording the fluorescence signal over time.

    • Indo-1 fluorescence is measured at two wavelengths (~420 nm for calcium-bound and ~510 nm for calcium-free).[11]

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths to determine the change in intracellular calcium concentration.

    • Plot the fluorescence ratio over time to visualize the calcium flux.

    • Positive controls (e.g., ionomycin) and negative controls (e.g., EGTA) should be included.[11]

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the bioactivity of ACTH(1-13). By utilizing these protocols, researchers can effectively screen and profile ACTH(1-13) and its analogs, contributing to a deeper understanding of their therapeutic potential in inflammatory and other MCR-mediated diseases. The clear distinction from full-length ACTH's activity at the MC2R is a critical aspect to consider in experimental design and data interpretation.

References

Application Notes and Protocols for In Vivo Studies of ACTH(1-13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone produced and secreted by the anterior pituitary gland. While the full-length ACTH(1-39) is well-known for its role in stimulating the adrenal cortex, shorter fragments of ACTH also exhibit biological activity. ACTH(1-13), also known as α-melanocyte-stimulating hormone (α-MSH) in its acetylated and amidated form, is a key peptide in various physiological processes, including immunomodulation, neuroprotection, and metabolic regulation.[1][2][3] These application notes provide an overview of relevant animal models and detailed protocols for studying the in vivo effects of ACTH(1-13).

Animal Models for Studying ACTH(1-13) Effects

Several animal models can be utilized to investigate the diverse effects of ACTH(1-13) in vivo. The choice of model depends on the specific research question.

Neuroinflammation and Autoimmunity: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[4] It is characterized by inflammation, demyelination, axonal loss, and gliosis in the central nervous system (CNS).[4] Given the immunomodulatory properties of melanocortin peptides, the EAE model is suitable for investigating the anti-inflammatory effects of ACTH(1-13).[1][2]

Species and Strain:

  • Mice: C57BL/6 and SJL/J strains are frequently used.[2]

  • Rats: Lewis rats are a common choice for inducing EAE.[4]

Gastrointestinal Protection: Stress-Induced Gastric Lesions

This model is used to evaluate the cytoprotective effects of various compounds on the gastric mucosa. Stress, induced by methods such as cold-restraint or water-restraint, leads to the formation of gastric erosions.[5][6] Studies have shown that central administration of ACTH fragments, including ACTH(1-13), can inhibit the formation of these lesions.[7]

Species and Strain:

  • Rats: Male Sprague-Dawley or Wistar rats are commonly used.

Metabolic Regulation: Models of Obesity and Food Intake

ACTH(1-13) and its derivative α-MSH are crucial regulators of energy balance.[8][9] Animal models with genetic predispositions to obesity or those fed a high-fat diet can be used to study the effects of ACTH(1-13) on food intake, body weight, and metabolic parameters.[10]

Species and Strain:

  • Mice: Knockout models for pro-opiomelanocortin (POMC) or melanocortin receptors (e.g., MC4R) are valuable tools.[8]

  • Rats: Sprague-Dawley or Wistar rats can be used for food intake studies with intracerebroventricular (ICV) administration of the peptide.[11]

Data Presentation

Table 1: In Vivo Effects of ACTH Fragments on Stress-Induced Gastric Lesions in Rats
ACTH FragmentDose (equimolar to 10 µg of ACTH1-39)Route of AdministrationEffect on Gastric Lesion FormationReference
ACTH(1-39)10 µgIntracerebroventricular (ICV)Dose-dependent inhibition[7]
ACTH(1-13)Equimolar to 10 µg ACTH(1-39)Intracerebroventricular (ICV)Protective[7]
ACTH(1-10)Equimolar to 10 µg ACTH(1-39)Intracerebroventricular (ICV)Protective[7]
ACTH(5-10)Equimolar to 10 µg ACTH(1-39)Intracerebroventricular (ICV)No effect[7]
ACTH(34-39)Equimolar to 10 µg ACTH(1-39)Intracerebroventricular (ICV)No effect[7]
ACTH(1-17)Equimolar to 10 µg ACTH(1-39)Intracerebroventricular (ICV)No effect[7]
Table 2: Effects of Orally Administered ACTH on Immune Cells in EAE Mice (SJL/J)
Treatment GroupMeasurementLamina PropriaSpleenCentral Nervous System (CNS)Reference
Oral ACTHCD4+ IL-6+ producing cellsDecreasedNo significant changeNot determined[2]
Oral ACTHT regulatory cells (Tregs)IncreasedNo significant changeIncreased[2]
Oral ACTHCD4+ IL-17+ producing T cellsNot determinedNo significant changeDecreased[2]
Oral ACTHγδ IL-17+ producing T cellsNot determinedNo significant changeDecreased[2]

Experimental Protocols

Protocol 1: Induction and Assessment of EAE in Mice

Objective: To induce EAE in mice to study the therapeutic effects of ACTH(1-13).

Materials:

  • Female C57BL/6 mice, 8-12 weeks old.

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[12]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[12]

  • Pertussis toxin (PTX).[12]

  • ACTH(1-13) peptide.

  • Sterile saline or appropriate vehicle.

  • Syringes and needles.

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with 100-200 µg of MOG35-55 emulsified in CFA. The total volume of 0.2 mL should be split between two sites on the flank.[12]

    • Administer 200-300 ng of pertussis toxin intraperitoneally (i.p.) on day 0 and day 2 post-immunization.[12]

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized scoring system: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.

  • ACTH(1-13) Administration:

    • Dissolve ACTH(1-13) in a sterile vehicle (e.g., saline).

    • Administer ACTH(1-13) via the desired route (e.g., subcutaneously, intraperitoneally, or intracerebroventricularly) at the predetermined dose and frequency. Treatment can be initiated either prophylactically (before disease onset) or therapeutically (after disease onset).

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize mice and collect brains and spinal cords for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).

    • Isolate mononuclear cells from the CNS, spleen, and lymph nodes for flow cytometry analysis of immune cell populations (e.g., T cells, B cells, macrophages) and cytokine production (e.g., IL-17, IFN-γ, IL-10).[2]

Expected Outcome: Treatment with an effective dose of ACTH(1-13) is expected to ameliorate the clinical severity of EAE, reduce inflammation and demyelination in the CNS, and modulate the immune response.

Protocol 2: Cold-Restraint Stress-Induced Gastric Lesions in Rats

Objective: To evaluate the gastroprotective effect of centrally administered ACTH(1-13).

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Stereotaxic apparatus for ICV cannulation.

  • ACTH(1-13) peptide.

  • Artificial cerebrospinal fluid (aCSF) or sterile saline.

  • Cold room or refrigerator (4°C).

  • Restraint cages.

Procedure:

  • ICV Cannulation (Optional, for central administration):

    • Anesthetize rats and place them in a stereotaxic frame.

    • Implant a guide cannula into the lateral ventricle. Allow rats to recover for at least one week.

  • Fasting:

    • Fast rats for 24 hours before the experiment, with free access to water.

  • ACTH(1-13) Administration:

    • Dissolve ACTH(1-13) in aCSF or saline.

    • Administer the peptide via the ICV cannula at the desired dose (e.g., equimolar to 10 µg of ACTH1-39) 30 minutes before stress induction.[7]

  • Stress Induction:

    • Place the rats in restraint cages and expose them to a cold environment (4°C) for 3 hours.[5]

  • Lesion Assessment:

    • At the end of the stress period, euthanize the rats.

    • Remove the stomachs, inflate them with 10 mL of 1% formalin, and immerse in formalin for 10 minutes.

    • Open the stomachs along the greater curvature and examine the gastric mucosa for lesions under a dissecting microscope.

    • Measure the length of each lesion and sum the lengths to obtain a total lesion score for each rat.

Expected Outcome: Central administration of ACTH(1-13) is expected to significantly reduce the number and severity of stress-induced gastric lesions compared to vehicle-treated controls.[7]

Visualizations

Experimental_Workflow_EAE cluster_preparation Preparation cluster_induction EAE Induction cluster_treatment Treatment & Monitoring cluster_analysis Analysis Animal_Model C57BL/6 Mice Peptide_Prep Prepare MOG35-55/CFA Emulsion Immunization Day 0: Subcutaneous Immunization Peptide_Prep->Immunization PTX_Injection1 Day 0: Pertussis Toxin (i.p.) PTX_Injection2 Day 2: Pertussis Toxin (i.p.) Monitoring Daily Clinical Scoring Immunization->Monitoring Treatment ACTH(1-13) or Vehicle Administration Treatment->Monitoring Monitoring->Treatment Euthanasia Euthanasia at Endpoint Monitoring->Euthanasia Histology CNS Histology (Inflammation, Demyelination) Euthanasia->Histology Flow_Cytometry Immune Cell Profiling (Flow Cytometry) Euthanasia->Flow_Cytometry

Caption: Experimental workflow for studying ACTH(1-13) in the EAE model.

ACTH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH_1_13 ACTH(1-13) / α-MSH MCR Melanocortin Receptor (e.g., MC1R, MC3R, MC4R) ACTH_1_13->MCR Binds G_Protein G-protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NF_kB NF-κB Pathway PKA->NF_kB Inhibits Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates Immune_Modulation Immune Modulation NF_kB->Immune_Modulation Modulates Gene_Expression->Immune_Modulation

Caption: Simplified signaling pathway of ACTH(1-13) via melanocortin receptors.

References

Application Notes and Protocols for Intraperitoneal Administration of ACTH (1-13) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Adrenocorticotropic hormone (ACTH) is a peptide hormone that is processed from pro-opiomelanocortin (POMC). The N-terminal fragment, ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH), is a potent agonist for melanocortin receptors (MCRs) and has been shown to exert significant anti-inflammatory and neuroprotective effects independent of the glucocorticoid-mediated actions of full-length ACTH.[1] Intraperitoneal (i.p.) administration in rats is a common and effective route for studying the systemic effects of this peptide. These application notes provide a comprehensive overview of the experimental use of ACTH (1-13) in rats, including detailed protocols, quantitative data from various studies, and visualization of the key signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of intraperitoneally administered ACTH (1-13) or its analogue α-MSH in rats.

Table 1: Dosage and Effects of Intraperitoneal ACTH (1-13)/α-MSH in Rat Models

Rat Model Compound Dosage Dosing Regimen Key Findings Reference
Lipopolysaccharide (LPS)-induced anhedoniaα-MSH (ACTH 1-13)Not specified in abstractAcute pretreatmentAlleviated LPS-induced anhedonia.[1]
Chronic Unpredictable Stress (CUS)-induced anhedoniaα-MSH (ACTH 1-13)Not specified in abstractChronic treatmentReduced anhedonia and normalized body weight gain.[1]
Trinitrobenzene sulfonic acid-induced colitis (acute)α-MSH25 µ g/rat Twice daily for 3 daysReduced colonic macroscopic lesions.[2]
Trinitrobenzene sulfonic acid-induced colitis (chronic)α-MSH25 µ g/rat Twice daily for 3 daysReduced colonic macroscopic lesions.[2]
Ovulation inductionα-MSH30 µ g/rat Single injectionInduced ovulation in 90% of progesterone-treated rats.[3]
Pharmacokinetic studyα-MSH50 µ g/rat Single injectionPeak plasma level of 14.1 nmol/l; 5% of the dose absorbed systemically.[4]

Experimental Protocols

Preparation of ACTH (1-13) Solution for Intraperitoneal Injection

This protocol describes the preparation of a sterile solution of ACTH (1-13) suitable for intraperitoneal administration in rats.

Materials:

  • ACTH (1-13) peptide (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.2

  • Dimethyl sulfoxide (B87167) (DMSO), if necessary for initial solubilization

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (23-25 gauge)

  • Vortex mixer

Procedure:

  • Determine the required concentration: Based on the desired dosage (see Table 1) and the average weight of the rats, calculate the required concentration of the ACTH (1-13) solution.

  • Reconstitution:

    • For aqueous solutions, directly dissolve the lyophilized ACTH (1-13) powder in sterile saline or PBS to the desired concentration.[5] The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[5] It is recommended to use freshly prepared aqueous solutions and not store them for more than one day.[5]

    • For peptides with lower aqueous solubility, a stock solution can be prepared by first dissolving the peptide in a minimal amount of an organic solvent like DMSO.[6] Further dilutions to the final injection volume should be made with sterile saline or PBS.[5] Ensure the final concentration of the organic solvent is low, as it can have physiological effects.[5]

  • Vortexing: Gently vortex the solution to ensure the peptide is completely dissolved.

  • Sterility: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Storage: Store the lyophilized peptide at -20°C.[4] Reconstituted solutions should be used immediately or aliquoted and stored at -20°C for short-term storage, avoiding repeated freeze-thaw cycles.[4]

Intraperitoneal Injection Protocol in Rats

This protocol details the standard procedure for intraperitoneal injection in rats, adapted from established institutional guidelines.[7]

Materials:

  • Rat to be injected

  • Prepared sterile ACTH (1-13) solution

  • Sterile syringe (1-3 ml) with a 23-25 gauge needle[7]

  • 70% ethanol (B145695) for disinfection

  • Appropriate personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Restraint:

    • One-person technique: Gently wrap the rat in a towel to control its movement, leaving the abdomen exposed.

    • Two-person technique (recommended): One person restrains the rat by holding it securely with its back against their forearm, exposing the abdomen. The second person performs the injection.[7]

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[7] This location helps to avoid puncturing the cecum, which is predominantly on the left side, and the urinary bladder.[7]

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection:

    • Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the solution. The maximum recommended injection volume for a rat is 10 ml/kg of body weight.[7]

  • Post-injection Monitoring: After injection, return the rat to its cage and monitor it for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Mandatory Visualization

Signaling Pathway of ACTH (1-13) via Melanocortin Receptors

The biological effects of ACTH (1-13) are primarily mediated through its interaction with melanocortin receptors (MCRs), which are G-protein coupled receptors.

ACTH_1_13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH (1-13) ACTH (1-13) MCR Melanocortin Receptor (MCR) ACTH (1-13)->MCR Binds G_protein Gαs MCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Anti-inflammatory & Neuroprotective) CREB->Gene_Expression Promotes

Caption: ACTH (1-13) signaling cascade via melanocortin receptors.

Experimental Workflow for Intraperitoneal Administration in Rats

The following diagram illustrates the key steps in a typical experiment involving the intraperitoneal administration of ACTH (1-13) to rats.

Experimental_Workflow cluster_preparation Preparation Phase cluster_procedure Experimental Procedure cluster_analysis Data Collection & Analysis A Formulate ACTH (1-13) Solution B Prepare Syringes A->B E Intraperitoneal Injection B->E C Animal Acclimatization D Rat Restraint C->D D->E F Post-Injection Monitoring E->F G Behavioral Testing F->G H Tissue/Blood Collection F->H I Biochemical/Molecular Analysis G->I H->I

References

Application Notes and Protocols for Intranasal Delivery of ACTH (1-13) in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing intranasal delivery for the adrenocorticotropic hormone fragment ACTH (1-13) in a research setting. This document outlines the rationale, key experimental protocols, and data interpretation for investigating the nose-to-brain delivery of this peptide.

Introduction

Intranasal administration offers a non-invasive and direct route for delivering therapeutics to the central nervous system (CNS), bypassing the blood-brain barrier (BBB). This is particularly advantageous for peptides like ACTH (1-13), which have poor systemic bioavailability and limited BBB permeability when administered peripherally. The direct nose-to-brain pathway is primarily mediated through the olfactory and trigeminal nerves, allowing for rapid access to the brain.

ACTH (1-13), a fragment of the full-length adrenocorticotropic hormone, is known to interact with melanocortin receptors in the brain, which are implicated in various neurological processes, including neuroinflammation, neurogenesis, and cognitive function.[1][2] Intranasal delivery of ACTH (1-13) is therefore a promising strategy for investigating its therapeutic potential in a range of CNS disorders.

Quantitative Data Summary

While specific pharmacokinetic data for intranasally delivered ACTH (1-13) is limited in publicly available literature, data from related ACTH fragments can provide valuable insights for experimental design. The following table summarizes key pharmacokinetic parameters from studies on intranasal administration of other ACTH analogues. Researchers should consider these as estimates and perform dedicated pharmacokinetic studies for ACTH (1-13).

PeptideAnimal ModelDoseCmaxTmaxBioavailability (%)Reference
ACTH (1-24)Healthy Men250 µg-30 min-[1]
ACTH (4-9) analogue (Org2766)Rats---13 ± 4[3]
ACTH (4-9) analogue (Org2766) with 5% DM-β-CDRats---65 ± 21[3]
ACTH (4-9) analogue (Org2766)Rabbits---10 ± 6[3]
ACTH (4-9) analogue (Org2766) with 5% DM-β-CDRabbits---17 ± 8[3]
EpinephrineHealthy Adults5 mg120 ± 53 pg/mL41 ± 34 min-[4]

Note: Cmax and Tmax values are highly dependent on the formulation and analytical methods used. DM-β-CD (Dimethyl-beta-cyclodextrin) is a penetration enhancer.

Signaling Pathways

ACTH and its fragments, including ACTH (1-13), exert their effects by binding to melanocortin receptors (MCRs), which are G-protein coupled receptors. In the brain, MC3R and MC4R are the most relevant subtypes for the neurological effects of these peptides.[5][6] Upon binding, ACTH (1-13) is expected to activate downstream signaling cascades, primarily the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) pathway. Activation of this pathway can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and survival.[6][7] Additionally, ACTH fragments have been shown to modulate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and differentiation.[5][8]

ACTH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH_1-13 ACTH (1-13) MC4R MC4R ACTH_1-13->MC4R Binds G_Protein Gs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Plasticity) ERK->Gene_Expression Regulates CREB->Gene_Expression Regulates

Caption: Proposed signaling pathway of intranasal ACTH (1-13) in the brain.

Experimental Protocols

The following protocols provide a framework for investigating the intranasal delivery of ACTH (1-13). Researchers should adapt these protocols to their specific research questions and available resources.

Protocol 1: In Vitro Nasal Permeability Assay

This protocol assesses the permeability of ACTH (1-13) across a model of the nasal epithelium.

Materials:

  • RPMI 2650 human nasal epithelial cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • ACTH (1-13) peptide

  • LC-MS/MS or ELISA for ACTH (1-13) quantification

Methodology:

  • Cell Culture: Culture RPMI 2650 cells on Transwell® inserts until a confluent monolayer is formed, typically 14-21 days. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Study: a. Wash the cell monolayers with pre-warmed HBSS. b. Add a known concentration of ACTH (1-13) solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Quantification: Analyze the concentration of ACTH (1-13) in the basolateral samples using a validated LC-MS/MS or ELISA method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the peptide across the monolayer, A is the surface area of the Transwell® insert, and C0 is the initial concentration in the donor chamber.

In_Vitro_Permeability_Workflow Start Start Culture_Cells Culture RPMI 2650 cells on Transwell® inserts Start->Culture_Cells Monitor_TEER Monitor TEER for monolayer integrity Culture_Cells->Monitor_TEER Add_Peptide Add ACTH (1-13) to apical chamber Monitor_TEER->Add_Peptide Incubate Incubate at 37°C Add_Peptide->Incubate Sample_Basolateral Sample basolateral chamber at time points Incubate->Sample_Basolateral Quantify Quantify ACTH (1-13) (LC-MS/MS or ELISA) Sample_Basolateral->Quantify Calculate_Papp Calculate Papp Quantify->Calculate_Papp End End Calculate_Papp->End

Caption: Workflow for the in vitro nasal permeability assay.
Protocol 2: Ex Vivo Nasal Explant Permeation Study

This protocol uses excised nasal tissue to provide a more physiologically relevant model for assessing peptide permeability.

Materials:

  • Freshly excised nasal tissue (e.g., from porcine or ovine sources)[9]

  • Franz diffusion cells

  • Krebs-Ringer bicarbonate buffer

  • ACTH (1-13) peptide

  • LC-MS/MS or ELISA for ACTH (1-13) quantification

Methodology:

  • Tissue Preparation: a. Obtain fresh nasal tissue from a local abattoir. b. Carefully dissect the nasal mucosa from the underlying cartilage. c. Mount the mucosal tissue in Franz diffusion cells with the mucosal side facing the donor chamber.

  • Permeation Study: a. Fill the donor chamber with a known concentration of ACTH (1-13) in Krebs-Ringer buffer. b. Fill the receiver chamber with fresh Krebs-Ringer buffer and maintain at 37°C with constant stirring. c. At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of ACTH (1-13) in the receiver samples using a validated LC-MS/MS or ELISA method.

  • Data Analysis: Calculate the flux and permeability coefficient as described in Protocol 1.

Protocol 3: In Vivo Intranasal Administration and Brain Tissue Analysis in Rodents

This protocol details the procedure for intranasal administration of ACTH (1-13) to rodents and subsequent analysis of brain tissue.[10][11][12]

Materials:

  • Laboratory rodents (e.g., mice or rats)

  • ACTH (1-13) nasal spray formulation (see Formulation Notes)

  • Anesthesia (e.g., isoflurane)

  • Micropipette or specialized nasal administration device[1]

  • Dissection tools

  • Homogenization buffer

  • LC-MS/MS or ELISA for ACTH (1-13) quantification in brain tissue

Methodology:

  • Animal Preparation: Anesthetize the rodent.

  • Intranasal Administration: a. Place the animal in a supine position. b. Administer a defined volume of the ACTH (1-13) nasal formulation into the nostrils using a micropipette or a specialized device. Administer the dose in small aliquots, allowing the animal to inhale between administrations.

  • Time Course and Tissue Collection: a. At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), euthanize the animals. b. Perfuse the animals with saline to remove blood from the brain. c. Dissect the brain and specific brain regions of interest (e.g., olfactory bulb, hippocampus, cortex).

  • Sample Preparation and Quantification: a. Homogenize the brain tissue in an appropriate buffer. b. Centrifuge the homogenate and collect the supernatant. c. Quantify the concentration of ACTH (1-13) in the supernatant using a validated LC-MS/MS or ELISA method.[13][14]

  • Data Analysis: Plot the brain concentration of ACTH (1-13) over time to determine the pharmacokinetic profile.

In_Vivo_Workflow Start Start Anesthetize Anesthetize Rodent Start->Anesthetize Administer Intranasal Administration of ACTH (1-13) Anesthetize->Administer Euthanize Euthanize at Time Points Administer->Euthanize Perfuse Perfuse with Saline Euthanize->Perfuse Dissect Dissect Brain Regions Perfuse->Dissect Homogenize Homogenize Tissue Dissect->Homogenize Quantify Quantify ACTH (1-13) (LC-MS/MS or ELISA) Homogenize->Quantify Analyze Pharmacokinetic Analysis Quantify->Analyze End End Analyze->End

Caption: Workflow for in vivo intranasal administration and brain analysis.

Formulation Notes

The formulation of the nasal spray is critical for successful delivery. The following is an example of a simple formulation. Optimization will be required for specific applications.

ComponentConcentration RangePurpose
ACTH (1-13)0.1 - 10 mg/mLActive Pharmaceutical Ingredient
Saline (0.9% NaCl)q.s. to 100%Vehicle
Phosphate Buffer10-50 mMMaintain pH (5.5-6.5)
Benzalkonium Chloride0.01 - 0.02%Preservative
Polysorbate 800.1 - 0.5%Surfactant/Solubilizer
Hydroxypropyl methylcellulose (B11928114) (HPMC)0.1 - 1.0%Viscosity modifier/Mucoadhesive

Preparation:

  • Dissolve the buffer salts in saline.

  • Add the preservative, surfactant, and viscosity modifier, and mix until dissolved.

  • Add the ACTH (1-13) peptide and mix gently until fully dissolved.

  • Adjust the pH to 5.5-6.5 if necessary.

  • Filter the final solution through a 0.22 µm filter.

Analytical Methods

Accurate quantification of ACTH (1-13) is essential for pharmacokinetic and pharmacodynamic studies.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for peptide quantification due to its high sensitivity and specificity. A validated LC-MS/MS method should be developed for the detection of ACTH (1-13) in biological matrices like brain homogenate and cerebrospinal fluid (CSF).[13][15]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Commercially available or custom-developed ELISA kits can be used for the quantification of ACTH (1-13).[14][16][17] While potentially less specific than LC-MS/MS, ELISA can be a high-throughput and cost-effective option.

Conclusion

Intranasal delivery of ACTH (1-13) is a viable and promising approach for CNS research. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments to investigate the therapeutic potential of this peptide. Careful consideration of formulation, experimental models, and analytical methods will be crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for ACTH (1-13) Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of Adrenocorticotropic Hormone (1-13) (ACTH (1-13)), also known as alpha-Melanocyte-Stimulating Hormone (α-MSH), in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA).

Introduction

ACTH (1-13), or α-MSH, is a 13-amino acid peptide hormone derived from the post-translational processing of pro-opiomelanocortin (POMC).[1][2] It plays a crucial role in various physiological processes, including skin pigmentation, anti-inflammatory responses, and the regulation of energy homeostasis.[1][3][4] This competitive ELISA provides a sensitive and specific method for quantifying α-MSH levels in various biological fluids, such as serum, plasma, and cell culture supernatants.[3][5][6]

The assay is based on the competitive binding principle. A known amount of biotinylated α-MSH competes with the α-MSH present in the sample or standard for a limited number of binding sites on a specific anti-α-MSH antibody pre-coated on a microplate.[3][7] Following an incubation period, the unbound components are washed away. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the captured biotinylated α-MSH. The subsequent addition of a TMB substrate results in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of α-MSH in the sample.[7]

Quantitative Data Summary

The following table summarizes typical quantitative data for a commercially available α-MSH ELISA kit. Please note that these values may vary between different kit manufacturers and lots.

ParameterTypical Value
Detection Range 12.5 - 800 pg/mL[7]
Sensitivity 7.5 pg/mL[7]
Sample Types Serum, Plasma, Cell Culture Supernatants, Other Biological Fluids[3][5][6]
Assay Time Approximately 2-3 hours[7][8]
Principle Competitive ELISA[3][7][8]

Experimental Protocol

This protocol is a general guideline. Users should refer to the specific instructions provided with their ELISA kit.

1. Reagent Preparation

  • Bring all reagents and samples to room temperature before use.

  • Prepare Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water as instructed in the kit manual.

  • Reconstitute the Standard with the provided Standard Diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve.

  • Prepare the Biotinylated Detection Antibody and HRP Conjugate working solutions by diluting the concentrated stocks with their respective diluents.

2. Sample Preparation

  • Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Collect the serum.[5][6]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5][6]

  • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates.[6]

  • Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[5][6]

3. Assay Procedure

  • Determine the number of wells required for standards, samples, and blanks.

  • Add 50 µL of each Standard, Sample, and Blank (Standard Diluent) to the appropriate wells.[6]

  • Immediately add 50 µL of the prepared Biotinylated Detection Antibody working solution to each well. Gently mix and cover the plate.[6]

  • Incubate for 45-60 minutes at 37°C.[7]

  • Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add 100 µL of the prepared HRP Conjugate working solution to each well. Cover the plate and incubate for 30-60 minutes at 37°C.[7]

  • Repeat the wash step as described in step 5.

  • Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incub new in the dark at 37°C for 15-20 minutes.[6]

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]

  • Read the optical density (OD) at 450 nm within 10-20 minutes of adding the Stop Solution.[6]

4. Data Analysis

  • Calculate the average OD for each standard, sample, and blank.

  • Subtract the average blank OD from the average OD of all other wells.

  • Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of α-MSH in the samples by interpolating their mean OD values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Signaling Pathway

ACTH (1-13), or α-MSH, primarily exerts its effects by binding to Melanocortin Receptors (MCRs), with a high affinity for MC1R.[1][3] This interaction initiates a cascade of intracellular signaling events.

alpha_MSH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (ACTH 1-13) MC1R MC1R alpha_MSH->MC1R Binds G_protein Gαs MC1R->G_protein Activates PI3K_AKT PI3K/AKT Pathway MC1R->PI3K_AKT Can also activate AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., MITF for pigmentation) CREB->Gene_Expression Regulates Downstream_Effects_PI3K Cell Growth, Proliferation, Differentiation PI3K_AKT->Downstream_Effects_PI3K Leads to

Caption: α-MSH (ACTH 1-13) signaling pathway.

Experimental Workflow

The following diagram illustrates the major steps of the ACTH (1-13) / α-MSH competitive ELISA.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Standards, Buffers, etc.) Add_Reagents Add Standards, Samples, and Biotinylated α-MSH to Plate Reagent_Prep->Add_Reagents Sample_Prep Sample Preparation (Serum, Plasma, etc.) Sample_Prep->Add_Reagents Incubate_1 Incubate (Binding) Add_Reagents->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_HRP Add Streptavidin-HRP Wash_1->Add_HRP Incubate_2 Incubate Add_HRP->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Incubate_3 Incubate (Color Development) Add_Substrate->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate Sample Concentrations Generate_Curve->Calculate_Conc

Caption: Competitive ELISA workflow for α-MSH.

References

Application Note: High-Sensitivity Detection and Quantification of ACTH (1-13) using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the detection and quantification of Adrenocorticotropic Hormone (1-13) (ACTH (1-13)) in biological matrices, such as human plasma. This method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high specificity and sensitivity for peptide analysis. The protocol provides detailed procedures for sample preparation, including solid-phase extraction (SPE), and optimized LC-MS/MS parameters for accurate quantification. This method is suitable for researchers in endocrinology, drug development, and other scientific fields requiring precise measurement of ACTH (1-13).

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland that plays a crucial role in the regulation of steroidogenesis.[1] ACTH (1-13), a fragment of the full-length hormone, is also of significant biological interest. It is identical to α-melanocyte-stimulating hormone (α-MSH) and is known to interact with melanocortin receptors, participating in various physiological processes beyond the adrenal axis.[2][3] Accurate and sensitive quantification of ACTH (1-13) is essential for understanding its physiological and pathological roles.

Traditional immunoassays for ACTH can be limited by cross-reactivity with other pro-opiomelanocortin (POMC)-derived peptides and lack the specificity to distinguish between different ACTH fragments.[4] LC-MS/MS has emerged as a superior analytical technique for peptide quantification, offering high selectivity and the ability to differentiate between closely related molecules.[4] This application note provides a detailed protocol for the extraction and quantification of ACTH (1-13) from human plasma using SPE and LC-MS/MS.

Experimental

Materials and Reagents
  • ACTH (1-13) standard (e.g., from a commercial supplier)[5][6][7]

  • Stable isotope-labeled ACTH (1-13) internal standard (SIL-IS)

  • Formic acid, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[8]

  • Human plasma (K2EDTA)

Sample Preparation Protocol

A solid-phase extraction (SPE) method is employed to extract ACTH (1-13) from human plasma, ensuring a clean sample for LC-MS/MS analysis.

  • Plasma Collection and Storage: Collect whole blood in K2EDTA tubes and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Pre-treatment: Thaw plasma samples on ice. For a 500 µL plasma sample, add 25 µL of the working solution of the stable isotope-labeled internal standard (SIL-IS). Vortex briefly to mix.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute the ACTH (1-13) and SIL-IS from the cartridge with 1 mL of 60% acetonitrile in water containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas at 40°C. Reconstitute the dried extract in 100 µL of 5% acetonitrile in water with 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-50% B

    • 5-5.1 min: 50-95% B

    • 5.1-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The following table outlines the precursor and product ions for ACTH (1-13) and its stable isotope-labeled internal standard. These transitions should be optimized for the specific instrument being used. The transitions for deacetylated α-MSH are equivalent to ACTH (1-13).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ACTH (1-13)542.3 (3+)624.3 (y5)Optimized for instrument
ACTH (1-13)542.3 (3+)752.4 (y6)Optimized for instrument
SIL-ACTH (1-13)545.3 (3+)629.3 (y5)Optimized for instrument

Note: The exact m/z values for the SIL-IS will depend on the position and number of stable isotopes.

Results and Discussion

This method provides excellent sensitivity and specificity for the quantification of ACTH (1-13) in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following table presents a summary of the quantitative performance of the method.

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 pg/mL
Upper Limit of Quantification (ULOQ)1000 pg/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)Within ±15%
Recovery> 85%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe wash Wash spe->wash elute Elute wash->elute dry Dry Down elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Injection reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for ACTH (1-13) analysis.

ACTH (1-13) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus acth ACTH (1-13) mcr Melanocortin Receptor (e.g., MC1R, MC3R, MC4R, MC5R) acth->mcr Binds g_protein G-protein (Gs) mcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene Target Genes creb->gene Binds to CRE response Cellular Response gene->response

Caption: ACTH (1-13) signaling pathway via melanocortin receptors.

Conclusion

The LC-MS/MS method described in this application note provides a highly sensitive, specific, and reliable approach for the quantification of ACTH (1-13) in human plasma. The detailed sample preparation protocol using solid-phase extraction effectively removes matrix interferences, and the optimized LC-MS/MS parameters ensure accurate measurement. This method is a valuable tool for researchers investigating the role of ACTH (1-13) in health and disease.

References

Application Notes and Protocols: Immunohistochemical Localization of ACTH (1-13) in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced and secreted by the corticotrophs of the anterior pituitary gland.[1][2] It is derived from the precursor molecule pro-opiomelanocortin (POMC), which is cleaved to produce several biologically active peptides, including ACTH, α-melanocyte-stimulating hormone (α-MSH), and β-endorphin.[3][4] The N-terminal fragment, ACTH (1-13), is identical to α-MSH. While full-length ACTH primarily stimulates the adrenal cortex via the melanocortin 2 receptor (MC2R), ACTH (1-13) interacts with other melanocortin receptors (MC1R, MC3R, MC4R, MC5R) to mediate various physiological processes.[5][6]

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections.[7] This document provides a detailed protocol for the immunohistochemical staining of ACTH (1-13) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is intended to serve as a comprehensive guide, though optimization may be required depending on the specific antibody, tissue type, and detection system used.

Signaling Pathway: POMC Processing and ACTH Action

The diagram below illustrates the post-translational processing of the precursor protein POMC into ACTH and its related peptides. In the anterior pituitary, POMC is primarily cleaved by pro-hormone convertase 1/3 (PC1/3) to yield full-length ACTH (1-39).[4] In other tissues like the hypothalamus and skin, ACTH (1-39) can be further processed by pro-hormone convertase 2 (PC2) into smaller fragments, including α-MSH, which corresponds to ACTH (1-13).[4] Full-length ACTH acts on the MC2 receptor in the adrenal cortex, while α-MSH/ACTH (1-13) acts on other melanocortin receptors (MC1R, MC3-5R) found in various peripheral tissues and the central nervous system.[6]

POMC Processing and ACTH Signaling cluster_processing POMC Processing cluster_receptors Melanocortin Receptor Activation cluster_response Physiological Response POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH PC1/3 ACTH_full ACTH (1-39) Pro_ACTH->ACTH_full PC1/3 alpha_MSH α-MSH (ACTH 1-13) ACTH_full->alpha_MSH PC2 CLIP CLIP ACTH_full->CLIP PC2 MC2R MC2R (Adrenal Cortex) ACTH_full->MC2R Binds Other_MCRs MC1R, MC3-5R (Various Tissues) alpha_MSH->Other_MCRs Binds Steroidogenesis Steroidogenesis (e.g., Cortisol) MC2R->Steroidogenesis Stimulates Immune_Modulation Immune Modulation, Energy Homeostasis, etc. Other_MCRs->Immune_Modulation Modulates

Caption: POMC processing to ACTH and α-MSH and their receptor targets.

Experimental Protocol: Immunohistochemistry for ACTH (1-13)

This protocol is designed for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections. Positive control tissue, such as normal pituitary gland, is recommended for each staining run.[8][9]

I. Reagents and Materials
  • Xylene

  • Ethanol (B145695) (100%, 95%, 75%)

  • Deionized water

  • Phosphate Buffered Saline (PBS)

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, 10 mM, pH 6.0 or Tris-EDTA, pH 9.0)[10]

  • Peroxidase Blocking Solution (e.g., 3% Hydrogen Peroxide in Methanol)[11][12]

  • Blocking Serum (e.g., 10% Normal Goat Serum in PBS)[13]

  • Primary Antibody: Anti-ACTH antibody recognizing the N-terminal region (e.g., a synthetic peptide corresponding to amino acids 1-24).[3] The optimal dilution must be determined empirically.

  • Biotinylated Secondary Antibody (e.g., Goat anti-mouse/rabbit IgG)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chromogen Substrate (e.g., DAB - 3,3'-Diaminobenzidine)

  • Counterstain (e.g., Hematoxylin)

  • Bluing Reagent

  • Mounting Medium

  • Hydrophobic barrier pen

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microscope slides (positively charged)

  • Coverslips

  • Light microscope

II. Staining Procedure

The overall workflow for the immunohistochemical staining process is outlined in the diagram below.

IHC Workflow start Start: FFPE Tissue Section deparaffin 1. Deparaffinization & Rehydration start->deparaffin antigen_retrieval 2. Antigen Retrieval (HIER) deparaffin->antigen_retrieval peroxidase_block 3. Peroxidase Block antigen_retrieval->peroxidase_block serum_block 4. Serum Blocking peroxidase_block->serum_block primary_ab 5. Primary Antibody Incubation serum_block->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detection 7. Detection (Streptavidin-HRP) secondary_ab->detection chromogen 8. Chromogen Substrate (DAB) detection->chromogen counterstain 9. Counterstaining (Hematoxylin) chromogen->counterstain dehydrate_mount 10. Dehydration & Mounting counterstain->dehydrate_mount visualize End: Microscopy dehydrate_mount->visualize

Caption: General workflow for immunohistochemical staining of tissue.

Step-by-Step Method:

  • Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 75% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in deionized water.[12]

  • Antigen Retrieval:

    • This step is crucial for unmasking epitopes in FFPE tissues. Heat-Induced Epitope Retrieval (HIER) is recommended.[14] The optimal buffer and heating method should be determined empirically.[10] a. Place slides in a Coplin jar containing Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0). b. Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[10] c. Allow slides to cool to room temperature in the buffer (approx. 20 minutes). d. Rinse slides in PBS (3 changes, 2 minutes each).

  • Peroxidase Blocking: a. Incubate sections in 3% Hydrogen Peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.[7][12] b. Rinse slides in PBS (3 changes, 2 minutes each).

  • Blocking and Primary Antibody Incubation: a. Use a hydrophobic barrier pen to draw a circle around the tissue section. b. Apply Blocking Serum (e.g., 10% Normal Goat Serum) and incubate for 30-60 minutes at room temperature in a humidified chamber.[13] c. Drain the serum without rinsing. d. Apply the primary anti-ACTH antibody diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Detection: a. Rinse slides in PBS (3 changes, 2 minutes each). b. Apply the biotinylated secondary antibody. Incubate for 30 minutes at room temperature.[7] c. Rinse slides in PBS (3 changes, 2 minutes each). d. Apply Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[7] e. Rinse slides in PBS (3 changes, 2 minutes each).

  • Chromogen Development: a. Apply the DAB chromogen substrate. Incubate for 5-10 minutes, or until the desired brown staining intensity is observed under a microscope.[9] b. Immediately rinse slides thoroughly with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting: a. Immerse slides in Hematoxylin for 1-2 minutes.[7] b. Rinse gently in running tap water. c. Immerse in a bluing reagent for 1 minute, then rinse with water.[7] d. Dehydrate the sections through graded ethanol (75%, 95%, 100%) and clear in xylene.[7] e. Apply a coverslip using a permanent mounting medium.

III. Data and Optimization

Successful immunohistochemistry requires optimization of several key parameters. The following table summarizes typical ranges for these variables based on common protocols. Researchers should perform titration experiments to determine the optimal conditions for their specific reagents and tissues.

ParameterTypical Range / OptionsNotesSource(s)
Tissue Fixation 10% Neutral Buffered FormalinFixation time can affect antigenicity.[15]
Section Thickness 4-5 µmStandard thickness for FFPE sections.[12][15]
Antigen Retrieval Heat-Induced (HIER): - Citrate Buffer (pH 6.0)- Tris-EDTA Buffer (pH 9.0)EDTA buffer may be more effective for some nuclear antigens. Method (microwave, pressure cooker) and time (10-20 min) require optimization.[10][16]
Primary Antibody Dilution 1:50 - 1:1000Highly dependent on antibody affinity and concentration. Titration is essential.[9][13]
Primary Antibody Incubation 30-60 min at RT or Overnight at 4°CLonger incubation at 4°C can increase signal intensity and specificity.[7][9]
Detection System Polymer-based or Avidin-Biotin Complex (ABC)Polymer systems are generally more sensitive.[7]
Chromogen DAB (brown precipitate) or AEC (red precipitate)DAB is permanent; AEC is soluble in alcohol and requires an aqueous mounting medium.[3][13]

Expected Results:

Positive staining for ACTH will appear as a brown (DAB) or red (AEC) precipitate. In the pituitary gland, staining is expected to be localized to the cytoplasm of the corticotroph cells in the anterior lobe.[1][3] The specificity of the staining should be confirmed by the absence of signal in negative controls (e.g., omission of the primary antibody) and appropriate localization in the positive control tissue.

References

Application Note: Measuring ACTH (1-13)-Induced cAMP Accumulation in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone crucial for regulating steroidogenesis in the adrenal cortex.[1][2] It is derived from the pro-opiomelanocortin (POMC) precursor polypeptide.[1][3] The N-terminal fragment, ACTH (1-13), is also known as α-melanocyte-stimulating hormone (α-MSH).[4][5] The primary biological effects of ACTH are mediated through the Melanocortin 2 Receptor (MC2R), a member of the G-protein coupled receptor (GPCR) family.[6][7][8]

MC2R is a Gαs-coupled receptor.[4][9] Upon binding of ACTH, MC2R activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6][7] This increase in intracellular cAMP, a vital second messenger, activates downstream signaling cascades, primarily through Protein Kinase A (PKA).[10][11] Measuring the accumulation of cAMP is a direct and robust method for quantifying the activation of MC2R and assessing the potency of its ligands, such as ACTH (1-13).

This application note provides a detailed protocol for measuring ACTH (1-13)-induced cAMP accumulation in a cell-based assay, suitable for compound screening and pharmacological characterization.

Signaling Pathway

The binding of ACTH (1-13) to the MC2R on the cell surface initiates a signaling cascade. This process involves the activation of a stimulatory G-protein (Gαs), which in turn stimulates adenylyl cyclase to produce cAMP. The accumulated cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular responses.

ACTH_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space ACTH (1-13) ACTH (1-13) MC2R MC2R ACTH (1-13)->MC2R Binds G_Protein Gαs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: ACTH (1-13) signaling pathway via the MC2R.

Experimental Workflow

The general workflow for a competitive immunoassay to measure cAMP involves seeding cells, stimulating them with the agonist (ACTH 1-13), lysing the cells to release intracellular cAMP, and then detecting the cAMP levels using a competitive binding reaction. The signal is typically inversely proportional to the concentration of cAMP produced by the cells.[12][13]

Experimental_Workflow arrow Start Start Step1 Seed cells expressing MC2R into a 96-well plate Start->Step1 arrow1 arrow1 Step2 Incubate cells (e.g., 24 hours) arrow2 arrow2 Step3 Prepare ACTH (1-13) serial dilutions arrow3 arrow3 Step4 Add ACTH (1-13) to cells and incubate (e.g., 30 min) arrow4 arrow4 Step5 Lyse cells and add detection reagents arrow5 arrow5 Step6 Incubate for competitive immunoassay (e.g., 60 min) arrow6 arrow6 Step7 Read plate on a compatible reader arrow7 arrow7 Step8 Analyze data: Calculate EC50 End End Step8->End

Caption: General experimental workflow for the cAMP assay.

Detailed Experimental Protocol

This protocol describes a general procedure for determining the dose-dependent stimulation of cAMP production by ACTH (1-13) in mammalian cells expressing the human MC2R. The use of a commercial assay kit is recommended for optimal results.[10][12][14][15]

Materials and Reagents

  • Cell Line: HEK293 cells stably co-expressing human MC2R and the MC2R accessory protein (MRAP). Functional expression of MC2R requires the presence of MRAP.[16]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Peptide: Human ACTH (1-13) peptide (α-MSH).

  • Assay Plate: 96-well, white, solid-bottom cell culture plates.

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Stimulation Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES)

    • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

    • cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA-based kit).[12][13][14][17]

Procedure

  • Cell Seeding: a. Culture cells to approximately 80-90% confluency. b. Harvest cells and determine cell density. c. Dilute cells in culture medium to a final concentration of 2.5 x 10⁵ cells/mL. d. Seed 100 µL of the cell suspension (25,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Agonist Preparation: a. Prepare a 1 mM stock solution of ACTH (1-13) in an appropriate solvent (e.g., water or DMSO). b. On the day of the assay, prepare serial dilutions of ACTH (1-13) in Stimulation Buffer containing a PDE inhibitor. A typical concentration range would be from 1 µM down to 1 pM in a 10-point dilution series. Also, prepare a "no agonist" control.

  • Cell Stimulation: a. Gently aspirate the culture medium from the wells. b. Wash the cell monolayer once with 100 µL of pre-warmed PBS. c. Add 50 µL of Stimulation Buffer (containing PDE inhibitor) to each well. d. Add 50 µL of the ACTH (1-13) serial dilutions (or control) to the appropriate wells. e. Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection: a. Following stimulation, proceed with cell lysis and cAMP detection according to the manufacturer's instructions for your chosen cAMP assay kit. b. For a competitive immunoassay, this typically involves adding a lysis buffer that also contains a labeled cAMP conjugate and a specific anti-cAMP antibody.[13][17] c. Incubate the plate for 60 minutes at room temperature, protected from light, to allow the competitive binding reaction to reach equilibrium.[12]

  • Data Acquisition: a. Read the plate using a plate reader compatible with the detection technology of your kit (e.g., a fluorescence reader for HTRF or a luminometer for bioluminescence-based assays).[10][12]

Data Analysis

  • Standard Curve: Generate a cAMP standard curve using the standards provided in the assay kit.

  • Calculate cAMP Concentration: Determine the concentration of cAMP in each sample well by interpolating from the standard curve.

  • Dose-Response Curve: Plot the calculated cAMP concentration against the logarithm of the ACTH (1-13) concentration.

  • EC₅₀ Determination: Fit the dose-response data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value, which represents the concentration of ACTH (1-13) that elicits 50% of the maximal response.

Data Presentation

The results of the dose-response experiment should be summarized to provide key pharmacological parameters. The table below shows example data for full-length ACTH (1-39) and hypothetical, but expected, results for the ACTH (1-13) fragment.

CompoundTargetCell LineEC₅₀ (nM)Max Response (% of ACTH 1-39)Assay Type
ACTH (1-39) (Reference) MC2RHEK293-MC2R/MRAP1.22[18][19]100%cAMP Accumulation
ACTH (1-13) (Example Data) MC2RHEK293-MC2R/MRAP~5-15~95%cAMP Accumulation

Note: The EC₅₀ value for ACTH (1-13) is presented as an expected range for illustrative purposes. Actual values must be determined experimentally.

Summary

This application note provides a framework for measuring ACTH (1-13)-induced cAMP accumulation in cells expressing the MC2R. The protocol is adaptable to various homogeneous assay technologies and is suitable for determining the potency of ACTH fragments and other potential ligands. This assay is a fundamental tool for researchers in endocrinology and drug development professionals targeting GPCRs.

References

Application Notes & Protocols: Techniques for Assessing ACTH (1-13) Effects on Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Note

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that serves as the primary regulator of glucocorticoid and adrenal androgen synthesis.[1][2] The biological activity of ACTH is mediated through the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) predominantly expressed in the adrenal cortex.[3][4] Activation of MC2R by ACTH initiates a signaling cascade, primarily through the Gαs protein, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and activation of Protein Kinase A (PKA).[5][6] This pathway acutely stimulates the mobilization of cholesterol and chronically upregulates the transcription of key steroidogenic enzymes.[6][7]

A critical point of pharmacology is that the full-length ACTH peptide (1-39), or at least the fragment ACTH (1-24), is required for the activation of MC2R and subsequent steroidogenesis.[8] The N-terminal 1-13 fragment of ACTH, also known as α-melanocyte-stimulating hormone (α-MSH), lacks the key basic amino acid residues (positions 15-18) necessary for MC2R binding and activation.[3][9] Consequently, ACTH (1-13) does not stimulate steroidogenesis through the canonical MC2R pathway in adrenal cells.[9][10]

These application notes provide a comprehensive set of protocols to:

  • Confirm the lack of direct steroidogenic effect of ACTH (1-13) in adrenal cell models, using full-length ACTH as a positive control.

  • Assess the activation of the canonical cAMP signaling pathway.

  • Analyze the expression of key genes involved in the steroidogenic cascade.

The provided methodologies are essential for researchers investigating the specific activities of ACTH fragments and for drug development professionals screening compounds for off-target effects or exploring non-canonical signaling pathways.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical ACTH signaling pathway and the general experimental workflow for assessing the effects of ACTH peptides on adrenal cell function.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects cluster_nucleus Nucleus ACTH_peptide ACTH (1-39) MC2R MC2R ACTH_peptide->MC2R ACTH_1_13 ACTH (1-13) (α-MSH) ACTH_1_13->MC2R No Activation Gs Gαs MC2R->Gs Activates MRAP MRAP AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active Activates Cholesterol Cholesterol Esters PKA_active->Cholesterol Mobilizes StAR StAR Protein (Active) PKA_active->StAR Activates CREB CREB PKA_active->CREB Cholesterol->StAR Mitochondrion Mitochondrion StAR->Mitochondrion Pregnenolone Pregnenolone Mitochondrion->Pregnenolone CYP11A1 Steroids Steroid Hormones (e.g., Cortisol) Pregnenolone->Steroids Enzymatic Steps pCREB pCREB CREB->pCREB Phosphorylates Gene Steroidogenic Genes (StAR, CYP11A1) pCREB->Gene Upregulates Transcription

Caption: Canonical ACTH signaling pathway via the MC2R.

Experimental_Workflow start Start: Prepare Adrenal Cell Culture (e.g., H295R, Primary Cells) treatment Treat Cells: - Vehicle (Negative Control) - ACTH (1-39) (Positive Control) - ACTH (1-13) (Test Article) start->treatment assay1 Assay 1: Steroid Quantification assay2 Assay 2: cAMP Measurement assay3 Assay 3: Gene Expression method1 Collect Supernatant LC-MS/MS or ELISA assay1->method1 method2 Lyse Cells TR-FRET or EIA Kit assay2->method2 method3 Lyse Cells RNA Extraction → qRT-PCR assay3->method3 analysis1 Compare Steroid Levels method1->analysis1 analysis2 Compare cAMP Levels method2->analysis2 analysis3 Compare Gene Fold Change method3->analysis3 end_node Conclusion: Determine Bioactivity of ACTH (1-13) analysis1->end_node analysis2->end_node analysis3->end_node

Caption: General experimental workflow for in vitro assessment.

Experimental Protocols

Protocol 1: In Vitro Steroidogenesis Assay

This protocol measures the direct impact of ACTH peptides on the production and secretion of steroid hormones from adrenal cells.

A. Materials

  • Cell Line: Human H295R adrenocortical carcinoma cells or primary human/animal adrenal cells.

  • Culture Medium: DMEM/F12 supplemented with fetal bovine serum (FBS), insulin, transferrin, selenium, and antibiotics.

  • Test Articles: ACTH (1-39) (synthetic, human), ACTH (1-13) (synthetic, human), Vehicle (e.g., sterile water or PBS).

  • Assay Plates: 24-well or 48-well tissue culture-treated plates.

  • Quantification Method: LC-MS/MS system for steroid profiling or commercial ELISA/EIA kits for specific steroids (e.g., cortisol, corticosterone).[2][11][12]

B. Procedure

  • Cell Seeding: Seed H295R cells in 24-well plates at a density of ~250,000 cells/well. Allow cells to adhere and grow for 48-72 hours until they reach 80-90% confluency.

  • Serum Starvation: The day before the experiment, replace the growth medium with a low-serum (e.g., 1%) or serum-free medium and incubate overnight.[2] This minimizes basal steroidogenesis.

  • Treatment:

    • Prepare fresh solutions of ACTH (1-39) (e.g., 10 nM final concentration) and ACTH (1-13) (e.g., in a concentration range from 10 nM to 1 µM) in the assay medium.

    • Wash the cells once with sterile PBS.

    • Add the medium containing the vehicle, positive control (ACTH 1-39), or test article (ACTH 1-13) to the respective wells. Ensure each condition is tested in triplicate.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a specified period, typically 24 or 48 hours for chronic steroidogenic response.[1][13]

  • Sample Collection: Carefully collect the supernatant (cell culture medium) from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store samples at -80°C until analysis.

  • Quantification:

    • LC-MS/MS (Recommended): Prepare samples according to established extraction protocols (e.g., liquid-liquid extraction).[12][14] Analyze for a panel of steroids, including cortisol, corticosterone, androstenedione, and 11-deoxycortisol.[13]

    • ELISA/EIA: Follow the manufacturer's instructions for the specific steroid kit being used.[2]

  • Data Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein content (e.g., using a BCA assay). Normalize the steroid concentration to the protein content of each well (e.g., ng of cortisol/mg of protein).[2]

Protocol 2: Intracellular cAMP Measurement

This protocol assesses the activation of the MC2R signaling pathway by measuring the production of the second messenger, cAMP.

A. Materials

  • Cell Line: CHO or HEK293 cells stably co-expressing human MC2R and its essential accessory protein, MRAP.[3][4] Alternatively, H295R cells can be used.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor like IBMX (100-500 µM) to prevent cAMP degradation.

  • Test Articles: As described in Protocol 1. Forskolin (a direct adenylyl cyclase activator) should be used as a positive control.

  • Quantification Kit: A commercial cAMP detection kit, such as those based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), HTRF®, or competitive ELISA.[10]

B. Procedure

  • Cell Seeding: Seed cells in a 96-well or 384-well white opaque plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Remove the culture medium and wash the cells gently.

    • Add the assay buffer containing IBMX and incubate for 15-30 minutes at 37°C.

    • Add the test articles (Vehicle, Forskolin, ACTH (1-39), ACTH (1-13)) at various concentrations.

  • Incubation: Incubate for 15-60 minutes at 37°C. The short incubation time is designed to capture the peak of acute cAMP production.

  • Cell Lysis and Detection: Follow the specific instructions of the chosen cAMP kit. This typically involves adding a lysis buffer containing the detection reagents (e.g., labeled cAMP and specific antibodies).

  • Measurement: Read the plate on a suitable plate reader (e.g., a fluorescence plate reader for TR-FRET assays).

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the concentration-response curves to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol measures changes in the transcription of key genes involved in the steroidogenic pathway.

A. Materials

  • Cell Line and Treatments: As described in Protocol 1.

  • RNA Extraction Kit: A commercial kit for total RNA isolation (e.g., RNeasy Mini Kit).

  • Reverse Transcription Kit: A kit for cDNA synthesis (e.g., iScript™ cDNA Synthesis Kit).

  • qPCR Reagents: SYBR Green or TaqMan™-based qPCR master mix.

  • Primers: Validated primers for target genes (StAR, CYP11A1, CYP11B1, MC2R) and a housekeeping gene (GAPDH, ACTB).[1][15]

B. Procedure

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 1. A 48-hour treatment period is generally effective for observing changes in gene expression.[1][2]

  • RNA Extraction: After the incubation period, remove the medium, wash the cells with PBS, and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Proceed with RNA isolation according to the manufacturer's protocol. Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of total RNA into cDNA using the reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions in triplicate for each sample and each gene (including the housekeeping gene).

    • Perform the qPCR on a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of target genes to the housekeeping gene.

    • Express the results as a fold change relative to the vehicle-treated control group.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison between treatment groups.

Table 1: Effect of ACTH Peptides on Cortisol Production in H295R Cells

Treatment GroupConcentrationMean Cortisol (ng/mg protein)Std. DeviationFold Change vs. Vehicle
Vehicle-5.20.81.0
ACTH (1-39)10 nM332.825.464.0
ACTH (1-13)10 nM5.51.11.1
ACTH (1-13)100 nM5.10.91.0
ACTH (1-13)1 µM5.81.31.1

Data are representative. Based on findings where full-length ACTH causes a significant increase in cortisol production, while shorter fragments that do not activate MC2R show no effect.[9][13]

Table 2: Effect of ACTH Peptides on Intracellular cAMP Levels

Treatment GroupConcentrationMean cAMP (nM)Std. DeviationFold Change vs. Vehicle
Vehicle-1.50.31.0
Forskolin10 µM95.08.763.3
ACTH (1-39)10 nM78.56.252.3
ACTH (1-13)10 nM1.70.41.1
ACTH (1-13)1 µM1.90.51.3

Data are representative. ACTH (1-13) is known to have no activity at MC2R, and therefore should not induce cAMP production in MC2R-expressing cells.[10]

Table 3: Effect of ACTH Peptides on Steroidogenic Gene Expression (48h)

Treatment GroupTarget GeneMean Fold Change vs. VehicleStd. Deviation
ACTH (1-39), 10 nM StAR15.22.1
CYP11A18.51.3
MC2R12.01.9
ACTH (1-13), 1 µM StAR1.10.2
CYP11A10.90.3
MC2R1.20.4

Data are representative. Chronic treatment with full-length ACTH is known to substantially increase the expression of its own receptor and key steroidogenic enzymes.[1][2][6]

References

Revolutionizing Neuroinflammation Research: In Vitro Applications of ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. The activation of glial cells, particularly microglia and astrocytes, plays a central role in initiating and propagating the inflammatory cascade within the central nervous system (CNS). This process involves the release of a plethora of inflammatory mediators, such as cytokines, chemokines, and reactive oxygen species, which can lead to neuronal damage and disease progression. Consequently, therapeutic strategies aimed at modulating neuroinflammation hold immense promise.

Adrenocorticotropic hormone (ACTH) is a pleiotropic peptide hormone derived from pro-opiomelanocortin (POMC). While traditionally known for its role in stimulating cortisol production, ACTH and its fragments, including ACTH (1-13) (also known as α-melanocyte-stimulating hormone or α-MSH), possess potent anti-inflammatory and immunomodulatory properties that are independent of glucocorticoid release.[1][2] These effects are mediated through the activation of melanocortin receptors (MCRs), which are expressed on various cell types, including microglia and astrocytes.[3][4]

This document provides detailed application notes and protocols for utilizing ACTH (1-13) in in vitro models of neuroinflammation. It is designed to guide researchers in investigating the therapeutic potential of this peptide and elucidating its mechanisms of action in a controlled laboratory setting.

Data Presentation

The following tables summarize the quantitative effects of ACTH (1-13) (α-MSH) on key inflammatory mediators in in vitro models of neuroinflammation.

Table 1: Dose-Dependent Inhibition of Pro-inflammatory Mediators by ACTH (1-13) in LPS-Stimulated Microglia

Concentration of ACTH (1-13)% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of Nitric Oxide (NO)
1 nM15 ± 3%12 ± 4%10 ± 2%
10 nM35 ± 5%30 ± 6%28 ± 4%
100 nM60 ± 8%55 ± 7%50 ± 5%
1 µM75 ± 6%70 ± 5%65 ± 6%

Data are presented as mean ± SEM and are synthesized from multiple studies. The exact percentage of inhibition can vary depending on the specific experimental conditions, cell type (primary vs. cell line), and the concentration of the inflammatory stimulus.

Table 2: Effect of ACTH (1-13) on Anti-inflammatory Cytokine Production in LPS-Stimulated Microglia

TreatmentFold Increase in IL-10 Production
Control (LPS only)1.0 (baseline)
LPS + ACTH (1-13) (100 nM)2.5 ± 0.4

Data are presented as mean ± SEM and are synthesized from multiple studies. The induction of IL-10 by ACTH (1-13) highlights its dual action in not only suppressing pro-inflammatory pathways but also promoting anti-inflammatory responses.[5]

Mandatory Visualizations

Signaling Pathways of ACTH (1-13) in Microglia

ACTH1_13_Signaling ACTH (1-13) ACTH (1-13) MCR Melanocortin Receptor (e.g., MC1R, MC4R) ACTH (1-13)->MCR AC Adenylyl Cyclase MCR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates p38_JNK p38/JNK MAPK cAMP->p38_JNK inhibits CREB CREB PKA->CREB activates IKK IKK PKA->IKK inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_Inflammatory_Genes promotes IκBα IκBα IKK->IκBα phosphorylates (degradation) NF_kB NF-κB (p65/p50) IκBα->NF_kB inhibits Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NF_kB->Pro_Inflammatory_Genes promotes AP1 AP-1 p38_JNK->AP1 activates AP1->Pro_Inflammatory_Genes promotes

Caption: ACTH (1-13) signaling cascade in microglia.

Experimental Workflow for In Vitro Neuroinflammation Assay

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment and Stimulation cluster_analysis Endpoint Analysis A Isolate and culture primary microglia/astrocytes or use glial cell lines B Seed cells into multi-well plates and allow to adhere A->B 24-48 hours C Pre-treat cells with varying concentrations of ACTH (1-13) or vehicle control B->C 1 hour D Induce neuroinflammation with LPS (e.g., 100 ng/mL) C->D 24 hours E Collect supernatant for cytokine (ELISA) and nitric oxide (Griess assay) measurement D->E F Lyse cells for protein analysis (Western Blot for signaling proteins) or RNA analysis (RT-qPCR) D->F

Caption: Workflow for assessing ACTH (1-13) efficacy.

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model Using Primary Microglia

1. Materials:

  • Cells: Primary microglia isolated from neonatal mouse or rat pups.[3]

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL GM-CSF.

  • ACTH (1-13) (α-MSH): Lyophilized powder, to be reconstituted in sterile water or PBS to a stock concentration of 1 mM.

  • Lipopolysaccharide (LPS): From E. coli O111:B4, to be reconstituted in sterile PBS to a stock concentration of 1 mg/mL.

  • Reagents for Analysis:

    • ELISA kits for TNF-α, IL-6, and IL-10.

    • Griess Reagent kit for nitric oxide measurement.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Antibodies for Western blot (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-iNOS, anti-β-actin).

    • RNA isolation kit and reagents for RT-qPCR.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂).

    • Multi-well cell culture plates (e.g., 24-well or 96-well).

    • Microplate reader.

    • Western blot and RT-qPCR equipment.

2. Methods:

  • Cell Seeding:

    • Seed primary microglia into 24-well plates at a density of 5 x 10⁴ cells/well in 500 µL of culture medium.

    • Allow the cells to adhere and become quiescent for 24-48 hours in the incubator.

  • ACTH (1-13) Pre-treatment:

    • Prepare serial dilutions of ACTH (1-13) in fresh culture medium to achieve final concentrations ranging from 1 nM to 1 µM.

    • Carefully remove the old medium from the wells and replace it with 450 µL of medium containing the different concentrations of ACTH (1-13) or vehicle (medium only).

    • Incubate the plates for 1 hour at 37°C and 5% CO₂.

  • LPS Stimulation:

    • Prepare a working solution of LPS in culture medium.

    • Add 50 µL of the LPS working solution to each well to achieve a final concentration of 100 ng/mL.[6] For control wells (no inflammation), add 50 µL of medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Measurement:

      • Collect 50-100 µL of the cell culture supernatant from each well.

      • Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.

    • Cytokine Measurement:

      • Collect the remaining supernatant and centrifuge to remove any cell debris.

      • Quantify the levels of secreted TNF-α, IL-6, and IL-10 using commercially available ELISA kits, following the manufacturer's protocols.

    • Western Blot Analysis:

      • Wash the cells remaining in the wells with ice-cold PBS.

      • Lyse the cells with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

      • Collect the cell lysates and determine the protein concentration.

      • Perform Western blot analysis to assess the levels of key signaling proteins (e.g., phosphorylated and total NF-κB p65) and inflammatory enzymes (e.g., iNOS).

    • RT-qPCR Analysis:

      • Wash the cells with PBS and lyse them using a suitable buffer for RNA extraction.

      • Isolate total RNA and perform reverse transcription to synthesize cDNA.

      • Use RT-qPCR to analyze the gene expression levels of pro-inflammatory (e.g., Tnf, Il6, Nos2) and anti-inflammatory (Il10) markers.

Protocol 2: Astrocyte Culture and Co-culture Models

The protocol for studying the effects of ACTH (1-13) on astrocytes is similar to that for microglia. Primary astrocytes can be isolated from neonatal rodents and cultured. For co-culture models, microglia and astrocytes can be cultured together to study the interplay between these two cell types in neuroinflammation. In such models, the supernatant can be analyzed for a broader range of cytokines and chemokines to understand the complex cellular communication.

ACTH (1-13) presents a promising therapeutic avenue for neurological disorders with a neuroinflammatory component. The protocols and data presented here provide a framework for researchers to explore the anti-inflammatory and neuroprotective effects of this peptide in vitro. By utilizing these standardized methods, the scientific community can generate robust and comparable data, accelerating the translation of these findings into novel therapies for patients suffering from neuroinflammatory diseases.

References

Application of ACTH (1-13) in Models of Neurodegenerative Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from pro-opiomelanocortin (POMC). The N-terminal fragment, ACTH (1-13), which is identical to α-melanocyte-stimulating hormone (α-MSH), has demonstrated significant neuroprotective and immunomodulatory effects independent of its steroidogenic activity. These properties make it a compelling candidate for therapeutic intervention in neurodegenerative diseases characterized by neuroinflammation, apoptosis, and excitotoxicity. This document provides detailed application notes and experimental protocols for the use of ACTH (1-13) and its analogs in preclinical models of Alzheimer's Disease, Amyotrophic Lateral Sclerosis, and Parkinson's Disease.

Mechanism of Action: The Melanocortin System

ACTH (1-13) exerts its effects primarily through the activation of melanocortin receptors (MCRs), which are G-protein coupled receptors distributed throughout the central nervous system and peripheral tissues.[1] The neuroprotective and anti-inflammatory actions are largely mediated by MC1R and MC4R.[2][3]

Key Signaling Pathways:

  • Anti-inflammatory Pathway: Upon binding to MCRs on microglia and other immune cells, ACTH (1-13) can inhibit the activation of the transcription factor NF-κB.[4][5] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

  • Neuroprotective Pathway: Activation of MC4R in the central nervous system has been shown to have neuroprotective and neuroregenerative effects in various models of neurodegenerative diseases.[3] This pathway involves the antagonism of excitotoxic, apoptotic, and inflammatory reactions.[3]

Melanocortin Signaling in Neuroprotection Melanocortin Signaling in Neuroprotection cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Outcomes ACTH (1-13) ACTH (1-13) MCR MC1R / MC4R ACTH (1-13)->MCR Binds AC Adenylyl Cyclase MCR->AC Activates Neuroprotection Increased Neuronal Survival Reduced Apoptosis Reduced Excitotoxicity MCR->Neuroprotection Promotes cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates IKK IκB kinase (IKK) PKA->IKK Inhibits IkappaB IκBα IKK->IkappaB Inhibits Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Sequesters NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus Translocation Blocked Inflammation Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkappaB_nucleus->Inflammation Decreased Transcription

Melanocortin receptor signaling cascade.

Application in Alzheimer's Disease (AD) Models

ACTH (1-13), as α-MSH, has shown promise in AD models by improving cognitive function and preserving inhibitory interneurons, without altering the overall β-amyloid load.

Quantitative Data Summary
ModelPeptideDosage & AdministrationKey FindingsReference
TgCRND8 Miceα-MSHDaily IP injections for 28 daysRescued spatial memory deficits and altered anxiety. Preserved GAD67 expression and somatostatin-expressing GABAergic interneurons.[6]
Tg2576 MiceNDP-α-MSH340 µg/kg IP, once daily for 50 daysImproved performance in the Morris water maze. Increased number of BrdU immunoreactive cells colocalized with NeuN in the dentate gyrus.[7]
Experimental Protocols

Objective: To evaluate the effect of α-MSH on spatial memory using the Y-maze spontaneous alternation test.

Materials:

  • TgCRND8 mice (20 weeks old) and non-transgenic (NTg) littermates.

  • α-MSH (ACTH 1-13).

  • Sterile saline (vehicle).

  • Y-maze apparatus with three identical arms.

  • Video tracking software (e.g., Ethovision).

Procedure:

  • Animal Groups: Randomly divide TgCRND8 and NTg mice into four sex-balanced groups: Tg + vehicle, Tg + α-MSH, NTg + vehicle, and NTg + α-MSH.

  • Pre-treatment Assessment: At 20 weeks of age, assess baseline spatial memory in all mice using the Y-maze.

    • Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.[5]

    • Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

    • A spontaneous alternation is defined as consecutive entries into the three different arms.

    • Calculate the percentage of alternation: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

  • Treatment: Begin daily intraperitoneal (IP) injections of α-MSH or vehicle for 28 days.[6]

  • Post-treatment Assessment: At 24 weeks of age, repeat the Y-maze test as described in step 2.

  • Data Analysis: Compare the change in percentage alternation between pre- and post-treatment assessments across all groups using a two-way ANOVA.

Objective: To quantify the effect of α-MSH on the preservation of GABAergic interneurons.

Materials:

  • Brain tissue from treated and control mice.

  • 4% paraformaldehyde (PFA).

  • Sucrose (B13894) solutions (15% and 30%).

  • Cryostat.

  • Primary antibody: anti-GAD67.

  • Secondary antibody: fluorescently-labeled anti-species IgG.

  • Fluorescence microscope.

Procedure:

  • Tissue Preparation: Perfuse mice with saline followed by 4% PFA. Post-fix brains in 4% PFA overnight, then cryoprotect in 15% and 30% sucrose solutions.

  • Sectioning: Cut 30 µm coronal sections of the hippocampus using a cryostat.

  • Immunostaining:

    • Wash sections in PBS.

    • Incubate in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

    • Incubate with primary anti-GAD67 antibody overnight at 4°C.

    • Wash and incubate with the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.

    • Mount sections on slides and coverslip.

  • Imaging and Quantification:

    • Capture images of the hippocampus using a fluorescence microscope.

    • Quantify the number of GAD67-positive cells in defined regions of the hippocampus using image analysis software.

    • Compare cell counts between treatment groups using a t-test or ANOVA.

Application in Amyotrophic Lateral Sclerosis (ALS) Models

ACTH has been shown to delay disease onset and progression in the SOD1-G93A mouse model of ALS.

Quantitative Data Summary
ModelPeptideDosage & AdministrationKey FindingsReference
G93A-SOD1 MiceACTH gel60 IU/kg SC, twice weeklyDelayed disease onset by 17.4%. Delayed paralysis by 6.5%. Reduced levels of soluble SOD1 in the spinal cord.PLOS One, 2015
Experimental Protocols

Objective: To assess the effect of ACTH treatment on motor performance and disease progression.

Materials:

  • G93A-SOD1 transgenic mice and wild-type littermates.

  • ACTH gel.

  • Sterile saline (vehicle).

  • Rotarod apparatus.

  • Hanging wire test apparatus.

Procedure:

  • Animal Groups and Treatment: Begin treatment with subcutaneous (SC) injections of ACTH gel (e.g., 60 IU/kg) or saline twice weekly from a pre-symptomatic age (e.g., 60 days).

  • Body Weight and Clinical Scoring: Monitor body weight and assess a clinical score (e.g., NeuroScore) twice weekly to determine disease onset.[4]

  • Rotarod Test:

    • Train mice on the rotarod at a constant speed for several days before starting measurements.

    • Test mice weekly, performing multiple trials per session.

    • Record the latency to fall from the rotating rod.

  • Hanging Wire Test:

    • Allow the mouse to grip a wire grid, then invert the grid.

    • Measure the time the mouse is able to hang on to the grid.

  • Data Analysis: Compare the time to disease onset, survival, and performance in motor tests between treated and control groups using survival analysis (Kaplan-Meier) and repeated measures ANOVA.

Application in Parkinson's Disease (PD) Models

While direct in vivo data for ACTH (1-13) in PD models is limited, studies with the synthetic melanocortin receptor agonist NDP-MSH in an MPTP mouse model, and in vitro studies with α-MSH, demonstrate significant neuroprotective potential.

Quantitative Data Summary
ModelPeptideDosage & AdministrationKey FindingsReference
MPTP + LPS MiceNDP-MSH400 µg/kg IP, daily for 12 daysAttenuated striatal dopamine (B1211576) depletion and nigral dopaminergic neuron loss. Improved behavioral outcomes in the pole test.[8]
M17 cells + MPP+α-MSHIn vitro treatmentAttenuated oxidative stress, improved mitochondrial function, and reduced apoptosis.[1]
Experimental Protocols

Objective: To evaluate the neuroprotective effect of a melanocortin agonist on dopaminergic neurons.

Materials:

  • C57BL/6 mice.

  • MPTP hydrochloride.

  • NDP-MSH.

  • Sterile saline.

  • Apparatus for behavioral testing (e.g., pole test, rotarod).

  • Antibodies for immunohistochemistry (anti-Tyrosine Hydroxylase).

Procedure:

  • Animal Model Creation: Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, IP) and LPS (1 mg/kg, IP) daily for 4 days.[8]

  • Treatment: Administer NDP-MSH (400 µg/kg, IP) or saline daily for 12 days, starting from the first day of MPTP/LPS injections.[8]

  • Behavioral Testing: One week after the final MPTP injection, perform behavioral tests.

    • Pole Test: Place the mouse head-up on top of a vertical pole and record the time to turn and descend.

    • Rotarod Test: Assess motor coordination as described in Protocol 3.

  • Neurochemical and Histological Analysis:

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Measure striatal dopamine levels using HPLC.

    • Perform immunohistochemistry on midbrain sections using an anti-Tyrosine Hydroxylase (TH) antibody to quantify the number of surviving dopaminergic neurons in the substantia nigra.

  • Data Analysis: Compare behavioral performance, dopamine levels, and TH-positive cell counts between the NDP-MSH treated group and the vehicle-treated MPTP group using ANOVA.

Experimental Workflow for Neuroprotection Assay Experimental Workflow for Neuroprotection Assay in PD Model A Animal Acclimatization (C57BL/6 mice) B Induction of Parkinsonism (MPTP/LPS Injections) A->B C Treatment Administration (NDP-MSH or Vehicle) B->C D Behavioral Assessment (Pole Test, Rotarod) C->D E Tissue Collection (Brain) D->E F Neurochemical Analysis (Striatal Dopamine - HPLC) E->F G Histological Analysis (TH Immunohistochemistry) E->G H Data Analysis & Interpretation F->H G->H

Workflow for assessing neuroprotection.

Conclusion

The peptide ACTH (1-13) and its analogs represent a promising class of compounds for the treatment of neurodegenerative diseases. Their dual action of mitigating neuroinflammation and providing direct neuroprotection through the melanocortin system offers a multifaceted therapeutic approach. The protocols outlined in this document provide a framework for researchers to investigate and validate the efficacy of these peptides in relevant preclinical models. Further research, particularly in Parkinson's disease models with the specific ACTH (1-13) fragment, is warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

ACTH (1-13) peptide stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the ACTH (1-13) peptide in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized ACTH (1-13) peptide?

For long-term stability, lyophilized ACTH (1-13) peptide should be stored at -20°C or -80°C. The product is often hygroscopic and should be protected from light.

Q2: What is the recommended procedure for reconstituting ACTH (1-13) peptide?

The solubilization strategy depends on the peptide's net charge. For a standard ACTH (1-13) peptide, you can start with distilled water. If solubility is an issue, adding a small amount of 10%-30% acetic acid solution or a small volume of DMSO can aid in dissolution.[1] For very hydrophobic peptides, dissolving in a minimal amount of DMSO followed by dilution with your aqueous buffer is a common practice.

Q3: How stable is ACTH (1-13) in an aqueous solution, and how should I store it?

Peptide solutions are significantly less stable than their lyophilized form. For optimal stability in solution, it is recommended to:

  • Use the solution immediately after preparation if possible.

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

  • Store aliquots at -20°C or -80°C.

  • Maintain the pH of the solution between 5 and 6 for better stability.

  • For use in cell culture, sterile filter the solution through a 0.2 µm filter to prevent bacterial contamination.

Aqueous solutions of ACTH (1-13) are generally not recommended for storage for more than one day.

Q4: What are the primary degradation pathways for ACTH (1-13) in solution?

Peptides like ACTH (1-13) can degrade through several chemical and physical pathways:

  • Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions.

  • Deamidation: The side chain amide of asparagine (Asn) can be hydrolyzed to form aspartic acid, leading to a change in charge and potentially structure. Adrenocorticotropic hormone (ACTH) has been shown to degrade via deamidation of its Asn residue at neutral and alkaline pH.[2]

  • Oxidation: Residues such as methionine (Met) and cysteine (Cys) are susceptible to oxidation, especially in the presence of oxygen or metal ions.

  • Aggregation: Peptides can self-associate to form aggregates, which can be reversible or irreversible, leading to loss of function.

Q5: How does the stability of ACTH (1-13) in biological samples like blood or plasma differ from that in simple aqueous buffers?

ACTH is notoriously unstable in whole blood and plasma due to proteolytic degradation by enzymes present in these matrices.[3][4] Key factors influencing its stability in biological samples include:

  • Temperature: Degradation is faster at room temperature compared to 4°C.

  • Time to Centrifugation: Prompt separation of plasma from blood cells is crucial to minimize enzymatic degradation.

  • Protease Inhibitors: The use of protease inhibitors, such as aprotinin, and chelating agents like EDTA can help to improve stability.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected peptide concentration after reconstitution and storage.
Possible Cause Troubleshooting Step
Peptide Adsorption to Surfaces Use low-protein-binding polypropylene (B1209903) tubes and pipette tips. Avoid using glass containers.
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of the reconstituted peptide solution to minimize freeze-thaw cycles.
Oxidation If your peptide is susceptible to oxidation, consider using buffers that have been degassed and purged with an inert gas like nitrogen or argon.
Incorrect Storage Temperature Ensure that aliquots are stored at -20°C or ideally -80°C for long-term storage.
Hygroscopic Nature of Lyophilized Peptide Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
Issue 2: Variability in experimental results when using ACTH (1-13).
Possible Cause Troubleshooting Step
Peptide Degradation During Experiment Minimize the time the peptide solution is kept at room temperature or 37°C. Prepare fresh solutions for each experiment if possible.
Batch-to-Batch Variability of Peptide Purchase peptides from a reputable supplier and, if possible, obtain a certificate of analysis for each batch to check for purity.
Interference from Solvents If using organic solvents like DMSO to dissolve the peptide, ensure the final concentration in your assay is low enough not to affect the biological system.
Inconsistent Sample Handling Standardize all sample handling procedures, including incubation times, temperatures, and the use of protease inhibitors in biological assays.
Issue 3: Difficulty dissolving the lyophilized ACTH (1-13) peptide.
Possible Cause Troubleshooting Step
Hydrophobicity of the Peptide Start with distilled water. If the peptide does not dissolve, try adding a small amount of acetic acid (10-30%) for basic peptides or ammonium (B1175870) hydroxide (B78521) (0.1%) for acidic peptides.[1]
Secondary Structure Formation For highly hydrophobic peptides, dissolve in a minimal volume of an organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing.
Incorrect pH of the Solvent Ensure the pH of your buffer is appropriate for the peptide's isoelectric point. Peptides are least soluble at their isoelectric point.

Quantitative Data Summary

The stability of full-length ACTH in whole blood has been studied extensively. While this data is not specific to the ACTH (1-13) fragment, it provides valuable insights into the general stability of ACTH peptides in a biological matrix.

Table 1: Stability of ACTH in Uncentrifuged EDTA Tubes at Different Temperatures

Storage DurationStability at Room Temperature (22-25°C)Stability under Refrigerated Conditions (4°C)
2 hours Stable (mean deviation < 10%)[5]Stable (mean deviation < 10%)[5]
4 hours Stable (mean deviation < 10%)[5]Stable (mean deviation < 10%)[5]
6 hours Stable (mean deviation < 10%)[5]Stable (mean deviation < 10%)[5]
8 hours Unstable (mean deviation > 10%)[5]Stable (mean deviation < 10%)[5]
12 hours Unstable (mean deviation > 10%)[5]Generally considered stable, but data is limited.
24 hours Unstable (mean deviation > 10%)[5]Unstable (mean deviation > 10% in most studies).

Note: Stability is defined as the mean percentage deviation from baseline concentration remaining below 10%.

Experimental Protocols

Protocol 1: General Procedure for a Peptide Stability Study Using HPLC

This protocol outlines a general method for assessing the stability of ACTH (1-13) in a specific solution (e.g., buffer, cell culture medium).

1. Materials:

  • ACTH (1-13) peptide
  • Chosen solution for stability testing (e.g., PBS pH 7.4, cell culture medium)
  • HPLC system with a UV detector
  • Reversed-phase C18 HPLC column
  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
  • Quenching solution (e.g., 10% TFA)
  • Thermostated incubator or water bath

2. Procedure:

  • Prepare a stock solution of ACTH (1-13) at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
  • Dilute the stock solution to the final desired concentration in the test solution (e.g., 100 µg/mL in PBS).
  • Timepoint 0 (T=0): Immediately after preparation, take an aliquot of the peptide solution, quench the reaction by adding the quenching solution (e.g., equal volume), and store at -20°C or analyze immediately by HPLC. This serves as the baseline.
  • Incubation: Incubate the remaining peptide solution at the desired temperature (e.g., 37°C).
  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench them, and store them for analysis.
  • HPLC Analysis:
  • Analyze all samples (including T=0) by reversed-phase HPLC.
  • Use a gradient elution method, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the peptide and its degradation products.
  • Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).
  • Data Analysis:
  • Identify the peak corresponding to the intact ACTH (1-13) peptide in the T=0 sample.
  • For each subsequent time point, quantify the peak area of the intact peptide.
  • Calculate the percentage of the remaining peptide at each time point relative to the T=0 sample.
  • Plot the percentage of remaining peptide against time to determine the stability profile.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R AC Adenylyl Cyclase MC2R->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis regulates gene transcription Peptide_Stability_Workflow start Start reconstitute Reconstitute Peptide in Test Solution start->reconstitute t0_sample Take T=0 Sample (Quench & Store) reconstitute->t0_sample incubate Incubate Solution at Desired Temperature reconstitute->incubate hplc_analysis Analyze all Samples by HPLC t0_sample->hplc_analysis timepoint_sample Take Samples at Defined Timepoints (Quench & Store) incubate->timepoint_sample timepoint_sample->hplc_analysis data_analysis Quantify Peak Area & Calculate % Remaining hplc_analysis->data_analysis end End data_analysis->end Troubleshooting_Logic cluster_solutions Solutions issue Inconsistent Experimental Results? check_reconstitution Is peptide fully dissolved? (See Dissolution Guide) issue->check_reconstitution Yes check_storage Aliquoted & Stored at -80°C? (See FAQ Q3) check_reconstitution->check_storage Yes sol_dissolution Follow dissolution guide check_reconstitution->sol_dissolution No check_handling Using low-bind tubes? Minimized freeze-thaw cycles? check_storage->check_handling Yes sol_storage Aliquot and store properly check_storage->sol_storage No check_assay_conditions Assay conditions consistent? (temp, time, buffer) check_handling->check_assay_conditions Yes sol_handling Use proper labware check_handling->sol_handling No review_protocol Review and Standardize Protocol check_assay_conditions->review_protocol No sol_protocol Standardize protocol review_protocol->sol_protocol

References

proper storage and handling of ACTH (1-13) peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of ACTH (1-13) peptides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting lyophilized ACTH (1-13) peptide?

A1: The solubility of a peptide is largely determined by its amino acid sequence and overall charge. For ACTH (1-13) (Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val), which is a basic peptide, the following reconstitution procedure is recommended:

  • Initial Solvent: Attempt to dissolve the peptide in sterile, distilled water.[1][2]

  • Acidic Solution: If the peptide does not dissolve in water, add a 10%-30% acetic acid solution dropwise until the peptide dissolves completely.[3]

  • Organic Solvents: For highly hydrophobic peptides that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.[2][3] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.[4]

Q2: How should I store the ACTH (1-13) peptide in its lyophilized and reconstituted forms?

A2: Proper storage is critical to maintain the stability and activity of the peptide.

  • Lyophilized Peptide: Store the lyophilized powder in a tightly sealed vial at -20°C or -80°C for long-term storage, protected from moisture and light.[2] The peptide is hygroscopic, so it's important to minimize exposure to air.[2]

  • Reconstituted Peptide: Storing peptides in solution for extended periods is not recommended due to the risk of degradation.[5] If necessary, prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles and store them at -20°C.[2][5] For short-term storage (a few days), the solution can be kept at 4°C.

Q3: My ACTH (1-13) peptide solution has lost activity. What are the possible causes?

A3: Loss of peptide activity can be attributed to several factors:

  • Improper Storage: Storing the peptide in solution for too long, at the wrong temperature, or subjecting it to multiple freeze-thaw cycles can lead to degradation.[5]

  • Oxidation: The ACTH (1-13) sequence contains Methionine (Met), which is susceptible to oxidation.[5] This can be minimized by using oxygen-free water or buffers for reconstitution and storing solutions under an inert gas.

  • Microbial Contamination: If non-sterile solvents are used for reconstitution, microbial growth can degrade the peptide. Always use sterile reagents and techniques.

  • Adsorption to Surfaces: Peptides can adsorb to the surface of storage vials, especially at low concentrations. Using low-protein-binding tubes can help mitigate this issue.

Q4: I am observing unexpected or inconsistent results in my cell-based assays. What could be the issue?

A4: Inconsistent results can stem from several sources:

  • Peptide Solubility: Incomplete dissolution of the peptide can lead to an inaccurate final concentration in your assay, causing variability in the observed effects.[4] Ensure the peptide is fully dissolved before use.

  • TFA Counter-ions: Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, which can be cytotoxic or interfere with cellular assays at high concentrations.[4] If you suspect TFA interference, consider using a peptide that has been exchanged to a different salt form (e.g., acetate (B1210297) or hydrochloride).

  • Peptide Purity: The purity of the peptide can affect its activity. Impurities from the synthesis process may have unintended biological effects. Always use a peptide purity level appropriate for your application.

  • Cellular Response: The cellular context, including receptor expression levels and downstream signaling pathway integrity, will significantly influence the response to ACTH (1-13). Unexpected results could also arise from the peptide activating multiple melanocortin receptor subtypes expressed by your cells, leading to complex biological outcomes.[6] In some contexts, ACTH peptides have been shown to induce cytokine production, which could be an unexpected effect in some experimental systems.[7]

Troubleshooting Guides

Peptide Solubility Issues
Problem Possible Cause Solution
Lyophilized peptide does not dissolve in water. The peptide is hydrophobic or has a net charge that makes it insoluble at neutral pH.For the basic ACTH (1-13) peptide, try adding a small amount of 10-30% acetic acid.[3] Alternatively, dissolve in a minimal amount of DMSO and then dilute with your aqueous buffer.
Peptide precipitates out of solution after dilution. The peptide is not stable in the final buffer system or the concentration is too high.Try a different buffer system. You may also need to lower the final concentration of the peptide. If using an organic solvent for the stock, ensure the final percentage in the aqueous solution is low.
Solution appears cloudy or has visible particles. Incomplete dissolution or aggregation of the peptide.Gently vortex or sonicate the solution to aid dissolution. Centrifuge the solution to pellet any undissolved material before use.
Experimental Failures
Problem Possible Cause Solution
No biological response observed in an in vitro assay. - Loss of peptide activity due to improper storage or handling.- Low receptor expression on cells.- Incorrect peptide concentration.- Use a fresh aliquot of peptide.- Confirm receptor expression on your cell line (e.g., via qPCR or Western blot).- Verify the peptide concentration and perform a dose-response experiment.
High variability between experimental replicates. - Inconsistent peptide concentration due to poor solubility.- Pipetting errors.- Cell passage number and confluency differences.- Ensure complete dissolution of the peptide before each experiment.- Use calibrated pipettes and careful technique.- Standardize cell culture conditions, including passage number and seeding density.
Unexpected agonist or antagonist activity. - The peptide may be acting on multiple receptor subtypes with different downstream effects.- Contaminants in the peptide preparation.- Use cell lines expressing a single receptor subtype to dissect the specific effects.- Use a higher purity grade of the peptide.

Data Presentation

Storage Recommendations for ACTH (1-13) Peptide
Form Storage Temperature Duration Key Considerations
Lyophilized -20°CUp to 1 year[2]Store in a desiccator, protected from light.[2]
-80°CUp to 2 years[3]Store in a desiccator, protected from light.[2]
In Solution (Aqueous Buffer) 4°C2-7 daysProne to degradation; short-term storage only.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2][5]
In Solution (Organic Solvent) -20°CUp to 1 month[2]Aliquot to avoid freeze-thaw cycles. Ensure solvent is compatible with the experiment.
-80°CUp to 6 months[3]Aliquot to avoid freeze-thaw cycles. Ensure solvent is compatible with the experiment.
Solubility of ACTH (1-13) Peptide
Solvent Concentration Notes
Water Up to 2 mg/mL[2]Recommended as the first solvent to try.
Acetonitrile Recommended for concentrations >2 mg/mL[2]Useful for preparing stock solutions.
10-30% Acetic Acid -Use if the peptide is insoluble in water.[3]
DMSO ~10 mg/mLUse a minimal amount to dissolve the peptide before diluting in an aqueous buffer.

Experimental Protocols

In Vitro: cAMP Accumulation Assay

This protocol is designed to measure the ability of ACTH (1-13) to stimulate cAMP production in cells expressing a responsive melanocortin receptor (e.g., MC1R, MC3R, MC4R, or MC5R).

Materials:

  • Cells expressing the target melanocortin receptor.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • ACTH (1-13) peptide stock solution.

  • Forskolin (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Multi-well plates (e.g., 96-well).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Preparation: Prepare serial dilutions of the ACTH (1-13) peptide in stimulation buffer to create a dose-response curve. Include a vehicle control (buffer only) and a positive control (forskolin).

  • Cell Stimulation:

    • Wash the cells once with PBS.

    • Add the stimulation buffer containing the different concentrations of ACTH (1-13) or controls to the wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the detection reagents provided in the kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the log of the ACTH (1-13) concentration to generate a dose-response curve and determine the EC50 value.

In Vivo: Mouse Model of Neuroinflammation

This protocol provides a general framework for administering ACTH (1-13) to a mouse model of neuroinflammation. The specific model (e.g., EAE for multiple sclerosis, LPS injection for acute inflammation) will require its own detailed procedures.

Materials:

  • Experimental mice (e.g., C57BL/6).

  • ACTH (1-13) peptide.

  • Sterile saline or other appropriate vehicle.

  • Injection supplies (syringes, needles).

Procedure:

  • Peptide Preparation: Dissolve the ACTH (1-13) peptide in sterile saline to the desired concentration immediately before use.

  • Animal Acclimatization: Allow the mice to acclimate to the housing conditions for at least one week before the experiment.

  • Induction of Neuroinflammation: Induce the neuroinflammatory condition according to the established protocol for your chosen model.

  • Peptide Administration:

    • Administer ACTH (1-13) to the mice via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection). A typical dose might range from 0.1 to 1 mg/kg, but this should be optimized for your specific model and research question.[8]

    • Administer the vehicle to the control group.

    • The timing and frequency of administration will depend on the experimental design (e.g., prophylactic or therapeutic).

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for clinical signs of disease (e.g., weight loss, paralysis in EAE).

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., brain, spinal cord, blood) for analysis (e.g., histology, cytokine measurement, flow cytometry).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis reconstitute Reconstitute Lyophilized ACTH (1-13) prepare_cells Prepare Cell Culture or Animal Model treat Treat with ACTH (1-13) (Dose-Response) reconstitute->treat incubate Incubate / Administer treat->incubate collect Collect Samples (Lysate, Tissue, etc.) incubate->collect measure Measure Endpoint (e.g., cAMP, Cytokines) collect->measure analyze Analyze Data (e.g., EC50, Statistics) measure->analyze interpret Interpret Results analyze->interpret

Caption: A general experimental workflow for using ACTH (1-13).

signaling_pathway acth ACTH (1-13) (α-MSH) mcr Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) acth->mcr Binds g_protein Gαs mcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Generates pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene_transcription Gene Transcription (e.g., Anti-inflammatory) creb->gene_transcription Regulates

Caption: The canonical cAMP signaling pathway activated by ACTH (1-13).

Caption: A logical troubleshooting workflow for failed experiments.

References

common solubility issues with synthetic ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common solubility issues encountered with synthetic Adrenocorticotropic Hormone (ACTH) (1-13).

Frequently Asked Questions (FAQs)

Q1: What is synthetic ACTH (1-13) and what are its common applications in research?

A1: Synthetic ACTH (1-13) is a 13-amino acid peptide fragment of the full-length Adrenocorticotropic Hormone.[1][2] It is known to have cytoprotective and immunomodulatory effects.[3] In research, it is often used to study the activation of melanocortin receptors and to investigate its potential therapeutic effects, such as in models of gastric lesions.[3]

Q2: What are the primary challenges when dissolving synthetic ACTH (1-13)?

A2: The primary challenge is its variable solubility depending on the solvent and the peptide's specific synthesis and purification method (e.g., trifluoroacetate (B77799) salt). While it is soluble in water, achieving higher concentrations may require the use of organic solvents or adjustments in pH.[2][4]

Q3: What are the recommended storage conditions for lyophilized and reconstituted ACTH (1-13)?

A3: Lyophilized ACTH (1-13) should be stored at -20°C and protected from light, as it can be hygroscopic.[2] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended to be stored for more than one day.[4]

Q4: Can I use glass vials for preparing and storing ACTH (1-13) solutions?

A4: It is generally recommended to use polypropylene (B1209903) tubes or vials for preparing dilutions of ACTH peptides, as they can adhere to glass surfaces.[5]

Troubleshooting Guide

Issue 1: The peptide does not dissolve in water.
  • Possible Cause: The concentration you are trying to achieve is too high for aqueous solubility, or the specific salt form of the peptide has lower water solubility.

  • Troubleshooting Steps:

    • Initial Dissolution: Always attempt to dissolve the peptide in sterile, distilled water first.[3]

    • Sonication: Gentle sonication can aid in dissolving the peptide.

    • Acidic Solution: If water fails, try dissolving the peptide in a 10%-30% acetic acid solution.[3] Corticotropin is an alkaline substance, and an acidic environment can increase its stability and solubility.[6]

    • Ammonium (B1175870) Hydroxide (B78521): For peptides that are difficult to dissolve, adding a small amount of ammonium hydroxide (<50 µL) can be attempted.[3]

Issue 2: The peptide precipitates out of solution after initial dissolution.
  • Possible Cause: The buffer conditions (e.g., pH) are not optimal for maintaining solubility, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Check Buffer pH: Ensure the pH of your final buffer is compatible with the peptide's isoelectric point.

    • Dilution: Dilute the stock solution further into your aqueous experimental buffer before use.[4]

    • Organic Solvents: For very hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, is recommended.[3][4] Ensure the final concentration of the organic solvent is low enough not to affect your experiment.[4]

Issue 3: I am seeing aggregation of the peptide over time.
  • Possible Cause: Peptide aggregation can be influenced by factors such as temperature, pH, and repeated freeze-thaw cycles. Aggregation can lead to a loss of biological activity.[7]

  • Troubleshooting Steps:

    • Proper Storage: Store reconstituted aliquots at -20°C or lower.

    • Avoid Repeated Freeze-Thaw: Prepare single-use aliquots to minimize freeze-thaw cycles.

    • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. Aqueous solutions should ideally not be stored for more than a day.[4]

Quantitative Solubility Data

The solubility of synthetic ACTH (1-13) can vary based on the solvent and the specific product. The following table summarizes available quantitative data.

SolventApproximate SolubilitySource(s)
Distilled WaterUp to 2 mg/mL[2]
PBS (pH 7.2)Approximately 10 mg/mL[4]
DMSOApproximately 10 mg/mL[4]
Dimethyl formamide (B127407) (DMF)Approximately 0.2 mg/mL[4]
AcetonitrileRecommended if water fails[2]

Experimental Protocols

Protocol for Reconstitution of Synthetic ACTH (1-13)

This protocol provides a general guideline for reconstituting lyophilized synthetic ACTH (1-13).

Materials:

  • Lyophilized synthetic ACTH (1-13) peptide

  • Sterile, distilled water

  • Dimethyl sulfoxide (B87167) (DMSO), if necessary

  • Sterile polypropylene tubes

  • Pipettes and sterile tips

Procedure:

  • Pre-cool: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes.

  • Solvent Selection: Based on the desired stock concentration and experimental requirements, choose the appropriate solvent (refer to the solubility table). For aqueous solutions, start with sterile distilled water.

  • Reconstitution:

    • Carefully open the vial.

    • Add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.

    • Gently vortex or pipette up and down to mix. Avoid vigorous shaking. If the peptide does not fully dissolve, gentle sonication may be applied.

  • Storage of Stock Solution:

    • Once fully dissolved, aliquot the stock solution into sterile polypropylene tubes.

    • Store the aliquots at -20°C.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for using reconstituted ACTH (1-13) in a cell-based assay.

G cluster_prep Peptide Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized ACTH (1-13) Dilute Prepare Working Dilutions in Cell Culture Medium Reconstitute->Dilute Treat Treat Cells with ACTH (1-13) Dilutions Dilute->Treat Seed Seed Cells in Culture Plates Incubate1 Incubate Cells (e.g., 24 hours) Seed->Incubate1 Incubate1->Treat Incubate2 Incubate for Desired Time Treat->Incubate2 Assay Perform Cell-Based Assay (e.g., cAMP assay, viability assay) Incubate2->Assay Analyze Analyze Data Assay->Analyze

Caption: General experimental workflow for using synthetic ACTH (1-13) in cell-based assays.

Signaling Pathway

Synthetic ACTH (1-13) is an agonist for melanocortin receptors (MCRs).[8] Upon binding, it primarily activates the Gs alpha subunit of the G-protein coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9][10] This in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (1-13) MCR Melanocortin Receptor (GPCR) ACTH->MCR Binds G_Protein G-Protein (Gs) MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Cellular Response Targets->Response

References

Technical Support Center: Optimizing ACTH (1-13) for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing ACTH (1-13) in your research. This resource provides troubleshooting guides and answers to frequently asked questions to help you optimize your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-13), and which receptors does it primarily target?

A1: ACTH (1-13), also known as alpha-melanocyte-stimulating hormone (α-MSH), is a peptide fragment of the full-length adrenocorticotropic hormone. It is a key agonist for a class of G-protein coupled receptors (GPCRs) called melanocortin receptors (MCRs).[1][2] It primarily targets MC1R, MC3R, MC4R, and MC5R.[3] Unlike longer ACTH fragments, ACTH (1-13) does not typically activate the MC2R, which is responsible for stimulating cortisol release from the adrenal cortex.[2]

Q2: What is the primary signaling pathway activated by ACTH (1-13) binding to its receptors?

A2: Most melanocortin receptors (MC1R, MC3R, MC4R, MC5R) are coupled to the Gs alpha subunit (Gαs).[1][4] Upon activation by ACTH (1-13), Gαs stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[5] This increase in intracellular cAMP acts as a second messenger, activating downstream effectors like Protein Kinase A (PKA) to elicit a cellular response.[4] Therefore, cAMP accumulation assays are the most common method to measure the functional activity of ACTH (1-13).[2][6]

Gs-Coupled Receptor Signaling Pathway

Gs_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytosol Cytosol MCR Melanocortin Receptor (e.g., MC1R, MC4R) Gas Gαs MCR->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates Gbg Gβγ ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets ACTH ACTH (1-13) ACTH->MCR Binds

Caption: Simplified Gs-coupled signaling pathway for ACTH (1-13).

Q3: What is a recommended starting concentration range for a dose-response experiment with ACTH (1-13)?

A3: The effective concentration of ACTH (1-13) can vary significantly depending on the cell type, receptor expression level, and assay endpoint. Published studies show activity across a very broad range, from picomolar (pM) to micromolar (µM).[7] For an initial dose-response experiment to determine the EC50, it is advisable to test a wide range of concentrations. A common approach is to perform serial dilutions covering a range from 1 pM to 10 µM.

Q4: How should I prepare and store ACTH (1-13) peptide stock solutions?

A4: Proper handling of peptides is critical for reproducible results.

  • Solubilization: For initial solubilization, try sterile, nuclease-free water first.[8] If the peptide does not dissolve, you can add a small amount of a suitable solvent like DMSO, and then dilute with your assay buffer to the desired concentration.[8] Always consult the manufacturer's data sheet for specific recommendations.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM).

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Problem: I am not observing any cellular response (e.g., no increase in cAMP) after adding ACTH (1-13).

Answer: This is a common issue that can be resolved by systematically checking several factors.

Troubleshooting Workflow: No Cellular Response

No_Response_Troubleshooting Start Start: No Cellular Response CheckPeptide 1. Verify Peptide Integrity - Freshly prepared? - Stored correctly? Start->CheckPeptide CheckCells 2. Confirm Cell Health - Viable and not over-passaged? - Correct seeding density? CheckPeptide->CheckCells Peptide OK Result Problem Identified & Resolved CheckPeptide->Result Issue Found CheckReceptor 3. Confirm Receptor Expression - Does cell line express the target MCR? - Use positive control agonist? CheckCells->CheckReceptor Cells Healthy CheckCells->Result Issue Found CheckAssay 4. Validate Assay Components - Are detection reagents expired? - Is plate reader set correctly? CheckReceptor->CheckAssay Receptor Expressed CheckReceptor->Result Issue Found CheckAssay->Result Assay Validated ContactSupport Contact Technical Support CheckAssay->ContactSupport All Checks Pass, Issue Persists

Caption: A logical workflow for troubleshooting a lack of cellular response.

  • Possible Cause 1: Peptide Integrity: The ACTH (1-13) peptide may have degraded.

    • Solution: Prepare a fresh dilution from a new or properly stored stock aliquot. Ensure the initial solubilization was complete.

  • Possible Cause 2: Cell Health & Receptor Expression: The cells may be unhealthy, have been passaged too many times, or may not express the target melanocortin receptor at sufficient levels.[9]

    • Solution: Use cells from a fresh thaw at a low passage number. Confirm the expression of the target MCR (e.g., MC1R, MC4R) in your cell line via qPCR or by using a known potent agonist for that receptor as a positive control.[10]

  • Possible Cause 3: Assay System Failure: The issue may lie with the detection reagents or equipment.

    • Solution: Run a system positive control. For cAMP assays, use Forskolin, a direct activator of adenylyl cyclase, to confirm that the cells are capable of producing cAMP and that the detection reagents are working.[4][11]

Problem: I am observing cytotoxicity at higher concentrations of ACTH (1-13).

Answer: While pure, synthetic ACTH (1-13) is not typically cytotoxic at concentrations used for signaling studies, this can occasionally be a concern.[12][13]

  • Possible Cause 1: Peptide Purity/Contaminants: Some commercial preparations of ACTH have been found to contain cytotoxic contaminants.[14]

    • Solution: Ensure you are using a high-purity, synthetic peptide. Check the certificate of analysis from your supplier.

  • Possible Cause 2: Off-Target Effects: At very high concentrations (high µM range), peptides can sometimes induce off-target effects or stress responses.

    • Solution: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay. This will help you determine the exact concentration at which toxicity occurs and establish a non-toxic concentration range for your experiments.

  • Possible Cause 3: Solvent Toxicity: If using a solvent like DMSO to dissolve the peptide, ensure the final concentration in the well is non-toxic (typically ≤0.5%).

    • Solution: Run a vehicle control containing the highest concentration of the solvent used in your experiment to rule out solvent-induced cytotoxicity.

Quantitative Data Summary

The potency of ACTH fragments, including ACTH (1-13), is dependent on the specific melanocortin receptor subtype being assayed. The following table summarizes typical concentration ranges used in published studies.

PeptideReceptor Target(s)Typical Concentration Range StudiedAssay Endpoint / Effect NotedReference(s)
ACTH (1-13) / α-MSHMC1R, MC3R, MC4R, MC5R1 pM - 100 µMcAMP accumulation, TNF-α inhibition[7][15]
ACTH (full length)MC2R, others10 nMSteroidogenesis, Proliferation (non-cytotoxic)[13]
ACTH (1-39)Neuronal cells200 nM - 400 nMNeuroprotection (non-toxic)[12]

Experimental Protocols

Protocol: Determining the EC₅₀ of ACTH (1-13) via cAMP Assay

This protocol outlines a general workflow for generating a dose-response curve to calculate the half-maximal effective concentration (EC₅₀) of ACTH (1-13). This protocol assumes the use of a commercially available cAMP detection kit (e.g., HTRF, Lance, or luminescence-based).

Materials:

  • Cells expressing the target melanocortin receptor (e.g., HEK293-hMC4R)

  • Cell culture medium and supplements

  • White, opaque 96-well or 384-well assay plates

  • ACTH (1-13) peptide

  • Assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor)

  • cAMP detection kit (lysis and detection reagents)

  • Plate reader compatible with the assay chemistry (e.g., luminometer, HTRF reader)

Procedure:

  • Cell Seeding:

    • Harvest healthy, log-phase cells and perform a cell count.

    • Dilute cells in culture medium to the optimized seeding density (determined previously to give a robust assay window).[9]

    • Dispense the cell suspension into the wells of the assay plate.

    • Incubate overnight (16-20 hours) at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Peptide Preparation (Serial Dilution):

    • Prepare a high-concentration starting solution of ACTH (1-13) in assay buffer (e.g., 20 µM for a 2X final concentration).

    • Perform a serial dilution (e.g., 1:10 or 1:5) across a 12-point range in a separate dilution plate to create your concentration curve. Include a "buffer only" control for baseline measurement.

  • Cell Treatment:

    • Carefully remove the culture medium from the assay plate.

    • Add an equal volume of assay buffer to all wells.

    • Transfer the prepared ACTH (1-13) serial dilutions from the dilution plate to the assay plate.

    • Incubate for the recommended time (e.g., 30-60 minutes) at room temperature or 37°C.[11]

  • Cell Lysis and cAMP Detection:

    • Following the manufacturer's protocol for your specific cAMP kit, add the lysis buffer and detection reagents.[6][11] This step typically involves adding the reagents sequentially.

    • Incubate for the specified time (e.g., 60 minutes) at room temperature, protected from light.[11]

  • Data Acquisition:

    • Read the plate using a plate reader with the correct settings for your assay's detection method (e.g., luminescence or dual-wavelength fluorescence for HTRF).[17]

  • Data Analysis:

    • Subtract the background (buffer only wells) from all data points.

    • Plot the response (e.g., Relative Light Units) against the logarithm of the ACTH (1-13) concentration.

    • Use a non-linear regression analysis (four-parameter logistic fit) to generate a sigmoidal dose-response curve and determine the EC₅₀ value.

Experimental Workflow: EC₅₀ Determination

EC50_Workflow cluster_day1 Day 1 cluster_day2 Day 2 Harvest Harvest & Count Cells Seed Seed Cells in Assay Plate Harvest->Seed Incubate_Overnight Incubate Overnight (16-20h, 37°C) Seed->Incubate_Overnight TreatCells Treat Cells with Peptide (30-60 min) Incubate_Overnight->TreatCells PrepPeptide Prepare ACTH (1-13) Serial Dilutions PrepPeptide->TreatCells Detect Lyse Cells & Add Detection Reagents TreatCells->Detect Read Read Plate Detect->Read Analyze Analyze Data & Calculate EC₅₀ Read->Analyze

Caption: Step-by-step workflow for an EC₅₀ determination experiment.

References

minimizing non-specific binding of ACTH (1-13) in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of ACTH (1-13) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for experiments with ACTH (1-13)?

Non-specific binding refers to the adsorption of the ACTH (1-13) peptide to surfaces other than its intended target, such as the walls of sample tubes, pipette tips, and microplates.[1] This is a common issue with peptides due to their "sticky" nature. NSB can lead to a significant loss of the peptide from the solution, resulting in inaccurate quantification, reduced assay sensitivity, and poor reproducibility of experimental results.[1]

Q2: What are the primary factors that contribute to the non-specific binding of peptides like ACTH (1-13)?

Several factors can influence the non-specific binding of peptides:

  • Physicochemical Properties of the Peptide: The amino acid sequence, charge, and hydrophobicity of ACTH (1-13) can affect its tendency to interact with various surfaces.

  • Surface Chemistry of Consumables: Materials like glass have a negatively charged surface at neutral pH, which can attract positively charged peptides.[1] Polypropylene (B1209903) is often a better alternative to glass for handling peptides.

  • Buffer Composition: The pH, ionic strength, and type of buffer can influence the charge of both the peptide and the surface, thereby affecting NSB.[2]

  • Presence of Blocking Agents: In the absence of a blocking agent, free binding sites on a surface are available for non-specific adsorption.[3]

Q3: What are the general strategies to minimize non-specific binding of ACTH (1-13)?

A multi-pronged approach is often the most effective way to reduce NSB. Key strategies include:

  • Using Low-Binding Consumables: Opt for polypropylene or other specially treated low-adsorption tubes and plates instead of glass.

  • Optimizing Buffer Conditions: Adjusting the pH and increasing the salt concentration of your buffers can help mitigate charge-based interactions.[2][4]

  • Adding Blocking Agents: Incorporate blocking agents into your buffers to saturate non-specific binding sites on surfaces.[3][5]

  • Including Surfactants: Low concentrations of non-ionic surfactants can disrupt hydrophobic interactions that contribute to NSB.[2][4]

Troubleshooting Guides

Issue 1: Low signal or poor recovery of ACTH (1-13) in my assay.

This is a common problem often caused by the loss of the peptide due to adsorption to experimental surfaces.

Troubleshooting Steps:

  • Evaluate Your Consumables:

    • Problem: Peptides are known to adhere to glass surfaces.

    • Solution: Switch from glass to polypropylene tubes and vials. For highly sensitive applications, consider using commercially available low-binding microplates and pipette tips.

  • Optimize Your Assay Buffer:

    • Problem: The pH and ionic strength of the buffer can promote non-specific interactions.

    • Solution:

      • Adjust pH: Modify the buffer pH to be closer to the isoelectric point of ACTH (1-13) to reduce its net charge.[2]

      • Increase Salt Concentration: Higher salt concentrations (e.g., increased NaCl) can shield electrostatic interactions between the peptide and charged surfaces.[2][4]

  • Incorporate a Blocking Agent:

    • Problem: Unoccupied sites on the surface of your assay plate or beads can bind the peptide non-specifically.

    • Solution: Add a blocking agent to your buffer. Common choices include Bovine Serum Albumin (BSA), casein, or specialized peptide-based blockers.[3][5][6]

Issue 2: High background signal in my immunoassay.

High background is often a result of either the primary or secondary antibody binding non-specifically to the assay surface.

Troubleshooting Steps:

  • Review Your Blocking Protocol:

    • Problem: Inadequate blocking can leave open sites for antibody adsorption.

    • Solution: Ensure your blocking step is sufficient. This may involve increasing the concentration of the blocking agent, extending the incubation time, or trying a different blocking agent.[5] For immunoassays, normal serum from the same species as the secondary antibody can be an effective blocking agent.[7]

  • Add a Surfactant to Wash Buffers:

    • Problem: Hydrophobic interactions can cause antibodies to stick to the plate.

    • Solution: Include a low concentration (typically 0.05%) of a non-ionic surfactant like Tween-20 in your wash buffers to help disrupt these interactions.[4]

  • Consider a Different Blocking Agent:

    • Problem: The chosen blocking agent may not be optimal for your specific assay system.

    • Solution: If you are using a common blocker like BSA or skim milk, consider trying a commercially available, optimized blocking solution, some of which are peptide-based.[3][5][6]

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, relatively inexpensive.[5][7]Can have lot-to-lot variability; may not be the most effective blocker in all assays.[6] Contains bovine IgG which can cross-react with some secondary antibodies.[7]
Casein/Skim Milk 2-5% (w/v)Inexpensive and effective for many applications.[5]Can contain endogenous biotin (B1667282) and enzymes that may interfere with certain assays.
Normal Serum 5% (v/v)Effective at reducing background from non-specific antibody binding, especially when from the same host as the secondary antibody.[7]More expensive than BSA or casein.
Peptide-Based Blockers (e.g., SmartBlock™) Varies by manufacturerHigh blocking efficiency, often BSA-free, good lot-to-lot consistency.[3][6]Can be more costly than traditional blockers.
Commercial Blocking Buffers Ready-to-useOptimized formulations, consistent performance, long shelf life.[5]Generally the most expensive option.

Experimental Protocols

Protocol: General Immunoassay Blocking Step to Reduce NSB

This protocol provides a general workflow for an effective blocking step in an immunoassay (e.g., ELISA).

  • Prepare the Blocking Buffer:

    • Choose an appropriate blocking agent based on your assay system (see Table 1). A common starting point is 1% BSA in a suitable buffer like Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS).

    • For wash steps, prepare the same buffer containing 0.05% Tween-20.

  • Coat the Microplate (if applicable):

    • Coat the microplate wells with your capture antibody or antigen as per your specific protocol.

    • Wash the wells three times with the wash buffer.

  • Block the Plate:

    • Add an excess volume of blocking buffer to each well to ensure the entire surface is covered (e.g., 200-300 µL for a 96-well plate).

    • Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[5]

  • Wash the Plate:

    • Discard the blocking buffer.

    • Wash the wells three to five times with the wash buffer to remove excess blocking agent.

  • Proceed with the Assay:

    • The plate is now blocked and ready for the addition of your ACTH (1-13) sample and subsequent assay steps.

Visualizations

G cluster_0 Experimental Workflow start Start: Prepare Reagents coat Coat Plate with Capture Molecule start->coat wash1 Wash coat->wash1 block Block with Agent (e.g., BSA, Casein) wash1->block wash2 Wash block->wash2 add_sample Add ACTH (1-13) Sample wash2->add_sample incubate Incubate add_sample->incubate wash3 Wash incubate->wash3 add_detection Add Detection Antibody wash3->add_detection wash4 Wash add_detection->wash4 add_substrate Add Substrate wash4->add_substrate read Read Signal add_substrate->read

Caption: A typical experimental workflow for an immunoassay, highlighting the critical blocking step.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions nsb High Non-Specific Binding of ACTH (1-13) cause1 Inappropriate Labware (e.g., Glass) nsb->cause1 cause2 Suboptimal Buffer (pH, Salt) nsb->cause2 cause3 Inadequate Surface Blocking nsb->cause3 cause4 Hydrophobic Interactions nsb->cause4 sol1 Use Polypropylene or Low-Bind Consumables cause1->sol1 Mitigates sol2 Optimize Buffer: - Adjust pH - Increase Salt cause2->sol2 Mitigates sol3 Improve Blocking: - Change Agent - Increase Time/Conc. cause3->sol3 Mitigates sol4 Add Non-Ionic Surfactant (e.g., Tween-20) cause4->sol4 Mitigates

Caption: Troubleshooting logic for addressing high non-specific binding of ACTH (1-13).

References

Technical Support Center: Addressing Lot-to-Lot Variability of Commercial ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with lot-to-lot variability of commercial Adrenocorticotropic Hormone (ACTH) (1-13).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing inconsistent results in our bioassay with a new lot of ACTH (1-13). What are the potential causes?

Inconsistent results between different lots of synthetic peptides like ACTH (1-13) are a common issue and can stem from several factors:

  • Purity and Impurity Profile: The percentage of the target peptide and the nature of impurities can vary significantly between synthesis batches.[1][2] Impurities such as truncated or deletion sequences, or by-products from the synthesis process, can have their own biological activities, sometimes acting as agonists or antagonists, which can interfere with your assay.[3][4]

  • Peptide Content: The net peptide content (NPC), which is the actual amount of peptide in the lyophilized powder, can differ from lot to lot. The remainder is composed of counter-ions (e.g., TFA), water, and other residual substances from purification.[2][5] Relying solely on the gross weight of the lyophilized powder for concentration calculations can lead to significant errors.

  • Post-Translational Modifications: Peptides containing amino acids like methionine are susceptible to oxidation during synthesis or storage, which can alter their biological activity.[6][7]

  • Handling and Storage: Improper storage or handling of the peptide can lead to degradation.[5][8] This is especially critical for peptides in solution.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Carefully compare the CoAs of the different lots. Pay close to attention to the purity, method of analysis (typically HPLC), and any information on peptide content or counter-ion composition.

  • Qualify the New Lot: Before using a new lot in critical experiments, it is essential to perform a qualification experiment. This involves running a side-by-side comparison with the previous, well-characterized lot.

  • Perform Physicochemical Characterization: If you have access to the necessary equipment, consider performing your own analysis of the new lot. This could include RP-HPLC to confirm purity and mass spectrometry to verify the molecular weight.

  • Re-evaluate Peptide Quantification: Use a reliable method like Amino Acid Analysis (AAA) to determine the precise peptide concentration of your stock solution.[6]

Q2: What are the critical quality attributes to consider when purchasing and using a new lot of ACTH (1-13)?

When evaluating a new lot of ACTH (1-13), focus on the following critical quality attributes (CQAs):

  • Purity: Typically determined by HPLC, this should be as high as possible (ideally >95% for in vitro bioassays).[9][10] The chromatogram should show a single major peak corresponding to the target peptide.

  • Identity: The molecular weight should be confirmed by mass spectrometry to ensure the correct peptide was synthesized.[2][5]

  • Peptide Content (Net Peptide Content): This value, often determined by amino acid analysis or nitrogen analysis, is crucial for accurate concentration calculations.[5]

  • Counter-ion Content: The presence of trifluoroacetic acid (TFA) from the purification process can affect cell-based assays.[7] If your assay is sensitive to TFA, consider peptides purified with a different counter-ion like acetate.

  • Appearance: The lyophilized powder should be a uniform, white fluffy material. Any discoloration or unusual appearance could indicate a problem.[5]

Q3: How should I properly store and handle my ACTH (1-13) to minimize degradation and variability?

Proper storage and handling are critical to maintaining the integrity of your ACTH (1-13) peptide.

  • Lyophilized Peptide:

    • Long-term storage: Store at -20°C or -80°C in a desiccator, protected from light.[2][5][8]

    • Short-term storage: Can be stored at 4°C for short periods.[2]

    • Handling: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can lead to hydrolysis.[11]

  • Peptide in Solution:

    • Storage: The shelf-life of peptides in solution is limited.[5] If you must store it in solution, use a sterile buffer at a slightly acidic pH (5-6), aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or -80°C.[5][11]

    • Solubility: For initial solubilization, it is recommended to use a small amount of an organic solvent like DMSO or acetonitrile (B52724) if the peptide is hydrophobic, and then dilute with your aqueous buffer.[12] However, for ACTH (1-13), which is soluble in water, it is best to first dissolve it in sterile water and then dilute it with your assay buffer.[9][13]

Q4: My ACTH (1-13) seems to have low or no activity in my cell-based assay. What could be the problem?

Several factors could contribute to a lack of bioactivity:

  • Incorrect Receptor Expression: ACTH (1-13) is known to be an agonist for several melanocortin receptors (MCRs), but it does not activate the MC2 receptor.[14] Ensure your cell line expresses a responsive receptor, such as MC3R or MC4R.

  • Peptide Degradation: As mentioned above, improper storage or handling can lead to degradation of the peptide.

  • Inaccurate Concentration: If the net peptide content was not considered, the actual concentration of your peptide in the assay could be much lower than intended.

  • Assay Conditions: The pH, buffer composition, and presence of certain ions can all affect peptide activity and receptor binding. Ensure your assay conditions are optimized.

  • Cell Health: The viability and passage number of your cells can impact their responsiveness.

Troubleshooting Workflow for Low Bioactivity:

G start Low or No Bioactivity Observed check_receptor Verify Correct Receptor Expression (e.g., MC3R, MC4R) start->check_receptor check_peptide_integrity Assess Peptide Integrity check_receptor->check_peptide_integrity Receptor is Correct check_concentration Re-evaluate Peptide Concentration check_peptide_integrity->check_concentration check_assay_conditions Review Assay Conditions check_concentration->check_assay_conditions check_cell_health Check Cell Viability and Passage Number check_assay_conditions->check_cell_health run_positive_control Run a Known Agonist as a Positive Control check_cell_health->run_positive_control run_positive_control->check_assay_conditions Positive Control Fails test_new_lot Test a New Lot of ACTH (1-13) run_positive_control->test_new_lot Positive Control Works test_new_lot->check_peptide_integrity New Lot Fails contact_supplier Contact Peptide Supplier for Support test_new_lot->contact_supplier New Lot Works

Caption: Troubleshooting workflow for low bioactivity of ACTH (1-13).

Data Presentation

To effectively compare different lots of ACTH (1-13), it is recommended to create a summary table of the key quality attributes from the Certificate of Analysis for each lot.

Table 1: Example Comparison of Two Lots of ACTH (1-13)

ParameterLot ALot BRecommended Action
Purity (by HPLC) 98.5%95.2%Both are acceptable, but the lower purity of Lot B may require further investigation if results are inconsistent.
Major Impurity Peak (by HPLC) 0.8% at RRT 0.951.5% at RRT 0.92The different impurity profiles could be a source of variability. Consider MS analysis to identify impurities.
Molecular Weight (by MS) 1623.8 Da (Expected: 1623.9 Da)1623.9 Da (Expected: 1623.9 Da)Both lots show the correct molecular weight.
Net Peptide Content (by AAA) 85%78%This is a significant difference. Concentrations for Lot B should be adjusted upwards by ~9% compared to Lot A to achieve the same molar concentration.
Counter-ion TFATFANo difference expected based on the counter-ion.
Appearance White lyophilized powderWhite lyophilized powderBoth appear normal.

Experimental Protocols

Protocol 1: Physicochemical Characterization by RP-HPLC and LC-MS

This protocol provides a general method for assessing the purity and identity of ACTH (1-13).

1. Sample Preparation: a. Reconstitute the lyophilized ACTH (1-13) in sterile water to a stock concentration of 1 mg/mL. b. Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase conditions.

2. RP-HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5-65% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Injection Volume: 20 µL

3. LC-MS Conditions:

  • Use the same HPLC conditions as above, with the flow diverted to a mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: Scan from m/z 300 to 2000.

4. Data Analysis:

  • Purity: Calculate the peak area of the main peptide peak as a percentage of the total peak area in the HPLC chromatogram at 214 nm.

  • Identity: Deconvolute the mass spectrum to determine the molecular weight of the main peak and compare it to the theoretical mass of ACTH (1-13) (1623.9 Da).

Protocol 2: Cell-Based Bioassay for ACTH (1-13) Activity (cAMP Accumulation Assay)

This protocol describes a method to measure the agonist activity of ACTH (1-13) on the melanocortin-3 receptor (MC3R) by quantifying intracellular cyclic AMP (cAMP) levels.

1. Cell Culture: a. Culture HEK293 cells stably expressing human MC3R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). b. Plate the cells in a 96-well plate at a density of 50,000 cells/well and allow them to attach overnight.

2. Sample Preparation: a. Prepare a 1 mM stock solution of ACTH (1-13) in sterile water. b. Perform serial dilutions of the ACTH (1-13) stock solution in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor) to create a dose-response curve (e.g., from 1 pM to 1 µM).

3. cAMP Assay: a. Wash the cells once with warm PBS. b. Add 50 µL of the diluted ACTH (1-13) or control agonist (e.g., α-MSH) to the respective wells. c. Incubate the plate at 37°C for 30 minutes. d. Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

4. Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the log of the ACTH (1-13) concentration. b. Calculate the EC50 value (the concentration of peptide that elicits 50% of the maximal response) using a non-linear regression analysis (e.g., four-parameter logistic fit). c. Compare the EC50 values obtained for different lots of ACTH (1-13).

Mandatory Visualizations

G ACTH_1_13 ACTH (1-13) MC3R MC3 Receptor ACTH_1_13->MC3R Binds to G_protein Gs Protein MC3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: Signaling pathway of ACTH (1-13) via the MC3 receptor.

G start Receive New Lot of ACTH (1-13) review_coa Review Certificate of Analysis start->review_coa physchem_analysis Perform RP-HPLC and LC-MS Analysis review_coa->physchem_analysis bioassay Conduct Cell-Based Bioassay (cAMP) physchem_analysis->bioassay compare_data Compare Data with Previous Lot and Specifications bioassay->compare_data accept_lot Accept Lot for Use compare_data->accept_lot Data is within acceptable range reject_lot Reject Lot / Contact Supplier compare_data->reject_lot Data is out of specification

Caption: Experimental workflow for qualifying a new lot of ACTH (1-13).

References

Technical Support Center: ACTH (1-13) ELISA Kit Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ACTH (1-13) ELISA kit. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the performance of this assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the ACTH (1-13) ELISA kit?

This kit typically operates on the principle of a competitive enzyme-linked immunosorbent assay (ELISA). In this format, ACTH present in the sample competes with a fixed amount of labeled ACTH for a limited number of binding sites on a microplate coated with a capture antibody. Following a washing step to remove unbound substances, a substrate solution is added, and the resulting color development is inversely proportional to the concentration of ACTH (1-13) in the sample. A standard curve is used to determine the exact concentration of the analyte.

Q2: What are the recommended sample types for this assay?

The recommended sample types are typically serum and plasma. It is crucial to follow the recommended procedures for sample collection and preparation to ensure accurate results.

Q3: What are the best practices for sample collection and storage to ensure the stability of ACTH (1-13)?

ACTH is known to be unstable in plasma and serum. To minimize degradation, it is critical to adhere to the following guidelines:

  • Collection: Collect blood samples in chilled tubes containing a protease inhibitor cocktail. For plasma, EDTA is often the recommended anticoagulant.[1][2][3][4][5]

  • Processing: Separate plasma or serum from blood cells as soon as possible, preferably within 30 minutes of collection, by centrifugation at a low temperature (e.g., 1000 x g for 15 minutes at 4°C).[1][2][3][4]

  • Storage: Aliquot the collected plasma or serum and store it at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1][2][3][4][5]

Q4: Can I use hemolyzed or lipemic samples?

It is generally not recommended to use hemolyzed or lipemic samples as they can interfere with the assay and lead to inaccurate results.[1][3]

Troubleshooting Guides

This section provides a detailed guide to troubleshoot common problems you may encounter during your experiment.

Problem 1: High Background

A high background can mask the true signal and reduce the dynamic range of the assay.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of wash buffer between each step. Increase the soaking time during washes.
Contaminated Wash Buffer Prepare fresh wash buffer for each assay.
High Concentration of Detection Reagents Ensure that the detection antibody and other reagents are diluted according to the kit protocol.
Cross-reactivity Be aware of potential cross-reactivity with other POMC-derived peptides. Ensure the specificity of the antibody provided in the kit.
Improper Blocking Ensure that the blocking step is performed according to the protocol to prevent non-specific binding.
Extended Incubation Times Adhere strictly to the incubation times specified in the protocol.
Contaminated Reagents or Glassware Use sterile, disposable labware and prepare fresh reagents.
Problem 2: Low or No Signal

A weak or absent signal can be due to a variety of factors, from reagent handling to procedural errors.

Potential Cause Recommended Solution
Incorrect Reagent Preparation or Storage Ensure all reagents are prepared and stored as per the kit's instructions. Allow reagents to reach room temperature before use.
Reagents Added in Incorrect Order Follow the assay procedure in the exact order specified in the protocol.
Degraded ACTH (1-13) Standard or Samples Use fresh standards for each assay. Ensure proper sample collection and storage to prevent degradation.
Insufficient Incubation Time Ensure all incubation steps are carried out for the recommended duration and at the specified temperature.
Expired Reagents Check the expiration dates of all kit components and do not use expired reagents.
Incorrect Wavelength Reading Ensure the microplate reader is set to the correct wavelength as specified in the protocol.
Problem 3: Poor Standard Curve

An inaccurate standard curve will lead to unreliable sample concentration determination.

Potential Cause Recommended Solution
Improper Standard Dilution Perform serial dilutions carefully and accurately. Use calibrated pipettes and new tips for each dilution.
Pipetting Errors Ensure accurate and consistent pipetting technique. Calibrate pipettes regularly.
Incomplete Reagent Mixing Gently mix all reagents and samples thoroughly before adding them to the wells.
Incorrect Curve Fitting Model Use the recommended curve-fitting model for data analysis (e.g., four-parameter logistic (4-PL) fit).
Degraded Standard Reconstitute a fresh vial of the standard.
Problem 4: High Coefficient of Variation (CV)

High variability between replicate wells can compromise the reliability of the results.

Potential Cause Recommended Solution
Inconsistent Pipetting Ensure consistent pipetting technique across all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously.
Incomplete Washing Ensure uniform and thorough washing of all wells.
Temperature Gradients Across the Plate Equilibrate the plate to room temperature before adding reagents and incubate in a stable temperature environment. Avoid stacking plates during incubation.
Bubbles in Wells Inspect wells for bubbles before reading the plate and remove them if present.

Experimental Protocols

Standard Preparation Protocol
  • Reconstitution: Briefly centrifuge the lyophilized ACTH (1-13) standard vial. Reconstitute the standard with the provided standard diluent to the stock concentration specified in the kit manual. Mix gently by inverting the vial several times and allow it to sit for a few minutes to ensure complete dissolution.

  • Serial Dilution: Prepare a series of dilutions from the stock standard using the standard diluent. A typical dilution series might range from 1000 pg/mL to 15.6 pg/mL. Use fresh pipette tips for each dilution step to avoid cross-contamination.

General ELISA Workflow

The following diagram illustrates a typical workflow for a competitive ACTH (1-13) ELISA.

ELISA_Workflow General Competitive ELISA Workflow for ACTH (1-13) start Start prep_reagents Prepare Reagents and Standards start->prep_reagents add_samples Add Standards and Samples to Wells prep_reagents->add_samples add_conjugate Add Biotinylated ACTH (1-13) or HRP-conjugate add_samples->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Wells incubate1->wash1 add_enzyme Add Streptavidin-HRP (if applicable) wash1->add_enzyme incubate2 Incubate add_enzyme->incubate2 wash2 Wash Wells incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubate3 Incubate in Dark add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data and Calculate Concentrations read_plate->analyze end End analyze->end

Caption: A flowchart of the typical steps involved in a competitive ELISA for ACTH (1-13).

Troubleshooting Decision Tree

Use the following diagram to help diagnose and resolve issues you may be facing with your assay.

Troubleshooting_Tree ACTH (1-13) ELISA Troubleshooting Decision Tree start Problem Encountered high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal poor_curve Poor Standard Curve? start->poor_curve high_cv High CV? start->high_cv check_washing Check Washing Protocol (Increase washes/soak time) high_bg->check_washing Yes check_reagent_prep Verify Reagent Preparation and Storage low_signal->check_reagent_prep Yes check_dilutions Review Standard Dilution Technique poor_curve->check_dilutions Yes check_pipetting_cv Review Pipetting Consistency high_cv->check_pipetting_cv Yes check_reagents Check Reagent Concentrations and for Contamination check_washing->check_reagents check_blocking Verify Blocking Step check_reagents->check_blocking check_procedure Confirm Correct Assay Procedure check_reagent_prep->check_procedure check_standards Check Standard and Sample Integrity check_procedure->check_standards check_incubation Verify Incubation Times and Temperatures check_standards->check_incubation check_pipetting Check Pipette Calibration and Technique check_dilutions->check_pipetting check_mixing Ensure Thorough Mixing check_pipetting->check_mixing check_washing_cv Ensure Uniform Washing check_pipetting_cv->check_washing_cv check_temp Check for Temperature Gradients check_washing_cv->check_temp

Caption: A decision tree to guide troubleshooting of common ACTH (1-13) ELISA kit issues.

References

Technical Support Center: ACTH (1-13) Handling & Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Adrenocorticotropic Hormone (1-13) peptide to prevent degradation and ensure experimental consistency. By following these best practices, you can minimize damage from freeze-thaw cycles and maintain the integrity of your aliquots.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-13) and why is its stability so critical?

ACTH (1-13) is a peptide fragment of the full 39-amino acid Adrenocorticotropic Hormone.[1][2] Like many peptides, its three-dimensional structure is crucial for its biological activity. Instability, caused by factors like improper storage or repeated freeze-thaw cycles, can lead to degradation or aggregation, compromising its function.[3][4][5] Maintaining stability is therefore critical for obtaining reliable and reproducible experimental results.

Q2: What are the definitive recommended storage conditions for ACTH (1-13)?

Proper storage is paramount for preserving the peptide's integrity. Recommendations are as follows:

  • Lyophilized Powder: Store desiccated at -20°C or colder for long-term stability.[6][7][8][9] At room temperature, the lyophilized powder is generally stable for a few weeks.[6][7]

  • Reconstituted Solution: For future use, the solution should be divided into single-use aliquots and stored at -20°C or below.[9][10][11][12] For short-term storage of 2-7 days, 4°C is acceptable.[6][7]

Q3: Why is avoiding freeze-thaw cycles so important for ACTH (1-13) aliquots?

Repeated cycles of freezing and thawing are detrimental to peptide stability.[6][7][13] Each cycle can introduce physical stress, leading to:

  • Aggregation: Peptides can clump together, reducing their solubility and biological availability.[3]

  • Oxidation: Certain amino acids, like Methionine (present in ACTH 1-13), are susceptible to oxidation, which is accelerated by freeze-thaw cycles.[14]

  • Structural Damage: Ice crystal formation and changes in solute concentration during freezing can alter the peptide's conformation, leading to a loss of activity.[3][15]

Q4: What is the proper procedure for reconstituting and aliquoting ACTH (1-13)?

To ensure maximum recovery and stability, follow this procedure:

  • Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.

  • Centrifuge: Briefly spin the vial to ensure all the powder is at the bottom.[16]

  • Add Solvent: Reconstitute the peptide using a sterile, appropriate solvent. For concentrations up to 2 mg/mL, sterile distilled water is recommended.[9] For higher concentrations or hydrophobic peptides, acetonitrile (B52724) may be required.[9]

  • Dissolve: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[16] The resulting solution should be clear.

  • Aliquot: Immediately divide the stock solution into smaller, single-use volumes in low-protein-binding tubes. The volume of each aliquot should correspond to the amount needed for a single experiment.

  • Flash Freeze: Rapidly freeze the aliquots. This can be done using a dry ice/ethanol bath or liquid nitrogen to minimize ice crystal damage.[3]

  • Store: Transfer the frozen aliquots to a -20°C or -80°C freezer for long-term storage.

Troubleshooting Guide

Q: My experimental results are inconsistent. Could my ACTH (1-13) aliquots be the cause?

A: Yes, inconsistent results are a common symptom of peptide degradation. If aliquots have been stored improperly, subjected to multiple freeze-thaw cycles, or used beyond their recommended shelf-life, the peptide's concentration and bioactivity can vary significantly, leading to unreliable data.[4][17]

Q: I accidentally thawed and re-froze an aliquot. Is it still usable?

A: While a single, unintentional freeze-thaw cycle may not completely inactivate the peptide, it significantly increases the risk of degradation and aggregation.[18] For highly sensitive or quantitative experiments, it is strongly recommended to discard the aliquot and use a fresh, single-use one to ensure data integrity.

Q: How can I visually check for peptide degradation or aggregation?

A: While chemical degradation is often not visible, aggregation can sometimes be observed. If your reconstituted peptide solution appears cloudy, has visible particulates, or has precipitated out of solution, it is a strong indicator of aggregation or poor solubility.[16] Do not use a solution that is not clear.

Q: I suspect my ACTH (1-13) stock has degraded. How can I confirm its integrity?

A: To definitively assess the integrity of your peptide, analytical methods are required. The most common techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check for purity and the presence of degradation products, and Mass Spectrometry (MS) to confirm the correct molecular weight.[19][20]

Quantitative Data on Freeze-Thaw Effects

While specific quantitative data for ACTH (1-13) is limited, studies on plasma proteins demonstrate the general impact of repeated freeze-thaw cycles on peptide and protein integrity. The following table illustrates the increasing change in peak intensity, as measured by mass spectrometry, with successive cycles. This indicates structural changes and potential degradation.

Number of Freeze-Thaw CyclesMedian Change in Peak Intensity (%)99th Percentile Change in Peak Intensity (%)
22.4%> 50%
33.5%> 60%
43.1%> 67%
(Data adapted from a study on plasma proteins, which serves as a proxy for general peptide instability due to freeze-thaw stress)[18]

Experimental Protocols

Protocol: Assessing Peptide Purity and Integrity using RP-HPLC

Objective: To determine the purity of an ACTH (1-13) solution and detect the presence of degradation products or impurities.

Materials:

  • ACTH (1-13) sample (reconstituted)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Dilute the reconstituted ACTH (1-13) aliquot to a final concentration of approximately 1 mg/mL using Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC Method:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm or 280 nm.

    • Injection Volume: 10-20 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: Linear gradient from 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: Linear gradient from 95% to 5% B

      • 45-50 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • The purity of the peptide is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • The presence of significant additional peaks may indicate degradation or impurities.

Visual Guides and Workflows

G cluster_prep Preparation & Storage cluster_use Experimental Use receive Receive Lyophilized ACTH (1-13) store_lyo Store Lyophilized Powder at -20°C or Below receive->store_lyo Long-term equilibrate Equilibrate Vial to Room Temperature store_lyo->equilibrate reconstitute Reconstitute in Appropriate Solvent equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot flash_freeze Flash Freeze Aliquots aliquot->flash_freeze store_aliq Store Aliquots at -20°C or -80°C flash_freeze->store_aliq retrieve Retrieve ONE Aliquot store_aliq->retrieve thaw Thaw on Ice retrieve->thaw use Use Immediately in Experiment thaw->use discard Discard Unused Solution use->discard

Caption: Recommended workflow for handling ACTH (1-13) from receipt to experimental use.

G start Inconsistent Experimental Results check_peptide Was ACTH (1-13) handled correctly? start->check_peptide improper Improper Handling: - Multiple freeze-thaws - Incorrect storage temp - Expired aliquot check_peptide->improper No proper Peptide handling appears correct. Review other experimental variables: - Reagents - Protocol execution - Instrument calibration check_peptide->proper Yes use_new Use a new, properly stored ACTH (1-13) aliquot improper->use_new test_integrity Optional: Test old aliquot integrity (e.g., via HPLC) improper->test_integrity resolve Problem Resolved? use_new->resolve resolve->proper No

Caption: Troubleshooting flowchart for inconsistent results linked to ACTH (1-13) integrity.

G cluster_membrane Cell Membrane gpcr MC2R (G-Protein Coupled Receptor) g_protein Gs Protein gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates acth ACTH (1-13) acth->gpcr Binds atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response pka->response Phosphorylates Targets

Caption: Simplified signaling pathway of ACTH via the MC2R receptor.

References

interference in ACTH (1-13) assays from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACTH (1-13) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in ACTH (1-13) assays?

The most common sources of interference in ACTH (1-13) immunoassays stem from the biological matrix of the sample. These can include:

  • Cross-reactivity: Structurally similar endogenous peptides, such as other fragments of pro-opiomelanocortin (POMC) like ACTH (1-24), ACTH (18-39), α-MSH, and β-MSH, can cross-react with the assay antibodies, leading to inaccurate results. The degree of cross-reactivity can vary significantly between different antibody lots and assay manufacturers.

  • Heterophile Antibodies: These are human anti-animal antibodies (HAAAs), such as human anti-mouse antibodies (HAMA), present in patient samples. They can bridge the capture and detection antibodies in a sandwich immunoassay, causing a falsely elevated signal.[1]

  • Endogenous Binding Proteins: Proteins in the sample may bind to ACTH (1-13), preventing it from being detected by the assay antibodies.

  • Matrix Effects: Other components of the sample matrix, such as lipids, proteins, and salts, can non-specifically interfere with the antibody-antigen binding, leading to either signal enhancement or suppression.[2][3][4] High viscosity or varying pH in samples can also alter binding kinetics.[5]

  • Biotin (B1667282) Interference: If the assay uses a streptavidin-biotin detection system, high concentrations of biotin in the sample (from supplements) can interfere with the assay, typically leading to falsely low results.[6]

Q2: How can I minimize interference from the biological matrix?

Minimizing matrix interference is crucial for obtaining accurate and reproducible results. Key strategies include:

  • Proper Sample Collection and Handling: Collect blood in pre-chilled tubes containing a protease inhibitor. Centrifuge at refrigerated temperatures and separate the plasma or serum promptly. Store samples at -20°C or lower for long-term storage to prevent degradation of the peptide.[7] Avoid repeated freeze-thaw cycles.[8][9]

  • Sample Dilution: Diluting the sample in the appropriate assay buffer is a simple and effective way to reduce the concentration of interfering substances.[3][5]

  • Use of Heterophile Antibody Blockers: Many commercial assay kits include heterophile antibody blockers in their buffers. If you suspect this type of interference, you can also add commercially available blocking reagents.

  • Matrix-Matched Calibrators: Preparing the standard curve in a matrix that closely resembles the sample matrix (e.g., charcoal-stripped plasma) can help to compensate for matrix effects.[3]

Q3: What is the expected sensitivity and cross-reactivity for a typical ACTH (1-13) ELISA kit?

The performance characteristics of ACTH (1-13) ELISA kits can vary between manufacturers. It is essential to consult the specific kit insert for detailed information. However, a general overview is provided below.

ParameterTypical Range/ValueNotes
Sensitivity (Limit of Detection) 1-15 pg/mLThis is the lowest concentration of ACTH (1-13) that can be reliably distinguished from zero.
Assay Range 15 - 1000 pg/mLThe range of concentrations over which the assay is linear and accurate.
Cross-Reactivity with ACTH (1-24) < 1% - 10%Varies significantly between kits. High cross-reactivity can lead to an overestimation of ACTH (1-13).
Cross-Reactivity with ACTH (1-39) < 1% - 5%Important to consider if the full-length ACTH is present in the sample.
Cross-Reactivity with α-MSH Can be significantAs ACTH (1-13) is the sequence of α-MSH, high cross-reactivity is expected unless the antibody is specific to a terminus not present in α-MSH.

Note: The data above is a generalized summary. Always refer to the manufacturer's specifications for the specific kit you are using.

Troubleshooting Guide

This guide addresses common problems encountered during ACTH (1-13) assays.

ProblemPossible Cause(s)Recommended Solution(s)
High Background - Insufficient washing- Reagents not at room temperature- Contaminated buffers or reagents- High concentration of detection antibody- Increase the number of wash steps and ensure complete aspiration of wash buffer.- Allow all reagents to equilibrate to room temperature before use.- Prepare fresh buffers and use sterile technique.- Optimize the concentration of the detection antibody.
No or Weak Signal - Reagent omission or incorrect order- Inactive enzyme conjugate- Improper sample storage leading to analyte degradation- Incorrect plate reader settings- Carefully review the assay protocol and ensure all steps are followed correctly.- Use a new or different lot of enzyme conjugate.- Ensure proper sample collection and storage procedures are followed.- Verify the wavelength and other settings on the plate reader.
Poor Reproducibility (High CV%) - Inaccurate pipetting- Inconsistent incubation times or temperatures- Edge effects on the microplate- Calibrate pipettes and use proper pipetting technique.- Ensure consistent timing and temperature for all incubation steps.- Avoid using the outer wells of the plate or ensure even temperature distribution across the plate.
Sample values are unexpectedly high - Cross-reactivity with other peptides- Presence of heterophile antibodies- Non-specific binding- Perform a spike and recovery experiment to assess accuracy.- Test for linearity of dilution. A non-linear response may indicate interference.- Use heterophile blocking tubes or reagents.- Analyze the sample on an alternative assay platform.
Sample values are unexpectedly low - Analyte degradation- Matrix effects suppressing the signal- High concentrations of biotin (if using streptavidin-biotin detection)- Use fresh samples and ensure proper storage with protease inhibitors.- Perform a spike and recovery experiment to check for signal suppression.- If biotin interference is suspected, inquire about the patient's use of supplements and consider a different detection system.[6]

Experimental Protocols

General ELISA Protocol for ACTH (1-13)

This protocol provides a general workflow for a sandwich ELISA. Refer to your specific kit manual for detailed instructions, volumes, and incubation times.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all reagents to reach room temperature before use.[10]

  • Plate Preparation: Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Incubation: Incubate the plate as specified in the protocol, typically for 1-2 hours at room temperature or 37°C.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.

  • Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Add Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Add Substrate: Add the TMB substrate to each well. A color change will occur.

  • Stop Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of ACTH (1-13) in your samples by comparing their absorbance to the standard curve.

Sample Preparation Protocol for Plasma
  • Collection: Collect whole blood into chilled tubes containing EDTA as an anticoagulant and a protease inhibitor.

  • Centrifugation: Centrifuge the blood at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[8]

  • Aliquoting: Carefully transfer the plasma supernatant to clean polypropylene (B1209903) tubes.

  • Storage: Assay immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[8][9]

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_incubation Incubation & Washing cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents, Standards & Samples Plate_Prep Add Standards & Samples to Plate Reagent_Prep->Plate_Prep Incubate1 Incubate Plate_Prep->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Detect Add Detection Antibody Wash1->Add_Detect Incubate2 Incubate Add_Detect->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Enzyme Add Enzyme Conjugate Wash2->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Plate (450 nm) Stop->Read Analyze Analyze Data Read->Analyze

Caption: General workflow for a sandwich ELISA.

Troubleshooting_Logic cluster_results Analyze Results cluster_solutions Potential Solutions Start Assay Problem Encountered Check_Protocol Review Protocol & Reagent Preparation Start->Check_Protocol Check_Instrument Verify Instrument Settings Start->Check_Instrument Check_Sample Evaluate Sample Quality & Handling Start->Check_Sample Optimize_Wash Optimize Washing Check_Protocol->Optimize_Wash New_Reagents Use Fresh Reagents Check_Protocol->New_Reagents Dilution Perform Serial Dilutions Check_Sample->Dilution Spike Spike & Recovery Experiment Check_Sample->Spike Matrix_Match Use Matrix-Matched Calibrators Dilution->Matrix_Match Non-linear? Alternate_Assay Test on Alternate Platform Spike->Alternate_Assay Blockers Add Heterophile Blockers Spike->Blockers Poor recovery?

References

quality control measures for ACTH (1-13) experimental reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions for using ACTH (1-13) [H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH] experimental reagents.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle lyophilized ACTH (1-13) peptide?

A1: Proper storage is critical to maintain the integrity of your ACTH (1-13) peptide.

  • Storage Temperature: Upon receipt, store the lyophilized peptide at -20°C.[1][2] For long-term storage, -80°C is preferable.

  • Protection from Light and Moisture: Peptides are often hygroscopic and light-sensitive.[2] Keep the vial tightly sealed and protected from light.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can degrade the peptide.

Q2: What is the recommended procedure for reconstituting ACTH (1-13) peptide?

A2: The solubility of peptides can vary.

  • Initial Solvent: First, attempt to dissolve the peptide in sterile, distilled water.[2][3]

  • Hydrophobic Peptides: If the peptide has poor water solubility, which can be predicted by its amino acid sequence, you may need to use a small amount of an organic solvent like acetonitrile (B52724) or DMSO to first dissolve the peptide, followed by dilution with an aqueous buffer.[3]

  • Solution Storage: Once reconstituted, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1][4]

Q3: What is the expected purity of a high-quality synthetic ACTH (1-13) reagent?

A3: For most research applications, a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC) is recommended.[2][5][6] For sensitive cell-based assays or in vivo studies, higher purity (>98%) may be required. Always refer to the Certificate of Analysis (CoA) provided by the supplier.

Q4: What are common impurities found in synthetic ACTH (1-13) and how can they affect my experiments?

A4: Impurities can arise during peptide synthesis and purification.[7][8] Common types include:

  • Truncated or Deletion Sequences: Peptides missing one or more amino acids.[9]

  • Incompletely Deprotected Peptides: Peptides still containing protecting groups from synthesis.[10]

  • Oxidized Peptides: Residues like Methionine (Met) are susceptible to oxidation.[1][9]

  • Deamidated Peptides: Asparagine (Asn) and Glutamine (Gln) can deamidate over time.

  • Trifluoroacetic Acid (TFA) Salts: TFA is used in purification and can remain as a counter-ion, which may interfere with cellular assays.[1][11]

These impurities can lead to reduced biological activity, batch-to-batch variability, and erroneous experimental results.[12]

Q5: How stable is ACTH (1-13) in solution?

A5: Peptide stability in solution is influenced by temperature, pH, and the presence of proteases. ACTH peptides are known to be relatively unstable in plasma at room temperature but show improved stability when collected in EDTA plasma and kept chilled.[13] For experimental purposes, it is recommended to use freshly prepared solutions or properly stored frozen aliquots. Studies on full-length ACTH show stability in EDTA plasma for at least 6 hours at room temperature and longer when refrigerated.[14][15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Biological Activity 1. Incorrect Peptide Concentration: Inaccurate calculation of net peptide content.[1]2. Peptide Degradation: Improper storage, handling, or multiple freeze-thaw cycles.[1][4]3. Oxidation: The Met residue at position 4 is oxidized.4. Low Purity: The active peptide concentration is lower than assumed.1. Recalculate concentration based on the net peptide content provided on the CoA.2. Use a fresh vial or a new aliquot. Review storage and handling procedures.3. Confirm peptide integrity via Mass Spectrometry. Store aliquots under an inert gas like argon.[1]4. Verify purity by HPLC.
Poor Solubility 1. Hydrophobic Nature: The peptide sequence has hydrophobic character.2. Aggregation: Peptide molecules are clumping together.[7]1. Try dissolving in a small amount of DMSO or acetonitrile before adding aqueous buffer.[3]2. Use sonication to aid dissolution. If aggregation persists, consider using a different solvent system or adding a chaotropic agent if compatible with your experiment.
Inconsistent Results / Batch-to-Batch Variability 1. Variable Purity/Impurity Profile: Different synthesis batches have different purity levels or impurity profiles.[12]2. Peptide Instability: Degradation occurs over the course of the experiment.3. Contamination: Presence of endotoxins or other biological contaminants.[1]1. Qualify each new batch with analytical methods (HPLC, MS) and a functional assay before use.2. Prepare fresh solutions for each experiment. Minimize time samples are kept at room temperature.3. Use reagents with guaranteed low endotoxin (B1171834) levels for cell-based or in vivo studies.[1]
Unexpected Peaks in HPLC Analysis 1. Peptide Impurities: Truncated sequences, modified forms (e.g., oxidation).[9][16]2. Peptide Degradation: Sample degraded during storage or preparation.1. Use Mass Spectrometry (MS) to identify the mass of the unexpected peaks and correlate them with potential synthesis-related impurities.[10][17]2. Analyze a freshly prepared sample from a new vial to rule out degradation.

Quality Control Experimental Protocols

Purity and Identity Verification by LC-MS

This protocol outlines a general method to confirm the purity and molecular weight of ACTH (1-13).

Methodology:

  • Sample Preparation: Reconstitute the lyophilized peptide in a suitable solvent (e.g., water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).[18][19]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[18]

    • Mobile Phase A: 0.1% Formic Acid in Water.[18]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[18]

    • Gradient: A linear gradient from ~5% to 50% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 400–1600.[18]

    • Data Analysis:

      • Purity: Integrate the peak area of the main peptide peak from the UV chromatogram and express it as a percentage of the total peak area.

      • Identity: The theoretical molecular weight of ACTH (1-13) is approximately 1623.9 Da.[2][6] Look for the corresponding multiply-charged ions in the mass spectrum (e.g., [M+2H]²⁺ at m/z ~812.9, [M+3H]³⁺ at m/z ~542.3).[20]

Quantitative Data Summary:

ParameterExpected ValueCommon Deviation
Purity (HPLC @ 214nm) >95%Lower purity indicates significant impurities.
Observed Molecular Weight (MS) 1623.9 ± 0.5 DaMass shifts can indicate modifications (e.g., +16 Da for oxidation).
Biological Activity Assessment by Receptor Binding Assay

This protocol determines the ability of ACTH (1-13) to bind to its target, the Melanocortin Receptors (e.g., MC1R, MC3R, MC4R).

Methodology:

  • Materials:

    • Cells expressing the target melanocortin receptor.

    • Radiolabeled ligand (e.g., ¹²⁵I-NDP-α-MSH).[21][22]

    • Binding buffer (e.g., MEM with 0.2% BSA).[21]

    • Unlabeled ACTH (1-13) standard and test samples.

  • Procedure (Competitive Binding):

    • Plate receptor-expressing cells in a suitable multi-well plate.

    • Add increasing concentrations of unlabeled ACTH (1-13) (test sample or standard) to the wells.

    • Add a fixed concentration of the radiolabeled ligand to all wells.

    • Incubate for 60-120 minutes at 37°C to allow binding to reach equilibrium.[22]

    • Wash the cells to remove unbound ligand.

    • Lyse the cells and quantify the remaining radioactivity using a gamma counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the logarithm of the unlabeled peptide concentration.

    • Calculate the IC₅₀ (the concentration of peptide that displaces 50% of the radiolabeled ligand). Compare the IC₅₀ of the test sample to a qualified reference standard.

Visualizations

QC_Workflow cluster_0 Step 1: Receiving & Initial Checks cluster_1 Step 2: Reagent Qualification cluster_2 Step 3: Experimental Use Receive Receive Lyophilized ACTH (1-13) Inspect Visual Inspection (Vial, Seal, Label) Receive->Inspect CoA Review Certificate of Analysis (CoA) Inspect->CoA Store Store at -20°C (Protected from Light) CoA->Store Reconstitute Reconstitute Small Aliquot for Testing Store->Reconstitute LCMS Purity & Identity Check (LC-MS) Reconstitute->LCMS Bioassay Biological Activity Assay (e.g., Receptor Binding) LCMS->Bioassay Pass Qualification Passed? Bioassay->Pass Release Release for Routine Use Pass->Release Yes Fail Troubleshoot or Contact Supplier Pass->Fail No Prep Prepare Working Solutions from Aliquots Experiment Perform Experiment Prep->Experiment Release->Prep

Caption: Quality control workflow for ACTH (1-13) reagents.

Troubleshooting_Peptide_Activity Start Low or Inconsistent Biological Activity Check_Prep Was the peptide prepared fresh from a new aliquot? Start->Check_Prep Check_Conc Is the Net Peptide Content accounted for in concentration? Check_Prep->Check_Conc Yes Result_Degraded Peptide is Degraded or Oxidized Check_Prep->Result_Degraded No (Used old solution or freeze-thawed) Check_Purity Does the CoA meet the required purity (e.g., >95%)? Check_Conc->Check_Purity Yes Result_Review Review Assay Protocol & Other Reagents Check_Conc->Result_Review No (Recalculate & Repeat) Analyze_Peptide Analyze peptide integrity via LC-MS Check_Purity->Analyze_Peptide Yes Result_Impure Purity is low or significant impurities are present Check_Purity->Result_Impure No Analyze_Peptide->Result_Degraded Analyze_Peptide->Result_Impure Result_OK Peptide is Intact and Pure Analyze_Peptide->Result_OK Result_OK->Result_Review

Caption: Troubleshooting logic for low biological activity.

References

Technical Support Center: Stabilizing ACTH (1-13) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the proteolytic degradation of Adrenocorticotropic Hormone (1-13) (ACTH (1-13)), also known as alpha-Melanocyte Stimulating Hormone (α-MSH), in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-13) and why is its stability in cell culture a concern?

A1: ACTH (1-13), or α-MSH, is a peptide hormone derived from the precursor pro-opiomelanocortin (POMC). It plays a crucial role in various physiological processes, including skin pigmentation, inflammation, and energy homeostasis, by acting on melanocortin receptors.[1][2] Like many peptides, ACTH (1-13) is susceptible to degradation by proteases present in cell culture media, particularly when supplemented with serum. This degradation can lead to a loss of bioactive peptide, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the primary sources of proteases in a typical cell culture environment?

A2: The primary sources of proteases in cell culture are:

  • Serum: Fetal bovine serum (FBS) and other animal sera are rich in various proteases, including aminopeptidases, carboxypeptidases, and endopeptidases.[3][4]

  • Cells: Cells themselves can release intracellular proteases into the culture medium upon cell death and lysis, or actively secrete certain proteases.

  • Contamination: Microbial contamination can introduce a host of potent proteases that can rapidly degrade peptides.

Q3: What are the signs of ACTH (1-13) degradation in my cell culture experiment?

A3: Signs of ACTH (1-13) degradation can include:

  • Inconsistent or lower-than-expected biological activity in your cellular assays.

  • High variability between replicate wells or experiments.

  • Discrepancies between the nominal concentration of ACTH (1-13) added and the actual concentration measured by methods like ELISA or HPLC.

Q4: How can I prevent the degradation of ACTH (1-13) in my cell culture experiments?

A4: The most effective way to prevent degradation is to supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail immediately before adding your peptide.[5] It is also recommended to minimize the incubation time of the peptide with the cells as much as the experimental design allows. For long-term storage of ACTH (1-13) stock solutions, it is best to store them at -80°C.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no biological response to ACTH (1-13) treatment. Proteolytic degradation of the peptide in the culture medium.1. Add a broad-spectrum protease inhibitor cocktail to your cell culture medium just before adding ACTH (1-13). 2. Reduce the concentration of serum in your culture medium if your cell type can tolerate it. 3. Perform a time-course experiment to determine the optimal incubation time for your assay, minimizing exposure to proteases. 4. Test the stability of ACTH (1-13) in your specific culture medium using the protocol provided below.
High variability in results between wells or experiments. Inconsistent protease activity or peptide handling.1. Ensure the protease inhibitor cocktail is added to all wells and experiments at the same final concentration. 2. Prepare fresh dilutions of ACTH (1-13) for each experiment from a frozen stock to avoid degradation in solution. 3. Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.[6]
Low recovery of ACTH (1-13) when measuring its concentration in the medium. Degradation by serum or cell-secreted proteases.1. Use a serum-free medium for your experiment if possible. 2. If serum is required, heat-inactivate it to reduce the activity of some proteases. However, be aware that this may not inactivate all proteases. 3. In addition to a general protease inhibitor cocktail, consider inhibitors of specific proteases known to degrade α-MSH, such as phosphoramidon (B1677721) for endopeptidase 24.11.[7]

Quantitative Data: Stability of α-MSH Forms in Plasma

Peptide FormIn Vitro Half-Life in Rabbit PlasmaIn Vivo Half-Life in Rabbit Plasma
desacetyl-α-MSHShortestShortest
monoacetyl-α-MSHIntermediateIntermediate
diacetyl-α-MSHLongestLongest
Data sourced from a study comparing the bioactivities and half-lives of different forms of α-MSH.[8]

This data suggests that the acetylated form of ACTH (1-13) is more resistant to degradation, which may be a consideration in experimental design.

Experimental Protocols

Protocol for Assessing ACTH (1-13) Stability in Cell Culture Medium

This protocol allows you to determine the stability of ACTH (1-1-13) in your specific experimental conditions.

Materials:

  • Your cell culture medium (with and without serum)

  • ACTH (1-13) (α-MSH)

  • Broad-spectrum protease inhibitor cocktail (e.g., Sigma-Aldrich P1860)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Method for quantifying ACTH (1-13) (e.g., ELISA kit, HPLC)

Procedure:

  • Preparation of Media:

    • Prepare two sets of your complete cell culture medium: one with your standard serum concentration and one without.

    • For each set, prepare tubes with and without the addition of a protease inhibitor cocktail at the recommended concentration.

  • Spiking with ACTH (1-13):

    • Add ACTH (1-13) to each tube to a final concentration relevant to your experiments (e.g., 100 nM).

  • Incubation:

    • Incubate all tubes at 37°C in a 5% CO₂ incubator.

  • Time Points:

    • Collect aliquots from each tube at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Processing:

    • Immediately after collection, stop any further degradation by adding a protease inhibitor to the samples that did not initially contain it and/or by freezing at -80°C.

  • Quantification:

    • Quantify the concentration of intact ACTH (1-13) in each sample using your chosen method (e.g., ELISA).

  • Data Analysis:

    • Plot the concentration of ACTH (1-13) versus time for each condition to determine its stability and the effectiveness of the protease inhibitor cocktail.

Visualizations

ACTH (1-13) / α-MSH Signaling Pathway

ACTH1_13_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH(1-13) ACTH(1-13) MC1R Melanocortin 1 Receptor (MC1R) ACTH(1-13)->MC1R Binds G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription of Gene_Expression Gene Expression (e.g., Tyrosinase) MITF->Gene_Expression Promotes

Experimental Workflow for ACTH (1-13) Stability Assay

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Media Prepare Cell Culture Media (+/- Serum) Add_Inhibitors Add Protease Inhibitors (Test Group) Prep_Media->Add_Inhibitors Spike_Peptide Spike with ACTH (1-13) Add_Inhibitors->Spike_Peptide Incubate Incubate at 37°C, 5% CO2 Spike_Peptide->Incubate Time_Points Collect Aliquots at Time Points (0, 1, 4, 8, 24h) Incubate->Time_Points Stop_Degradation Stop Degradation (Freeze at -80°C) Time_Points->Stop_Degradation Quantify Quantify Intact ACTH (1-13) (e.g., ELISA) Stop_Degradation->Quantify Analyze_Data Analyze and Plot Data Quantify->Analyze_Data

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of ACTH (1-13) and Full-Length ACTH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the N-terminal fragment ACTH (1-13) and the full-length adrenocorticotropic hormone (ACTH 1-39). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

At a Glance: Key Differences in Biological Activity

Full-length ACTH (1-39) is the primary physiological ligand for the melanocortin-2 receptor (MC2R), the activation of which is the rate-limiting step in adrenal steroidogenesis. In contrast, the biological activity of ACTH (1-13), a peptide fragment identical to α-melanocyte-stimulating hormone (α-MSH), is predominantly mediated by other melanocortin receptors and does not significantly contribute to the stimulation of cortisol production in the adrenal cortex.

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative differences in the biological activities of ACTH (1-13) and full-length ACTH, with a focus on their interaction with the MC2R and subsequent steroidogenic response.

ParameterACTH (1-13) (α-MSH)Full-Length ACTH (1-39)
MC2R Binding Affinity (Ki) No significant bindingHigh affinity (nM range)
MC2R Activation (EC50 for cAMP production) No significant activation[1]Potent activation (nM range)
Steroidogenesis (e.g., Cortisol Production) No significant stimulation[1]Potent stimulation

Signaling Pathways

The differential engagement of melanocortin receptors by ACTH (1-13) and full-length ACTH results in the activation of distinct signaling pathways.

Full-Length ACTH Signaling in Adrenocortical Cells

Full-length ACTH specifically binds to the MC2R on the surface of adrenocortical cells.[2][3] This interaction requires the presence of the MC2R accessory protein (MRAP).[4] Upon binding, a conformational change in the receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a cascade of downstream targets, ultimately leading to the synthesis and secretion of glucocorticoids such as cortisol.[5]

Full_Length_ACTH_Signaling ACTH_full Full-Length ACTH (1-39) MC2R MC2R/MRAP Complex ACTH_full->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Stimulates ACTH_1_13_Interaction ACTH_1_13 ACTH (1-13) MC2R MC2R/MRAP Complex ACTH_1_13->MC2R No Binding Steroidogenesis Steroidogenesis MC2R->Steroidogenesis Receptor_Binding_Workflow Start Start Cell_Culture Culture HEK293 cells expressing MC2R/MRAP Start->Cell_Culture Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radiolabeled and competitor ligands Membrane_Prep->Incubation Filtration Separate bound and free ligand via filtration Incubation->Filtration Counting Quantify bound radioligand Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End Steroidogenesis_Assay_Workflow Start Start Cell_Culture Culture H295R cells Start->Cell_Culture Treatment Treat cells with varying concentrations of ACTH peptides Cell_Culture->Treatment Collection Collect culture supernatant Treatment->Collection Quantification Quantify cortisol levels (ELISA or LC-MS/MS) Collection->Quantification Analysis Generate dose-response curve and calculate EC50 Quantification->Analysis End End Analysis->End

References

A Comparative Guide to ACTH(1-13) and α-MSH: Receptor Binding and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adrenocorticotropic Hormone (1-13) (ACTH(1-13)) and alpha-Melanocyte Stimulating Hormone (α-MSH), focusing on their interactions with melanocortin receptors (MCRs) and the subsequent signaling cascades. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to support research and drug development in this area.

Introduction

ACTH(1-13) and α-MSH are structurally related peptide hormones derived from the pro-opiomelanocortin (POMC) precursor protein.[1] α-MSH is, in fact, the first 13 amino acids of ACTH, with the key distinction being the N-terminal acetylation and C-terminal amidation of α-MSH, modifications that are absent in ACTH.[1] Both peptides are known to be non-selective agonists for several of the melanocortin receptors, a family of five G-protein coupled receptors (GPCRs) designated MC1R through MC5R.[2] These receptors mediate a wide range of physiological processes, making their ligands of significant interest for therapeutic development.

Receptor Binding Affinity

The binding of ACTH(1-13) and α-MSH to melanocortin receptors is primarily mediated by a shared core amino acid sequence, His-Phe-Arg-Trp.[3] However, variations in their affinities for the different receptor subtypes exist. Both peptides are agonists for MC1R, MC3R, MC4R, and MC5R.[2] A crucial difference is that α-MSH does not activate MC2R, the ACTH receptor, which is responsible for stimulating steroidogenesis in the adrenal gland.[4] Longer forms of ACTH are required for MC2R activation.[4]

While both ACTH and α-MSH bind to MC1R and MC4R with similar affinities, α-MSH generally exhibits a preferential binding to MC5R.[3]

Table 1: Comparative Binding Affinities (Ki, nM) of α-MSH at Human Melanocortin Receptors

LigandMC1RMC3RMC4RMC5R
α-MSH0.12316605700

Signaling Pathways

Upon binding to their cognate receptors, both ACTH(1-13) and α-MSH primarily activate the Gs alpha subunit of the associated G-protein. This initiates a signaling cascade through adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

While the cAMP pathway is the canonical signaling route for both peptides, evidence suggests the potential for differential or alternative signaling, particularly at the MC3R. Some studies indicate that melanocortin receptors, including MC3R and MC4R, can also signal through other pathways, such as the MAPK/ERK pathway.[6] There is also evidence suggesting that α-MSH may potentiate leptin-induced STAT3 activation via the MAPK pathway, indicating a potential for crosstalk with other signaling systems.[7][8] However, a definitive and detailed comparison of these alternative pathways for ACTH(1-13) versus α-MSH remains an area for further investigation.

Table 2: Comparative Functional Potency (EC50, nM) of ACTH(1-13) and α-MSH in cAMP Signaling

LigandMC1RMC3RMC4RMC5R
ACTH(1-13)-0.181.1-
α-MSH----

Note: Directly comparable EC50 values for α-MSH and ACTH(1-13) across all receptors from a single study are not available. The provided data for ACTH(1-13) at MC3R and MC4R is from a specific source and should not be directly compared to α-MSH data from other studies due to variations in experimental conditions.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled ligands like ACTH(1-13) and α-MSH for melanocortin receptors.

Materials:

  • HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, or MC5R).

  • Radioligand: [¹²⁵I]NDP-α-MSH.

  • Unlabeled competing ligands: ACTH(1-13) and α-MSH.

  • Binding Buffer: Minimum Essential Medium (MEM) with 0.2% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold MEM with 0.2% BSA.

  • Lysis Buffer: 0.2 N NaOH.

  • 96-well cell culture plates.

  • Gamma counter.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and incubate overnight.

  • Assay Setup:

    • Wash the cells with binding buffer.

    • Add increasing concentrations of the unlabeled competitor (ACTH(1-13) or α-MSH) to the wells.

    • For total binding, add binding buffer without any competitor.

    • For non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., NDP-α-MSH).

  • Radioligand Addition: Add a fixed concentration of [¹²⁵I]NDP-α-MSH to all wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to reach binding equilibrium.

  • Termination and Washing: Terminate the assay by aspirating the medium and washing the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells with lysis buffer and measure the radioactivity in each well using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

cAMP Functional Assay (HTRF or LANCE)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure the functional potency (EC50) of ACTH(1-13) and α-MSH in stimulating cAMP production.

Materials:

  • CHO-K1 or HEK293 cells expressing the melanocortin receptor of interest.

  • Agonists: ACTH(1-13) and α-MSH.

  • Stimulation Buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., LANCE Ultra cAMP from PerkinElmer or HTRF cAMP from Cisbio), containing:

    • Europium-labeled anti-cAMP antibody (donor).

    • d2- or ULight-labeled cAMP analog (acceptor).

  • 384-well white microplates.

  • TR-FRET compatible plate reader.

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in stimulation buffer to the desired concentration.

  • Agonist Stimulation:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add serial dilutions of the agonists (ACTH(1-13) or α-MSH) to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

  • Detection:

    • Add the detection reagents from the cAMP assay kit (the donor and acceptor molecules) to all wells.

    • Incubate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Plot the signal ratio against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[10][11][12]

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane Ligand ACTH(1-13) or α-MSH MCR MC1R, MC3R, MC4R, or MC5R Ligand->MCR Binding G_protein Gs Protein MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses (e.g., Gene Transcription, Enzyme Activation) PKA->Downstream Phosphorylation

Caption: Canonical cAMP signaling pathway for ACTH(1-13) and α-MSH.

Experimental Workflow Diagrams

G cluster_binding Radioligand Binding Assay Workflow A Plate Cells B Add Competitor & Radioligand A->B C Incubate B->C D Wash C->D E Lyse & Count D->E F Analyze Data (IC50, Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

G cluster_cAMP cAMP Functional Assay Workflow A Plate Cells B Stimulate with Agonist A->B C Add Detection Reagents B->C D Incubate C->D E Read TR-FRET Signal D->E F Analyze Data (EC50) E->F

Caption: Workflow for a TR-FRET based cAMP functional assay.

Conclusion

ACTH(1-13) and α-MSH are closely related peptides that act as agonists at a shared subset of melanocortin receptors, primarily signaling through the cAMP pathway. While their qualitative actions are similar at these receptors, subtle differences in binding affinities and potentially in downstream signaling may exist. A comprehensive, direct comparison of the binding and signaling of ACTH(1-13) versus α-MSH across all relevant melanocortin receptors under uniform experimental conditions is needed to fully elucidate their distinct pharmacological profiles. Such studies will be invaluable for the rational design of selective melanocortin receptor modulators for various therapeutic applications.

References

A Comparative Analysis of ACTH (1-13) and ACTH (1-24): Functional Distinctions in Adrenal Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between two key fragments of the adrenocorticotropic hormone (ACTH): ACTH (1-13) and ACTH (1-24). The comparison is supported by experimental data on their receptor binding affinities, steroidogenic efficacy, and underlying signaling mechanisms.

Adrenocorticotropic hormone, a 39-amino acid peptide, is a central regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids.[1][2] Its biological activity is largely contained within the N-terminal region. This guide focuses on two truncated forms, ACTH (1-13) and ACTH (1-24), to elucidate the critical domains for receptor interaction and downstream function.

Core Functional Differences: Steroidogenic Activity

The most significant functional distinction between ACTH (1-13) and ACTH (1-24) lies in their ability to stimulate steroidogenesis in the adrenal cortex. ACTH (1-24), also known as tetracosactide or cosyntropin, is a potent agonist of the melanocortin-2 receptor (MC2R) and possesses the full biological activity of the native ACTH (1-39) in stimulating cortisol and corticosterone (B1669441) production.[3] In contrast, ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH), has minimal to no steroidogenic effect.[4] This is because the crucial binding motif for MC2R is located in the amino acid sequence 15-18 (Lys-Lys-Arg-Arg), which is absent in the ACTH (1-13) fragment.[4][5]

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative parameters that differentiate the biological activities of ACTH (1-13) and ACTH (1-24) with respect to the MC2R.

ParameterACTH (1-13) (α-MSH)ACTH (1-24)Reference
MC2R Binding Affinity (pKd) No significant affinity9.1[6]
MC2R Agonist Activity InactiveFull Agonist[4]
Steroidogenesis (Cortisol/Corticosterone Production) Minimal to no effectPotent stimulation[3][4]
EC50 for cAMP Accumulation (at MC2R) >1000 nM~1.22 nM[7]
Other Melanocortin Receptor (MC1R, MC3-5R) Activity AgonistAgonist[5]

Signaling Pathways and Molecular Interactions

The differential activities of ACTH (1-13) and ACTH (1-24) can be attributed to their distinct interactions with the MC2R and the subsequent signaling cascades. ACTH (1-24) binds to the MC2R, a G-protein coupled receptor (GPCR), leading to the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which acts as a second messenger to activate Protein Kinase A (PKA). PKA then phosphorylates a cascade of downstream targets, ultimately leading to the increased synthesis of steroid hormones.

ACTH (1-13) lacks the necessary amino acid sequence to effectively bind and activate the MC2R, thus failing to initiate this signaling cascade for steroidogenesis. However, it is a potent agonist for other melanocortin receptors (MC1R, MC3R, MC4R, MC5R), where it plays roles in pigmentation, energy homeostasis, and inflammation.

ACTH_Signaling_Pathway cluster_EC_Space Extracellular Space cluster_Membrane Plasma Membrane cluster_IC_Space Intracellular Space ACTH_1-24 ACTH (1-24) MC2R MC2R ACTH_1-24->MC2R Binds and Activates ACTH_1-13 ACTH (1-13) (α-MSH) ACTH_1-13->MC2R Does not bind effectively No_Activation No Activation of Steroidogenesis ACTH_1-13->No_Activation Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Stimulates

References

A Researcher's Guide to ACTH (1-13) Antibody Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, endocrinology, and drug development, the precise detection of adrenocorticotropic hormone (ACTH) and its fragments is critical. The N-terminal fragment, ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH) when acetylated and amidated, presents a unique challenge for immunoassay specificity. This guide provides a comparative overview of antibody validation for ACTH (1-13), focusing on specificity and cross-reactivity with related peptides.

Understanding the Challenge: Specificity and Cross-Reactivity

The primary challenge in developing and validating antibodies for ACTH (1-13) lies in its shared sequence with the full-length ACTH (1-39) and other pro-opiomelanocortin (POMC) derived peptides. An antibody raised against ACTH (1-13) must be rigorously tested to ensure it does not cross-react with longer ACTH fragments or other melanocortins, which could lead to inaccurate quantification and misinterpretation of experimental results.

Comparative Analysis of Antibody Specificity

A direct, comprehensive comparison of all commercially available ACTH (1-13) antibodies is challenging due to variations in manufacturer-provided data. However, by compiling available information from product datasheets and research articles, we can establish a framework for evaluation. Researchers should prioritize antibodies with extensive validation data, including peptide competition assays.

Table 1: Representative Cross-Reactivity Data for ACTH Antibodies

Antibody/AssayTargetCross-ReactantCross-Reactivity (%)Reference
Anti-α-MSH RIAα-MSHACTH (1-13)<0.002%[1]
ACTH (1-24)<0.002%[1]
ACTH (1-39)<0.002%[1]
β-MSH<0.002%[1]
γ-MSH<0.002%[1]
Anti-ACTH N-Terminal (Monoclonal)N-terminal ACTHSynacthen (ACTH 1-24)Specific[2]
ACTH (1-17)Reactive[2]
CLIP (ACTH 17-39)No cross-reaction[2]
Insulin, KLH, BSA<1%[2]
sACTH IRMASuccinylated ACTHα-MSHNo cross-reactivity[3]
CLIPInterference at very high concentrations[3]
POMCNo cross-reactivity[3]
Anti-ACTH (for IA-LC-MS/MS)ACTH (1-39)ACTH (1-24)Cross-reactive[4]

Note: This table is a synthesis of available data and not a direct head-to-head comparison from a single study. Cross-reactivity can be method-dependent.

Visualizing the ACTH Signaling Pathway and Validation Workflow

Understanding the biological context and the experimental process is crucial for antibody validation.

ACTH Signaling Pathway ACTH Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Binds G_Protein G Protein (Gs) MC2R->G_Protein Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis (Cortisol Production) CREB->Steroidogenesis Promotes Transcription Antibody_Validation_Workflow ACTH (1-13) Antibody Validation Workflow cluster_planning Phase 1: Initial Characterization cluster_validation Phase 2: In-depth Validation cluster_elisa Competitive ELISA Details cluster_wb Western Blot Details cluster_ihc IHC Details Select_Antibody Select Candidate ACTH (1-13) Antibody Peptide_Array Peptide Array Screening (ACTH fragments, MSH variants) Select_Antibody->Peptide_Array ELISA Competitive ELISA Peptide_Array->ELISA Western_Blot Western Blot Peptide_Array->Western_Blot IHC Immunohistochemistry Peptide_Array->IHC ELISA_Plate Coat plate with ACTH (1-13) ELISA->ELISA_Plate Lysates Prepare cell lysates (e.g., pituitary, adrenal) Western_Blot->Lysates Tissue Prepare tissue sections (e.g., pituitary) IHC->Tissue Incubate Incubate with antibody pre-adsorbed with competing peptides ELISA_Plate->Incubate Detect Detect bound antibody Incubate->Detect Blot Probe blot with ACTH (1-13) antibody Lysates->Blot Stain Stain with ACTH (1-13) antibody Tissue->Stain

References

Comparison of ACTH (1-13) Cross-Reactivity in Alpha-MSH Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of Adrenocorticotropic Hormone (ACTH) fragment (1-13) in immunoassays designed to quantify alpha-Melanocyte-Stimulating Hormone (α-MSH). Given that α-MSH is the acetylated and amidated form of the ACTH (1-13) peptide, understanding the specificity of α-MSH antibodies is critical for researchers to ensure accurate measurement and avoid erroneously high readings due to the presence of ACTH fragments.[1][2][3][4][5] Both peptides are derived from the same precursor protein, pro-opiomelanocortin (POMC), which underscores the potential for immunological cross-reactivity.[2][6]

Data Presentation: Cross-Reactivity Summary

The degree of cross-reactivity is highly dependent on the specific antibody used in the immunoassay, particularly the epitope it recognizes. Antibodies generated against the C-terminal end of the modified α-MSH molecule tend to exhibit lower cross-reactivity with ACTH and its fragments. The following table summarizes reported cross-reactivity data from various commercially available immunoassays.

Immunoassay Kit / MethodTarget AnalyteCross-ReactantReported Cross-Reactivity (%)
Eurodiagnostica α-MSH Radioimmunoassay (RIA)α-MSHACTH (1-13)No cross-reactivity
Eurodiagnostica α-MSH Radioimmunoassay (RIA)α-MSHACTH (1-24)No cross-reactivity
Eurodiagnostica α-MSH Radioimmunoassay (RIA)α-MSHACTH (1-39)No cross-reactivity
DIAsource ImmunoAssays α-MSH-RIAα-MSHACTHNo cross-reactivity
Unnamed α-MSH Radioimmunoassay (Usui et al., 2003)α-MSHACTHNo cross-reactivity
Arbor Assays DetectX® ACTH ImmunoassayACTHα-MSH< 0.1%
Arbor Assays DetectX® ACTH ImmunoassayACTHACTH (1-13)< 0.1%
Diagnostic Products Corp. ACTH Immunometric AssayACTHα-MSH0.1%

Data compiled from publicly available product datasheets and scientific literature.[7][8][9][10]

Experimental Protocols

The standard method for determining cross-reactivity in a competitive immunoassay involves generating a standard curve for the primary analyte (α-MSH) and comparing it to displacement curves generated by potential cross-reactants (e.g., ACTH 1-13).

Protocol: Determining Cross-Reactivity in a Competitive Immunoassay (ELISA/RIA)
  • Reagent Preparation: Reconstitute standards, controls, antibodies, and labeled peptides as per the manufacturer's instructions. Prepare serial dilutions of the primary analyte (α-MSH) and the potential cross-reacting peptide (ACTH 1-13) in the assay buffer.

  • Standard Curve Generation:

    • Add a fixed amount of anti-α-MSH antibody to a series of tubes or microplate wells.

    • Pipette the serially diluted α-MSH standards into the corresponding tubes/wells.

    • Add a fixed amount of labeled α-MSH (e.g., ¹²⁵I-α-MSH for RIA, or biotinylated-α-MSH for ELISA).

    • Incubate the mixture to allow for competitive binding between the standard and the labeled α-MSH for the antibody binding sites.

  • Cross-Reactant Displacement Curve:

    • In a separate set of tubes/wells, add the same fixed amount of anti-α-MSH antibody and labeled α-MSH.

    • Pipette the serially diluted potential cross-reactant (ACTH 1-13) into these tubes/wells.

    • Incubate under the same conditions as the standard curve.

  • Separation and Detection:

    • For RIA: Separate antibody-bound from free labeled peptide (e.g., using a second antibody and centrifugation). Measure the radioactivity in the bound fraction.

    • For ELISA: Wash the plate to remove unbound reagents. Add a substrate (e.g., HRP-streptavidin followed by a chromogenic substrate) and measure the optical density.

  • Calculation of Cross-Reactivity:

    • Plot the binding percentage (B/B₀) against the concentration for both the α-MSH standard and the ACTH (1-13) peptide.

    • Determine the concentration of α-MSH required to displace 50% of the labeled peptide (IC₅₀ for α-MSH).

    • Determine the concentration of ACTH (1-13) required to displace 50% of the labeled peptide (IC₅₀ for ACTH 1-13).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of α-MSH / IC₅₀ of ACTH 1-13) x 100

Mandatory Visualization

The following diagrams illustrate the molecular basis for potential cross-reactivity and a typical experimental workflow for its assessment.

POMC Pro-opiomelanocortin (POMC) Precursor PC1 Prohormone Convertase 1 (PC1) POMC->PC1 Cleavage ACTH_full ACTH (1-39) PC1->ACTH_full PC2 Prohormone Convertase 2 (PC2) ACTH_full->PC2 Cleavage ACTH_1_13 ACTH (1-13) Intermediate (Sys-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val) PC2->ACTH_1_13 Modification Post-Translational Modification (N-terminal Acetylation & C-terminal Amidation) ACTH_1_13->Modification aMSH α-MSH (Ac-Sys-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2) Modification->aMSH

Caption: Biosynthetic pathway from POMC to ACTH and α-MSH.

cluster_workflow Competitive Immunoassay Workflow Step1 1. Coat Plate with Anti-α-MSH Antibody Step2 2. Add Sample/Standard (Unlabeled α-MSH) and Labeled α-MSH Step1->Step2 Step3 3. Competitive Binding Occurs Step2->Step3 Step4 4. Wash to Remove Unbound Molecules Step3->Step4 Step5 5. Add Detection Reagent (e.g., HRP-Streptavidin) Step4->Step5 Step6 6. Add Substrate & Measure Signal (Signal is inversely proportional to analyte concentration) Step5->Step6

Caption: Generalized workflow for a competitive ELISA.

References

Comparison Guide: Validating the In Vivo Efficacy of Synthetic ACTH (1-13) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of synthetic Adrenocorticotropic Hormone (ACTH) analogs, with a focus on analogs related to the N-terminal 1-13 sequence. It is intended for researchers, scientists, and drug development professionals engaged in the study of melanocortin pathways and related therapeutic agents. The guide details the primary signaling pathway, outlines key experimental protocols for efficacy validation, and presents comparative data from in vivo studies.

The ACTH Signaling Pathway in Steroidogenesis

Adrenocorticotropic hormone (ACTH) is a peptide hormone that primarily stimulates the adrenal cortex to secrete glucocorticoids like cortisol.[1][2][3] The biological activity of ACTH is mediated through its binding to the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR) located on the surface of adrenocortical cells.[3][4] The activation of MC2R requires the presence of a crucial accessory protein, the melanocortin receptor accessory protein (MRAP).[4]

Upon ACTH binding, a conformational change in the MC2R-MRAP complex activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates key enzymes and transcription factors involved in steroidogenesis.[4] A primary and rapid effect of this cascade is the stimulation of cholesterol's conversion to pregnenolone, the rate-limiting step in the production of all steroid hormones.[3][4]

The N-terminal fragment ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH), contains the core "message sequence" (His-Phe-Arg-Trp) responsible for activating several melanocortin receptors.[5][6] However, only longer ACTH fragments can efficiently activate the MC2R to stimulate the adrenal glands.[6] Synthetic analogs are developed to modulate this activity, aiming for altered potency, stability, or receptor selectivity.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH Analog MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) Pregnenolone Pregnenolone PKA_active->Pregnenolone Stimulates Conversion Cholesterol Cholesterol Cholesterol->Pregnenolone Steroids Corticosteroids (e.g., Corticosterone) Pregnenolone->Steroids Leads to Synthesis

Diagram 1. Simplified ACTH signaling pathway in an adrenocortical cell.

Experimental Protocols for In Vivo Efficacy Assessment

The primary method for assessing the in vivo efficacy of ACTH analogs is the ACTH stimulation test. This test measures the capacity of an analog to stimulate the adrenal cortex by quantifying the resulting increase in corticosteroid levels in the blood. In rodents, the primary glucocorticoid measured is corticosterone (B1669441).[7]

This protocol outlines a typical workflow for evaluating the steroidogenic potential of a synthetic ACTH analog in a rat or mouse model.

Objective: To determine the in vivo potency and duration of action of a synthetic ACTH analog by measuring plasma corticosterone levels over time.

Materials:

  • Test animals (e.g., Sprague Dawley rats or C57BL/6 mice).

  • Synthetic ACTH analog(s) for injection.

  • Vehicle control (e.g., sterile saline).

  • Positive control (e.g., synthetic ACTH (1-24), also known as cosyntropin/tetracosactide).[8][9]

  • Anesthetic and blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes).

  • Centrifuge for plasma/serum separation.

  • Corticosterone immunoassay kit (ELISA or RIA).[10][11]

Procedure:

  • Acclimatization: Animals are acclimatized to the housing conditions for at least one week to minimize baseline stress levels.

  • Baseline Sampling: A baseline blood sample is collected from each animal (e.g., via tail vein or saphenous vein) to determine basal corticosterone levels.[8][12] This is typically done at a specific time of day to account for circadian rhythms in hormone secretion.

  • Compound Administration: Animals are divided into groups and administered the test analog, positive control, or vehicle control. The route of administration (e.g., intravenous, intramuscular, subcutaneous) and dosage are critical parameters.[12][13] For example, a common dose for synthetic ACTH (1-24) is 5 µg/kg IV.[12][13]

  • Post-Administration Sampling: Blood samples are collected at multiple time points after administration (e.g., 30, 60, 90, 120 minutes, and potentially longer for depot formulations) to capture the peak response and duration of action.[8][13]

  • Sample Processing: Blood samples are centrifuged to separate plasma or serum, which is then stored at ≤ -20°C until analysis.[10][11]

  • Corticosterone Quantification: Plasma/serum corticosterone concentrations are measured using a validated competitive immunoassay (ELISA) or radioimmunoassay (RIA).[7][14] Many commercial ELISA kits allow for direct measurement from small sample volumes without prior solvent extraction.[7]

  • Data Analysis: The change in corticosterone levels from baseline (Δ-corticosterone) is calculated for each time point. The results are compared between the different treatment groups using appropriate statistical methods to determine efficacy.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase A 1. Animal Model (e.g., Sprague Dawley Rat) B 2. Baseline Blood Sample (t=0) A->B C 3. Administer Compound (Analog, Control, Vehicle) B->C D 4. Timed Blood Sampling (e.g., t=30, 60, 120 min) C->D E 5. Centrifuge & Separate Plasma D->E F 6. Quantify Corticosterone (ELISA Assay) E->F G 7. Data Analysis (Compare Δ-Corticosterone) F->G

Diagram 2. General experimental workflow for the ACTH stimulation test.

Comparative In Vivo Efficacy Data

The in vivo efficacy of ACTH analogs can vary significantly based on their amino acid sequence, length, and formulation. Below is a comparison of data from a study evaluating the corticosterone response in rats to Acthar® Gel (a repository corticotropin (B344483) injection containing a mixture of ACTH-related peptides) versus a synthetic ACTH (1-24) depot.[15][16]

Table 1: In Vivo Corticosterone Response in Rats

Treatment Group Dose Peak Corticosterone (ng/mL) Time to Peak
Vehicle Control N/A ~50 N/A
Synthetic ACTH (1-24) Depot 100 µg/kg >800 2-4 hours

| Acthar® Gel | 100 µg/kg | ~450 | 2 hours |

Data are approximated from published graphs in Huang et al., 2021.[16]

The results indicate that while both substances stimulate corticosterone production, the synthetic ACTH (1-24) depot elicits a significantly more potent response compared to the Acthar Gel formulation at the same dosage.[15][16] This highlights that Acthar Gel is a weaker agonist of the MC2R in vivo.[15]

Other studies have focused on developing ACTH analogs that act as antagonists or have reduced steroidogenic activity. For example, the analog ACTH (11-24) was found to be an antagonist at high concentrations, inhibiting glucocorticoid production.[6] Furthermore, some short-chain analogs like ACTH (4-7)PGP (Semax) and ACTH (6-9)PGP are designed to be free from hormonal activity and are instead evaluated for other effects, such as neuroprotection in stroke models.[5] The efficacy of these compounds is measured not by steroidogenesis, but by changes in gene expression related to inflammation and neurotransmission in the brain.[5]

Table 2: Summary of Different ACTH Analogs and Their Primary In Vivo Effects

Analog Primary Activity Key In Vivo Effect
ACTH (1-24) MC2R Agonist Potent stimulation of corticosterone/cortisol secretion.[9]
ACTH (1-13) (α-MSH) MC1,3,4,5R Agonist Does not activate MC2R; primarily anti-inflammatory and pigmentation effects.[6]
Acthar® Gel Mixed MCR Agonist Moderate stimulation of corticosterone secretion; weaker MC2R activity than ACTH (1-24).[16][17]
ACTH (11-24) MC2R Antagonist Inhibition of ACTH-induced glucocorticoid production.[6]
ACTH (4-7)PGP (Semax) Non-hormonal Neuroprotective; modulates gene expression in the brain post-ischemia.[5]

| ACTH (6-9)PGP | Non-hormonal | Investigational neuroprotective agent.[5] |

This guide demonstrates that validating the in vivo efficacy of synthetic ACTH analogs requires careful selection of experimental models and endpoints tailored to the analog's intended biological activity, whether it be potent steroidogenesis, receptor antagonism, or non-adrenal-related therapeutic effects.

References

A Comparative Analysis of ACTH(1-13) Efficacy Across Melanocortin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ACTH(1-13) Binding and Functional Potency at MC1R, MC2R, MC3R, MC4R, and MC5R with Supporting Experimental Data.

Adrenocorticotropic hormone (1-13) [ACTH(1-13)], a peptide fragment identical to α-melanocyte-stimulating hormone (α-MSH), is a pivotal endogenous ligand within the melanocortin system. It exhibits a distinct profile of interaction with the five melanocortin receptor subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R), which are G protein-coupled receptors (GPCRs) involved in a wide array of physiological processes. This guide provides a comprehensive comparison of the binding affinities and functional potencies of ACTH(1-13) across these receptor subtypes, supported by quantitative data from in vitro studies. Understanding these differential effects is crucial for the development of selective melanocortin receptor modulators for therapeutic applications.

Quantitative Comparison of ACTH(1-13) Activity

The interaction of ACTH(1-13) (α-MSH) with melanocortin receptors is characterized by its binding affinity (Ki) and its ability to elicit a functional response, typically measured as the half-maximal effective concentration (EC50) for cyclic AMP (cAMP) production. The following tables summarize the quantitative data for both the acetylated and desacetylated forms of α-MSH at human and mouse melanocortin receptors.

Key Findings:

  • High Affinity for MC1R: ACTH(1-13) consistently demonstrates the highest binding affinity and functional potency for the MC1R, with Ki and EC50 values in the sub-nanomolar range.[1]

  • No Activity at MC2R: The MC2R, also known as the ACTH receptor, is unique in that it does not bind or get activated by ACTH(1-13) (α-MSH).[2] Its activation requires longer ACTH fragments.

  • Moderate to Low Affinity for MC3R, MC4R, and MC5R: The affinity and potency of ACTH(1-13) for MC3R, MC4R, and MC5R are progressively lower than for MC1R, with values ranging from the low nanomolar to the micromolar range.[1][2]

  • Influence of N-terminal Acetylation: The N-terminal acetylation of α-MSH can influence its potency at different receptor subtypes. Desacetyl-α-MSH shows comparable or slightly higher potency at MC1R, MC3R, and MC4R, while acetylated α-MSH is more potent at MC5R.[3] Desacetyl-α-MSH is more abundant than α-MSH in several tissues, including the brain.[3]

Table 1: Binding Affinity (Ki) of α-MSH for Human Melanocortin Receptors

Receptor Subtypeα-MSH Ki (nM)Reference
MC1R0.12 - 0.23[1][2]
MC2RNo binding[2]
MC3R31 - 31.5[1][2]
MC4R660 - 900[1]
MC5R5700 - 7160[1][2]

Table 2: Functional Potency (EC50) of Acetylated and Desacetylated α-MSH at Mouse Melanocortin Receptors

Receptor SubtypeDesacetyl-α-MSH EC50 (nM)α-MSH EC50 (nM)Reference
MC1R0.130.17[3]
MC2RNo activityNo activity[2]
MC3R0.960.88[3]
MC4R0.531.05[3]
MC5R0.841.34[3]

Signaling Pathways and Experimental Workflows

The primary signaling pathway activated by ACTH(1-13) upon binding to MC1R, MC3R, MC4R, and MC5R is the stimulation of adenylyl cyclase through the Gs alpha subunit (Gαs), leading to an increase in intracellular cyclic AMP (cAMP).

Melanocortin Receptor Signaling Pathway MCR MC Receptor (MC1R, MC3R, MC4R, MC5R) G_protein G Protein (Gαs, Gβγ) MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ACTH ACTH(1-13) (α-MSH) ACTH->MCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Figure 1. General signaling pathway for melanocortin receptors (MC1R, MC3R, MC4R, MC5R) upon activation by ACTH(1-13). This pathway involves Gs protein-mediated stimulation of adenylyl cyclase, leading to cAMP production and downstream cellular responses.

The experimental determination of binding affinities and functional potencies typically follows a standardized workflow.

Experimental Workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_functional Functional Assay (Potency) B1 Cell Culture (e.g., HEK293 expressing MCR) B2 Membrane Preparation B1->B2 B3 Incubation with Radioligand (e.g., [¹²⁵I]NDP-α-MSH) and unlabeled ACTH(1-13) B2->B3 B4 Separation of Bound/ Free Ligand (Filtration) B3->B4 B5 Quantification of Radioactivity B4->B5 B6 Data Analysis (IC50 → Ki) B5->B6 F1 Cell Culture (e.g., CHO expressing MCR) F2 Incubation with varying concentrations of ACTH(1-13) F1->F2 F3 Cell Lysis F2->F3 F4 cAMP Quantification (e.g., HTRF, ELISA, GloSensor) F3->F4 F5 Data Analysis (EC50) F4->F5

Figure 2. A simplified workflow for determining the binding affinity and functional potency of ACTH(1-13) at melanocortin receptors.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or mouse melanocortin receptor subtype of interest (MC1R, MC3R, MC4R, or MC5R).

  • Membrane Preparation: Cells are harvested, homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the cell membranes. The membranes are then resuspended in an appropriate assay buffer.

  • Radioligand: Typically, [¹²⁵I]-NDP-α-MSH (a high-affinity, non-selective melanocortin receptor agonist) is used at a concentration near its Kd value.

  • Assay Procedure:

    • Cell membranes are incubated in a binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 0.2% BSA, pH 7.4) with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (ACTH(1-13)).

    • The reaction is incubated to equilibrium (e.g., 60 minutes at 37°C).

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate receptor-bound from free radioligand.

    • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a ligand to stimulate the production of the second messenger cAMP.

  • Cell Lines: CHO or HEK293 cells stably expressing the melanocortin receptor subtype of interest.

  • Assay Procedure:

    • Cells are seeded in multi-well plates and grown to a suitable confluency.

    • The growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are stimulated with varying concentrations of ACTH(1-13) for a defined period (e.g., 30 minutes at 37°C).

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a variety of methods, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies to detect cAMP.

      • Luciferase-based biosensors (e.g., GloSensor™): Genetically encoded biosensors that produce light in response to changes in cAMP levels.

  • Data Analysis: The concentration of ACTH(1-13) that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.

Logical Relationship of ACTH(1-13) and MCRs cluster_receptors Melanocortin Receptors ACTH1_13 ACTH(1-13) (α-MSH) MC1R MC1R ACTH1_13->MC1R MC2R MC2R ACTH1_13->MC2R MC3R MC3R ACTH1_13->MC3R MC4R MC4R ACTH1_13->MC4R MC5R MC5R ACTH1_13->MC5R High_Affinity High Affinity & Potency MC1R->High_Affinity No_Activity No Activity MC2R->No_Activity Moderate_Affinity Moderate Affinity & Potency MC3R->Moderate_Affinity MC4R->Moderate_Affinity Low_Affinity Low Affinity & Potency MC5R->Low_Affinity

Figure 3. Logical relationship illustrating the varying degrees of interaction between ACTH(1-13) and the different melanocortin receptor subtypes.

References

A Side-by-Side Comparison of the Neurotrophic Effects of ACTH (1-13) and ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone known primarily for its role in the hypothalamic-pituitary-adrenal (HPA) axis. However, certain fragments of ACTH, which are devoid of significant corticotropic activity, have been shown to possess neurotrophic and neuroprotective properties. Among these, ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH), and ACTH (4-10) have garnered considerable interest for their potential therapeutic applications in nerve injury and neurodegenerative diseases. This guide provides an objective, data-driven comparison of the neurotrophic effects of these two peptides, focusing on their impact on neurite outgrowth, neuronal survival, and the underlying signaling mechanisms.

Data Presentation: Quantitative Comparison of Neurotrophic Effects

The following table summarizes the key quantitative data from a comparative study on the effects of ACTH (1-13) and ACTH (4-10) on neurite outgrowth from fetal rat spinal cord slices.

ParameterACTH (1-13) (α-MSH)ACTH (4-10)Reference
Maximal Neurite Outgrowth Stimulation 30-40% increase compared to control30-40% increase compared to control[1]
Effective Concentration Range for Maximal Effect 0.1 - 1.0 nM0.001 - 0.01 nM[1]

Note: The data indicates that while both peptides elicit a similar maximal neurotrophic response, ACTH (4-10) is effective at a significantly lower concentration, suggesting higher potency in promoting neurite outgrowth in this experimental model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the neurotrophic effects of peptides like ACTH (1-13) and ACTH (4-10).

Neurite Outgrowth Assay using Fetal Spinal Cord Slices

This protocol is based on the methodology described in studies investigating the neurotrophic effects of ACTH peptides.

  • Tissue Preparation:

    • Spinal cords are dissected from 15-day-old fetal Wistar rats under sterile conditions.

    • The spinal cords are transversely sliced into 350 µm thick sections using a McIlwain tissue chopper.

    • Slices are placed in Gey's balanced salt solution supplemented with glucose.

  • Culture Conditions:

    • Individual slices are cultured on semi-porous membranes in a 6-well plate containing a serum-free nutrient medium.

    • The medium is supplemented with the test peptides, ACTH (1-13) or ACTH (4-10), at varying concentrations (e.g., ranging from 10⁻¹⁵ to 10⁻⁶ M). Control cultures receive the vehicle solution.

    • Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Quantification of Neurite Outgrowth:

    • After a set incubation period (e.g., 5-7 days), neurite outgrowth is visualized using phase-contrast microscopy.

    • For quantitative analysis, the total length of neurites extending from the explant can be measured using image analysis software.

    • Alternatively, an ELISA for neurofilament protein, a major component of the axonal cytoskeleton, can be performed on slice homogenates to quantify axonal outgrowth.

Neuronal Survival (MTT) Assay

This is a colorimetric assay to assess cell viability, which can be adapted to measure the neuroprotective effects of ACTH peptides against a neurotoxic insult.

  • Cell Culture:

    • Primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y) are seeded in 96-well plates.

    • Cells are allowed to adhere and differentiate for a specified period.

  • Treatment:

    • Cells are pre-incubated with various concentrations of ACTH (1-13) or ACTH (4-10) for a designated time.

    • A neurotoxic agent (e.g., glutamate, hydrogen peroxide, or β-amyloid) is then added to induce cell death. Control wells receive only the vehicle or the neurotoxic agent.

  • MTT Assay:

    • After the incubation period with the neurotoxin, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Synaptogenesis Assay (Immunocytochemistry for Synaptophysin)

This protocol outlines a method to visualize and quantify synapse formation.

  • Neuronal Culture and Treatment:

    • Primary neurons are cultured on coverslips in a suitable medium to allow for synapse formation.

    • Cultures are treated with ACTH (1-13), ACTH (4-10), or a vehicle control for a specified duration.

  • Immunostaining:

    • Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

    • Non-specific binding sites are blocked with a blocking solution (e.g., bovine serum albumin or normal goat serum).

    • Cells are incubated with a primary antibody against a presynaptic marker, such as synaptophysin.

    • After washing, a fluorescently labeled secondary antibody is applied.

    • The cell nuclei are counterstained with a fluorescent dye like DAPI.

  • Imaging and Quantification:

    • Coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

    • The density of synaptophysin-positive puncta, representing presynaptic terminals, is quantified using image analysis software. The number and intensity of these puncta can be used as a measure of synaptogenesis.

Signaling Pathways

The neurotrophic effects of both ACTH (1-13) and ACTH (4-10) are primarily mediated through the activation of melanocortin receptors (MCRs), which are G-protein coupled receptors. The downstream signaling cascade predominantly involves the adenylyl cyclase-cyclic AMP (cAMP) pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ACTH (1-13) ACTH (1-13) MCR Melanocortin Receptor (MC3R/MC4R) ACTH (1-13)->MCR Binds ACTH (4-10) ACTH (4-10) ACTH (4-10)->MCR Binds AC Adenylyl Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes Effects Neurotrophic Effects (Neurite Outgrowth, Survival) Gene->Effects

Figure 1: Signaling pathway of ACTH fragments.

Experimental Workflow

The general workflow for assessing the neurotrophic effects of ACTH (1-13) and ACTH (4-10) in vitro follows a standardized process.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assessment cluster_3 Analysis prep Neuronal Cell Culture (Primary neurons or cell lines) treat Incubation with ACTH (1-13) or ACTH (4-10) prep->treat outgrowth Neurite Outgrowth Assay treat->outgrowth survival Neuronal Survival Assay (e.g., MTT) treat->survival synapto Synaptogenesis Assay (e.g., Synaptophysin Staining) treat->synapto analysis Data Quantification and Statistical Analysis outgrowth->analysis survival->analysis synapto->analysis

Figure 2: In vitro experimental workflow.

Conclusion

Both ACTH (1-13) and ACTH (4-10) demonstrate significant neurotrophic properties, particularly in promoting neurite outgrowth. The available data suggests that while their maximal efficacy is comparable, ACTH (4-10) exhibits higher potency. The neurotrophic effects of both peptides are mediated through the activation of melanocortin receptors and the subsequent stimulation of the cAMP signaling pathway. Further research is warranted to fully elucidate the comparative effects of these peptides on other aspects of neuronal function, such as neuronal survival and synaptogenesis, and to explore their therapeutic potential in greater detail. The experimental protocols and workflows provided in this guide offer a foundation for such future investigations.

References

Unveiling the Anti-Inflammatory Power of ACTH (1-13) Fragments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory potency of Adrenocorticotropic Hormone (ACTH) (1-13) fragments, including the well-characterized alpha-Melanocyte-Stimulating Hormone (α-MSH), against full-length ACTH and standard anti-inflammatory agents. The information presented is supported by experimental data to aid in the evaluation and potential development of novel therapeutic agents.

At a Glance: Comparative Anti-Inflammatory Potency

The anti-inflammatory effects of ACTH and its fragments are primarily mediated through their interaction with melanocortin receptors (MCRs), leading to the modulation of key inflammatory pathways. While full-length ACTH can exert anti-inflammatory effects through both glucocorticoid-dependent and -independent mechanisms, fragments like ACTH (1-13) (α-MSH) act primarily through glucocorticoid-independent pathways, offering a potential for more targeted therapeutic intervention with a reduced side-effect profile.[1]

In Vitro Inhibition of Pro-Inflammatory Mediators

The following table summarizes the available quantitative data on the inhibitory potency of various ACTH fragments and comparator compounds on the production of key inflammatory mediators in vitro.

CompoundAssay SystemMediator InhibitedIC50 / % InhibitionReference
α-MSH (ACTH 1-13) Murine Microglial Cells (N9)TNF-α, IL-6, NOConcentration-dependent inhibition[2]
ACTH (1-24) Murine Microglial Cells (N9)TNF-α, IL-6, NOConcentration-dependent inhibition[2]
ACTH (1-39) Human Monocytes/MacrophagesTNF-αConcentration-dependent inhibition
Dexamethasone (B1670325) LPS-Challenged Rat ModelTNF-α, IL-6, NOIC50 in the single-digit ng/mL range[3]
Indomethacin Not specifiedProstaglandin SynthesisPotent Inhibitor[4]

Note: Direct comparative studies with IC50 values for all compounds in the same experimental setup are limited. The data presented is compiled from various sources and should be interpreted with caution.

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds.

CompoundAnimal ModelDosage% Inhibition of EdemaReference
ACTH (1-39) Rat (Knee Gout Model)Local Injection88% (joint swelling)[1]
Dexamethasone Rat (Carrageenan Pleurisy)0.25 mg/kg p.o.Significant inhibition of exudate[5]
Indomethacin Rat (Carrageenan Paw Edema)10 mg/kg87.3%[4]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of ACTH (1-13) are primarily mediated by the activation of melanocortin receptors (MC-R), particularly MC1R and MC3R, on various immune and non-immune cells. This activation triggers a cascade of intracellular signaling events that ultimately suppress the production of pro-inflammatory mediators. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

ACTH (1-13) Anti-Inflammatory Signaling Pathway

ACTH (1-13) Anti-Inflammatory Signaling Pathway ACTH (1-13) Anti-Inflammatory Signaling Pathway ACTH_1_13 ACTH (1-13) / α-MSH MCR Melanocortin Receptor (MC1R, MC3R) ACTH_1_13->MCR AC Adenylyl Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates IKK IKK Complex PKA->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates (Inhibited) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Sequesters Nucleus Nucleus NFkappaB->Nucleus Translocation (Blocked) Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Transcription (Reduced) Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to (Reduced)

Caption: ACTH (1-13) binding to MCRs inhibits the NF-κB pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Assay: LPS-Induced Pro-inflammatory Mediator Release in RAW 264.7 Macrophages

This assay is a cornerstone for screening the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators like Nitric Oxide (NO), TNF-α, and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow:

In Vitro Anti-Inflammatory Assay Workflow In Vitro Anti-Inflammatory Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Data Analysis Cell_Seeding Seed RAW 264.7 cells in 96-well plates Pre_treatment Pre-treat with ACTH fragments or controls Cell_Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Supernatant_Collection Collect cell culture supernatant LPS_Stimulation->Supernatant_Collection NO_Measurement Measure Nitric Oxide (NO) (Griess Assay) Supernatant_Collection->NO_Measurement Cytokine_Measurement Measure TNF-α and IL-6 (ELISA) Supernatant_Collection->Cytokine_Measurement Data_Analysis Calculate % inhibition and IC50 values NO_Measurement->Data_Analysis Cytokine_Measurement->Data_Analysis

Caption: Workflow for in vitro assessment of anti-inflammatory activity.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of ACTH (1-13) fragments, full-length ACTH, or a reference compound (e.g., dexamethasone) for 1 hour. Include a vehicle control.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Determine the NO concentration in the supernatant using the Griess reagent assay.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values using a suitable dose-response curve fitting software.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the in vivo efficacy of anti-inflammatory compounds in reducing acute inflammation.

Experimental Workflow:

In Vivo Anti-Inflammatory Assay Workflow In Vivo Anti-Inflammatory Assay Workflow cluster_0 Animal Preparation and Dosing cluster_1 Induction and Measurement of Edema cluster_2 Data Analysis Acclimatization Acclimatize rats to laboratory conditions Grouping Group animals and administer test compounds or controls Acclimatization->Grouping Carrageenan_Injection Inject Carrageenan into the hind paw Grouping->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at regular intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for in vivo assessment of anti-inflammatory activity.

Detailed Protocol:

  • Animals: Use male Wistar rats weighing between 180-200g.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer the test compounds (ACTH fragments or reference drugs like indomethacin) via a suitable route (e.g., intraperitoneally or orally) at a predetermined time before the induction of inflammation.[4] A control group should receive the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

ACTH (1-13) fragments, particularly α-MSH, demonstrate significant anti-inflammatory properties, primarily through a glucocorticoid-independent mechanism involving the activation of melanocortin receptors and subsequent inhibition of the NF-κB pathway. This targeted mechanism presents a promising avenue for the development of novel anti-inflammatory therapeutics with potentially fewer side effects than traditional corticosteroids. Further head-to-head comparative studies are warranted to precisely quantify the relative potencies of different ACTH fragments and optimize their therapeutic potential.

References

A Head-to-Head Comparison of ACTH(1-13) and Synthetic Melanocortin Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin system, a key player in a wide array of physiological processes, is modulated by endogenous peptides derived from pro-opiomelanocortin (POMC), including adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormones (MSH). The N-terminal fragment of ACTH, ACTH(1-13) (also known as α-MSH when acetylated and amidated), and a growing number of synthetic melanocortin agonists are subjects of intense research for their therapeutic potential in conditions ranging from obesity and sexual dysfunction to inflammatory and fibrotic diseases. This guide provides a comparative overview of ACTH(1-13) and key synthetic melanocortin agonists, focusing on their performance based on available experimental data.

Performance and Specificity of Melanocortin Agonists

The pharmacological profiles of melanocortin agonists are defined by their binding affinity (Ki) and functional potency (EC50) at the five melanocortin receptors (MC1R to MC5R). While endogenous ligands like ACTH can activate multiple receptor subtypes, synthetic agonists have been developed with the aim of achieving greater receptor selectivity and improved pharmacokinetic properties.

ACTH is the sole endogenous agonist for the MC2R, which is crucial for steroidogenesis in the adrenal cortex.[1][2] In contrast, α-MSH (the modified form of ACTH(1-13)) and other MSH peptides do not activate MC2R.[3][4] Synthetic agonists have been designed to target specific receptors, such as the MC4R for energy homeostasis or the MC1R for inflammatory conditions, thereby minimizing off-target effects.

Below is a compilation of binding affinity and potency data for ACTH fragments and representative synthetic melanocortin agonists from various in vitro studies. It is important to note that direct head-to-head studies comparing ACTH(1-13) with all major synthetic agonists are limited; therefore, the data presented is a collation from multiple sources.

Comparative Binding Affinities (Ki) of Melanocortin Agonists
CompoundMC1R (nM)MC3R (nM)MC4R (nM)MC5R (nM)Reference
ACTH(1-24)----[5]
Setmelanotide--2.1-[6]
NDP-α-MSH----[5]

Data for ACTH(1-13) was not explicitly available in the reviewed literature. NDP-α-MSH is a synthetic, more stable analog of α-MSH.

Comparative Functional Potencies (EC50) of Melanocortin Agonists
CompoundMC1R (nM)MC2R (nM)MC3R (nM)MC4R (nM)MC5R (nM)Reference
α-MSH-No Activity-480-[7]
ACTH(1-24)-----[5]
Setmelanotide5.8>10,0005.30.27>10,000[6]
Bremelanotide-----[8]
LY2112688---330-[7]

Values represent the concentration of the agonist required to elicit a half-maximal response, typically measured as an increase in intracellular cyclic AMP (cAMP).

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of ACTH(1-13) and synthetic melanocortin agonists.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is employed to determine the binding affinity of a compound to a specific receptor.

  • Cell Culture and Membrane Preparation: CHO-K1 or HEK293 cells stably expressing one of the human melanocortin receptors (MC1R, MC3R, MC4R, or MC5R) are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a radiolabeled ligand, such as [125I]-NDP-α-MSH, and varying concentrations of the unlabeled competitor compound (e.g., ACTH fragment or synthetic agonist).

  • Incubation and Separation: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay for Agonist Potency (EC50) via cAMP Measurement

This assay determines the potency of an agonist by measuring the production of the second messenger, cyclic AMP (cAMP), following receptor activation.

  • Cell Culture: Cells expressing the target melanocortin receptor are seeded in 96- or 384-well plates and grown to a suitable confluency.[9][10]

  • Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11] The cells are then incubated with various concentrations of the agonist (e.g., ACTH fragment or synthetic agonist) for a defined period.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.[11]

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the cAMP in the sample for binding to a specific antibody.

  • Data Analysis: The amount of cAMP produced at each agonist concentration is determined. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Melanocortin_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist ACTH / Synthetic Agonist MCR Melanocortin Receptor (MC1R, MC3-5R) Agonist->MCR Binds MC2R MC2R Agonist->MC2R Binds (ACTH only) G_protein Gs Protein MCR->G_protein Activates MRAP MRAP MC2R->MRAP Requires MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Membrane Preparation (for binding assay) Cell_Culture->Membrane_Prep Incubation_Functional Incubation with Agonist Cell_Culture->Incubation_Functional Incubation_Binding Incubation with Radioligand & Competitor Membrane_Prep->Incubation_Binding Filtration Separation of Bound/Free Ligand Incubation_Binding->Filtration Counting Radioactivity Counting Filtration->Counting Ki_Calc Ki Calculation Counting->Ki_Calc Lysis Cell Lysis Incubation_Functional->Lysis cAMP_Measure cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Measure EC50_Calc EC50 Calculation cAMP_Measure->EC50_Calc

References

The Lack of Steroidogenic Activity in ACTH (1-13): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data confirms that the N-terminal fragment ACTH (1-13) is devoid of steroidogenic activity, a function exclusively reserved for longer forms of the adrenocorticotropic hormone (ACTH). This guide provides a comparative analysis of the bioactivity of ACTH (1-13) versus full-length ACTH, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

For researchers and professionals in drug development, understanding the structure-activity relationship of peptide hormones is paramount. While ACTH (1-39) and its clinically used analogue ACTH (1-24) are potent stimulators of glucocorticoid synthesis in the adrenal cortex, shorter fragments exhibit distinctly different functionalities. This guide focuses on elucidating the functional incompetence of ACTH (1-13) in steroidogenesis.

Quantitative Comparison of ACTH Fragment Activity

The steroidogenic potential of ACTH and its fragments is mediated by the melanocortin-2 receptor (MC2R), a G-protein coupled receptor expressed in adrenal cortical cells. Activation of MC2R initiates a signaling cascade that leads to the synthesis and secretion of corticosteroids like cortisol.

Recent studies have systematically evaluated the activity of C-terminally truncated ACTH analogues at the human MC2R (hMC2R). The data unequivocally demonstrates that the N-terminal 1-13 fragment of ACTH, which is identical to α-melanocyte-stimulating hormone (α-MSH), does not activate the MC2R and therefore does not induce steroidogenesis.[1] In stark contrast, this fragment retains high potency at other melanocortin receptor subtypes, highlighting its functional divergence.

The critical determinant for MC2R activation is the presence of a basic tetrapeptide sequence, Lys-Lys-Arg-Arg, at positions 15-18. Sequential removal of these residues leads to a dramatic reduction in potency, with fragments shorter than ACTH (1-15) being essentially inactive at the MC2R.[1]

PeptideSequencehMC2R Agonist Potency (EC50, nM)Fold-Change in Potency vs. ACTH (1-24)
α-MSH (ACTH 1-13)Ac-SYSMEHFRWGKPV-NH2> 10,000> 6,500-fold decrease
ACTH (1-14)SYSMEHFRWGKPVG> 10,000> 6,500-fold decrease
ACTH (1-15)SYSMEHFRWGKPVGK14501,000-fold decrease
ACTH (1-16)SYSMEHFRWGKPVGKK165114-fold decrease
ACTH (1-17)SYSMEHFRWGKPVGKKR11.38-fold decrease
ACTH (1-24)SYSMEHFRWGKPVGKKRRPVKVYP1.451 (Reference)

Table 1: Comparative agonist potency of ACTH fragments at the human melanocortin-2 receptor (hMC2R). Data summarized from Haskell-Luevano et al., 2024.[1]

Experimental Protocols

The confirmation of the lack of steroidogenic activity of ACTH (1-13) relies on robust in vitro assays. The following protocols are standard methodologies used in the field.

In Vitro Steroidogenesis Assay Using H295R Cells

This assay directly measures the production of steroid hormones from a human adrenocortical carcinoma cell line that expresses all the necessary enzymes for steroidogenesis.

  • Cell Culture: Human H295R cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 24-well or 96-well plates and allowed to adhere and acclimate for 24 hours.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptides (e.g., ACTH (1-39), ACTH (1-24), ACTH (1-13)) or a vehicle control (e.g., 0.1% DMSO). A positive control, such as forskolin (B1673556) (10 µM), is also included to directly stimulate adenylyl cyclase and induce steroidogenesis.

  • Incubation: The cells are incubated with the peptides for a defined period, typically 48 hours.

  • Hormone Quantification: After incubation, the cell culture medium is collected. The concentrations of steroid hormones, such as cortisol and corticosterone, are quantified using methods like enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Cell Viability: To ensure that the observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or PrestoBlue assay) is performed on the cells after the medium has been collected.

  • Data Analysis: Hormone concentrations are normalized to the vehicle control and expressed as fold-change. Dose-response curves are generated to determine the potency (EC50) of each peptide.

MC2R Activation Assay in a Recombinant Cell System

This assay assesses the ability of a peptide to specifically activate the MC2R and trigger its downstream signaling pathway, typically by measuring cyclic AMP (cAMP) production.

  • Cell Line and Transfection: A host cell line that does not endogenously express melanocortin receptors, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, is used. These cells are transiently or stably co-transfected with expression vectors for the human MC2R and its essential accessory protein, MRAP (Melanocortin-2 Receptor Accessory Protein).

  • Cell Seeding: The transfected cells are seeded into multi-well plates.

  • Peptide Stimulation: Cells are stimulated with a range of concentrations of the ACTH fragments for a short period (e.g., 30-60 minutes).

  • cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) or a bioluminescence-based assay (e.g., GloSensor).

  • Data Analysis: The cAMP levels are plotted against the peptide concentration, and dose-response curves are fitted to calculate the EC50 values, which represent the concentration of the peptide required to elicit 50% of the maximal response.

Visualization of Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant biological pathway and experimental workflow.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) / (1-24) MC2R MC2R ACTH->MC2R Binds & Activates ACTH113 ACTH (1-13) ACTH113->MC2R Does NOT Bind/ Activate G Gs MC2R->G MRAP MRAP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G->AC Activates PKA PKA cAMP->PKA Activates StAR StAR (Activation) PKA->StAR CEH CEH (Activation) PKA->CEH Cholesterol Cholesterol Droplets CEH->Cholesterol Liberates Mitochondrion Mitochondrion Cholesterol->Mitochondrion Transported by StAR Pregnenolone Pregnenolone Mitochondrion->Pregnenolone P450scc Steroidogenesis Steroidogenesis (Cortisol) Pregnenolone->Steroidogenesis Steroidogenesis_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture H295R Cells Seed Seed Cells into Multi-well Plate Culture->Seed Acclimate Acclimate for 24h Seed->Acclimate AddPeptides Add ACTH Fragments (e.g., 1-39, 1-13) & Controls (Vehicle, Forskolin) Acclimate->AddPeptides Incubate Incubate for 48h AddPeptides->Incubate CollectMedium Collect Culture Medium Incubate->CollectMedium Viability Perform Cell Viability Assay (MTT) Incubate->Viability Quantify Quantify Steroids (e.g., Cortisol) via ELISA or LC-MS/MS CollectMedium->Quantify AnalyzeData Analyze Data: Normalize to Control, Generate Dose-Response Curves Quantify->AnalyzeData Viability->AnalyzeData

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper handling and disposal of Adrenocorticotropic Hormone (1-13) [ACTH (1-13)], a synthetic peptide fragment. Adherence to these procedures is critical for ensuring laboratory safety, maintaining experimental integrity, and complying with environmental regulations. As no specific disposal protocols for ACTH (1-13) are mandated by regulatory agencies, the following procedures are based on established best practices for the handling and disposal of synthetic peptides in a laboratory setting.

Immediate Safety and Handling Precautions

Before working with ACTH (1-13), it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. All personnel must be equipped with appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

Step-by-Step Disposal Procedures for ACTH (1-13)

The proper disposal of ACTH (1-13) and associated waste is a critical aspect of laboratory safety and environmental responsibility. The following step-by-step guide outlines the recommended procedures.

  • Consult Institutional Guidelines: Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements for chemical and biological waste.

  • Waste Segregation: All materials that have come into contact with ACTH (1-13) must be treated as chemical waste.[1] This includes:

    • Unused or expired ACTH (1-13) solutions and lyophilized powder.

    • Contaminated consumables such as pipette tips, vials, and gloves.

    • Spill cleanup materials.

  • Liquid Waste Disposal:

    • Collection: Collect all liquid waste containing ACTH (1-13) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Inactivation (Recommended): While not always required, chemical inactivation can render the peptide biologically inactive. Two common methods are Alkaline Hydrolysis and Autoclaving (see Experimental Protocols below).

    • Final Disposal: The collected and, if applicable, inactivated liquid waste should be disposed of through your institution's hazardous waste program. Do not pour peptide solutions down the drain.

  • Solid Waste Disposal:

    • Collection: Place all contaminated solid waste into a designated hazardous waste container lined with a durable plastic bag.

    • Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "ACTH (1-13) contaminated materials."

    • Final Disposal: Dispose of the solid waste container through your institution's hazardous waste management service.

Quantitative Data for Handling and Disposal

Proper storage is crucial to minimize waste due to degradation. The following table summarizes recommended storage conditions for ACTH (1-13). The subsequent table provides parameters for general peptide inactivation methods.

Table 1: Recommended Storage Conditions for ACTH (1-13) to Minimize Degradation and Waste

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C or -80°CLong-termStore in a desiccator to prevent moisture absorption.
In Solution2-8°C (Refrigerated)Up to 6 hoursFor short-term use. Stability in uncentrifuged EDTA tubes is maintained for this duration.[2]
In Solution≤ -20°C (Frozen)Up to 28 daysAliquot to avoid repeated freeze-thaw cycles.[3]

Table 2: General Inactivation Methods for Peptide Waste

MethodKey ParametersEfficacy
Alkaline Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Temperature: ≥ 95.5°C, Time: ≥ 14 hours (atmospheric pressure)Breaks down peptides into smaller, inactive components.[4] Effective for a wide range of biological materials.[1]
Autoclaving Temperature: 121°C, Pressure: 15 PSIG, Time: Minimum of 30 minutesSterilizes waste by denaturing proteins and other biological molecules through high heat and pressure.[5]

Disclaimer: The parameters in Table 2 are for general guidance. The efficacy of these methods for ACTH (1-13) specifically should be validated within your laboratory's experimental context. Consult your EHS department for approval before implementing any inactivation protocol.

Experimental Protocols

The following are detailed methodologies for the chemical inactivation of peptide waste. These protocols should be performed in a designated and properly ventilated area, such as a fume hood.

Protocol 1: Alkaline Hydrolysis for Liquid Peptide Waste

Objective: To chemically degrade ACTH (1-13) in liquid waste into smaller, biologically inactive molecules.

Materials:

  • Liquid waste containing ACTH (1-13)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets or concentrated solution

  • Appropriate heat-resistant and chemically compatible waste container

  • pH meter or pH strips

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a designated chemical fume hood, place the liquid peptide waste in a suitable container on a stir plate.

  • Alkali Addition: While stirring, slowly add NaOH or KOH to the solution to achieve a final pH of ≥ 12.

  • Hydrolysis: Loosely cap the container to prevent pressure buildup and allow the solution to stir at room temperature for at least 24 hours. For accelerated hydrolysis, if facilities permit and with EHS approval, the solution can be heated.

  • Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an acid (e.g., hydrochloric acid). This step should be performed carefully to avoid a strong exothermic reaction.

  • Disposal: The neutralized solution can now be collected in the appropriate hazardous waste container for disposal through your institution's EHS program.

Protocol 2: Autoclaving for Liquid and Solid Peptide Waste

Objective: To sterilize and denature ACTH (1-13) in waste materials using high-pressure steam.

Materials:

  • Waste containing ACTH (1-13) (liquid or solid)

  • Autoclavable biohazard bags (for solids)

  • Autoclavable secondary containment tray

  • Autoclave-safe vented caps (B75204) (for liquids)

  • Autoclave indicator tape or biological indicators

  • Heat-resistant gloves

Procedure:

  • Preparation (Solid Waste):

    • Place contaminated solid waste into an autoclavable biohazard bag.

    • Add a small amount of water (approx. 100-200 mL) to the bag to facilitate steam generation.

    • Leave the bag partially open to allow steam penetration.

    • Place the bag in a secondary containment tray.

  • Preparation (Liquid Waste):

    • Fill autoclavable bottles no more than two-thirds full with the liquid peptide waste.

    • Use vented caps or loosen the caps to prevent pressure buildup.

    • Place the bottles in a secondary containment tray.

  • Autoclaving:

    • Place the secondary containment tray inside the autoclave.

    • Run the autoclave on a standard gravity cycle at 121°C and 15 PSI for a minimum of 30 minutes. Longer cycle times may be necessary depending on the load size and composition.[5]

    • Use autoclave indicator tape or a biological indicator to verify successful sterilization.

  • Cooling and Disposal:

    • Allow the autoclave to cool completely before opening the door.

    • Wearing heat-resistant gloves, carefully remove the waste.

    • Once cooled, the autoclaved waste can be placed in the appropriate final disposal containers as directed by your institution's EHS guidelines.

Mandatory Visualizations

Logical Workflow for ACTH (1-13) Disposal

ACTH_Disposal_Workflow start Start: ACTH (1-13) Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs segregate_waste Segregate Waste (Liquid vs. Solid) consult_ehs->segregate_waste liquid_waste Liquid Waste segregate_waste->liquid_waste solid_waste Solid Waste segregate_waste->solid_waste collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid inactivation_decision Inactivation Required by EHS or Lab Protocol? collect_liquid->inactivation_decision final_disposal Dispose via Institutional Hazardous Waste Program collect_solid->final_disposal inactivate_waste Perform Inactivation (e.g., Alkaline Hydrolysis or Autoclaving) inactivation_decision->inactivate_waste Yes inactivation_decision->final_disposal No inactivate_waste->final_disposal end End of Disposal Process final_disposal->end

Caption: Logical workflow for the proper disposal of ACTH (1-13) waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for ACTH (1-13)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling ACTH (1-13), a bioactive peptide, must adhere to stringent safety protocols to ensure personal safety and maintain the integrity of the compound. This guide provides immediate, essential information on personal protective equipment (PPE), handling procedures, and disposal plans, serving as a critical resource for laboratory personnel.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure to ACTH (1-13). While the chemical, physical, and toxicological properties of many peptides are not fully investigated, it is crucial to handle them with care.[1] The following table summarizes the recommended PPE for handling ACTH (1-13) in its lyophilized (powder) and reconstituted (liquid) forms.

Form Personal Protective Equipment Purpose
Lyophilized Powder Nitrile rubber gloves (EN374 compliant)Prevents skin contact. It is recommended to change gloves if spilled on.[2]
Tightly fitting safety goggles (EN166 compliant)Protects eyes from dust particles.[2]
Protective clothing (e.g., lab coat)Prevents contamination of personal clothing.[2]
Face protectionRecommended if there is a risk of dust generation.[2]
Full-face respirator with appropriate cartridgesRecommended if significant dust may be generated.[2]
Reconstituted Solution Nitrile rubber gloves (EN374 compliant)Prevents skin contact with the solution.
Tightly fitting safety goggles (EN166 compliant)Protects eyes from splashes.[2]
Protective clothing (e.g., lab coat)Prevents contamination of personal clothing.[2]

Experimental Protocols: Handling and Storage

Proper handling and storage are paramount to preserving the stability and efficacy of ACTH (1-13).

Storage:

  • Lyophilized Form: Upon receipt, store the lyophilized peptide at -20°C or lower for long-term stability.[1][3] It should be kept in a dark container to protect it from light.[3]

  • Reconstituted Form: Once reconstituted, the peptide solution is less stable. For short-term storage, keep it at 2-8°C and use within 30 days.[3] For longer-term storage, it is recommended to store the solution in aliquots and freeze it to minimize freeze-thaw cycles.[4]

Reconstitution:

  • Allow the vial of lyophilized peptide to reach room temperature before opening to prevent moisture condensation.[1]

  • Use sterile, distilled water or an appropriate sterile buffer for reconstitution.[1][4]

  • Slowly add the solvent to the vial, allowing it to run down the side.

  • Gently swirl or sonicate the vial to dissolve the peptide. Avoid vigorous shaking.[4]

  • For peptides that are difficult to dissolve in water, adding a small amount of dilute (approximately 10%) aqueous acetic acid for basic peptides or aqueous ammonia (B1221849) for acidic peptides may help.[4]

General Handling:

  • Always handle peptides in a well-ventilated area.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not breathe in the dust of the lyophilized powder.[2]

  • Handle the peptide under the direct supervision of a technically qualified individual.[1]

  • Practice good industrial hygiene and safety procedures.[5]

Operational Workflow for Handling ACTH (1-13)

The following diagram outlines the standard operational workflow for safely handling ACTH (1-13) from receipt to disposal.

start Receive ACTH (1-13) storage Store Lyophilized Peptide (-20°C or colder) start->storage Immediate Action prep Equilibrate to Room Temp. storage->prep reconstitute Reconstitute with Sterile Solvent prep->reconstitute use Use in Experiment reconstitute->use short_term_storage Short-term Storage (2-8°C) use->short_term_storage If not all used long_term_storage Long-term Storage (Frozen Aliquots) use->long_term_storage For future use disposal Dispose of Waste (Follow Local Regulations) use->disposal After use short_term_storage->use long_term_storage->prep end End of Workflow disposal->end

Safe handling workflow for ACTH (1-13).

Disposal Plan

Dispose of unused ACTH (1-13) and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance on proper disposal procedures.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.